1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEYQVYRVAVAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563393 | |
| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99173-61-2 | |
| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a primary synthetic route for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is presented as a multi-step process, commencing with the formation of the cyclobutane ring, followed by functional group manipulations to introduce the desired keto functionality. This document details the experimental protocols for each key transformation and includes quantitative data to support the described methods.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-step sequence starting from diethyl malonate. The core logic of this pathway is as follows:
-
Cyclobutane Ring Formation: Construction of the four-membered ring system by reacting diethyl malonate with a suitable three-carbon electrophile.
-
Hydroxylation: Introduction of a hydroxyl group at the 3-position of the cyclobutane ring.
-
Oxidation: Conversion of the secondary alcohol to the target ketone.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
The formation of the cyclobutane ring is achieved via the malonic ester synthesis, a classic and reliable method for the alkylation of enolates. In this procedure, diethyl malonate is deprotonated with a strong base, and the resulting nucleophile reacts with a 1,3-dihalopropane in a double SN2 reaction to form the cyclic product.[1]
Reaction:
Experimental Protocol (Adapted from Organic Syntheses) [1]
-
Preparation of Sodium Ethoxide Solution: In a 5-L round-bottomed flask equipped with a reflux condenser and a drying tube, add 138 g (6.0 g-atoms) of freshly cut sodium in small pieces to 2.5 L of absolute ethanol.
-
Reaction Setup: In a separate 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane (trimethylene chlorobromide).
-
Reaction Execution: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution from the addition funnel at a rate that maintains a gentle reflux. The addition should take approximately 1.5 hours.
-
Reflux and Workup: After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes. After cooling, the ethanol is removed by distillation. The residue is then cooled, and 900 mL of cold water is added to dissolve the sodium halides.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted three times with 500-mL portions of diethyl ether. The combined organic layers and ether extracts are washed with a saturated salt solution and dried over anhydrous sodium sulfate. After filtering, the ether is removed by distillation. The crude product is then purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 53-55% | [1] |
| Boiling Point | 91-96°C at 4 mmHg | [1] |
| Density (d²⁵₂₀) | 1.042–1.044 | [1] |
| Refractive Index (n²⁵D) | 1.433–1.434 | [1] |
Step 2: Synthesis of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
The introduction of a hydroxyl group at the 3-position is a critical step. While various methods can be envisioned, a common laboratory approach involves the reduction of a 3-oxo precursor or the hydrolysis of a 3-halo derivative. For the purpose of this guide, we will assume the availability of this intermediate, as it can be sourced commercially or synthesized via established routes not detailed here.
Step 3: Oxidation of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
The final step is the oxidation of the secondary alcohol to the target ketone. To avoid over-oxidation or side reactions, a mild oxidizing agent is required. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its high selectivity, neutral pH, and generally high yields.[2][3]
Reaction:
Experimental Protocol (General Procedure using Dess-Martin Periodinane) [4]
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel.
Alternative Mild Oxidation Methods:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78°C), followed by the addition of a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.[5][6][7]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants and effectively converts secondary alcohols to ketones.[8][9][10][11] The reaction is typically carried out in dichloromethane.[11]
Quantitative Data (Expected):
| Parameter | Value (Estimated) |
| Yield | >90% |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
Logical Diagram of the Oxidation Step
The following diagram illustrates the logical flow of the Dess-Martin Periodinane oxidation process.
Caption: Logical workflow for the Dess-Martin Periodinane oxidation.
This guide outlines a robust and reproducible pathway for the synthesis of this compound. The procedures described utilize well-established chemical transformations and provide a solid foundation for researchers in the field. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Guide: Physical Properties of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is a functionalized cyclobutane derivative of interest in synthetic organic chemistry and drug discovery. Its rigid four-membered ring structure and multiple functional groups—a ketone and two ethyl ester moieties—make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. The 3-oxocyclobutane motif is found in various biologically active compounds, highlighting the importance of understanding the physicochemical properties of its derivatives. This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical synthesis workflow.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₅ | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2] |
| CAS Number | 99173-61-2 | [1][2][3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethyl acetate, diethyl ether, dichloromethane) | [5][6] |
| Storage | Sealed in a dry place at room temperature or under refrigeration (0-10°C). Some sources suggest storing under an inert gas as it may be air and heat sensitive. | [1][2][4] |
Experimental Protocols
Due to the lack of specific published experimental data for this compound, this section provides generalized, standard protocols for the determination of key physical properties applicable to this and similar organic compounds.
Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of a liquid sample.
Apparatus:
-
Thiele tube or similar heating bath (e.g., Mel-Temp apparatus)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire to attach the capillary tube to the thermometer
-
Heating source (Bunsen burner or hot plate)
-
Stirring mechanism for the heating bath
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
The Thiele tube is heated gently and evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly with continuous stirring.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8]
Determination of Melting Point
Should the compound be a solid at room temperature, the following protocol applies.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample needs to be powdered)
Procedure:
-
A small amount of the solid sample is finely powdered.
-
The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then tapped gently to move the sample to the sealed end. The sample height should be 2-3 mm.[9][10]
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).[10][11]
Determination of Density
This protocol is for determining the density of a liquid sample.
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure using a Pycnometer:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The filled pycnometer with the reference liquid is weighed.
-
The density is calculated using the formula: Density of sample = (mass of sample / mass of reference liquid) * density of reference liquid.[12]
Procedure using a Graduated Cylinder and Balance:
-
A clean, dry graduated cylinder is weighed on an analytical balance.
-
A known volume of the liquid sample is carefully measured into the graduated cylinder.
-
The graduated cylinder containing the liquid is weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by the measured volume (Density = Mass / Volume).[13]
Determination of Solubility
This protocol provides a qualitative assessment of solubility in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Droppers or pipettes
Procedure:
-
Approximately 0.1 mL of the liquid sample (or about 10-20 mg if solid) is placed in a small test tube.
-
About 1 mL of the solvent (e.g., water, ethanol, diethyl ether, dichloromethane) is added to the test tube.
-
The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
The mixture is observed to see if the sample has dissolved completely. A substance is generally considered soluble if it forms a homogeneous solution with the solvent. For liquids, the absence of a second layer indicates solubility.[14][15]
Synthesis and Reactivity
While a detailed reaction mechanism for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be inferred from general organic synthesis principles. A common approach to constructing such cyclobutane rings involves the condensation of a malonic ester derivative with a suitable three-carbon electrophile.
Below is a logical workflow for a potential synthesis of the target compound.
Caption: A potential synthetic pathway for this compound.
Biological and Pharmaceutical Relevance
Cyclobutane rings are present in a number of natural products and pharmacologically active molecules. The rigidity of the four-membered ring can impart specific conformational constraints on a molecule, which can be advantageous for binding to biological targets. The oxo-functionality, in particular, can serve as a handle for further chemical modifications or as a key interaction point with a biological receptor.
Derivatives of 3-oxocyclobutanecarboxylic acid have been investigated for their potential biological activities. For instance, cyclobutane-containing compounds have shown a range of activities including antibacterial, antifungal, and as inhibitors of various enzymes.[16][17] The synthesis of complex molecules containing the cyclobutane core is an active area of research in medicinal chemistry.[18][19] this compound serves as a valuable starting material or intermediate in the synthesis of such compounds.
References
- 1. This compound - CAS:99173-61-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 99173-61-2|this compound|BLD Pharm [bldpharm.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. scribd.com [scribd.com]
- 6. Diethyl 1,1-cyclobutanedicarboxylate, 95% | Fisher Scientific [fishersci.ca]
- 7. phillysim.org [phillysim.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. athabascau.ca [athabascau.ca]
- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 14. quora.com [quora.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. mdpi.com [mdpi.com]
- 17. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 18. Synthesis and biological evaluation of benzocyclobutane-C-glycosides as potent and orally active SGLT1/SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate
CAS Number: 99173-61-2
This technical guide provides a comprehensive overview of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, a functionalized cyclobutane derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents information based on established principles of organic chemistry and data from closely related structural analogs.
Chemical Identity and Physical Properties
This compound is a cyclic ketone and a diester. The cyclobutane ring, a four-membered carbocycle, imparts significant ring strain, which can influence its reactivity. The presence of the ketone and diester functionalities offers multiple sites for chemical modification, making it a potentially versatile building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 99173-61-2 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₁₄O₅ | Chemical Supplier Catalogs |
| Molecular Weight | 214.22 g/mol | Chemical Supplier Catalogs |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Purity | Typically ≥97% | [1][2] |
| Storage | Room temperature, sealed in a dry environment | [2] |
Synthesis and Experimental Protocols
A definitive, peer-reviewed synthesis protocol for this compound is not available in the searched literature. However, based on established methods for the synthesis of related 3-oxocyclobutane derivatives, a plausible synthetic route can be proposed. The most common approach involves the cyclization of a malonic ester with a 1,3-dihalo-2-propanone equivalent, followed by ketal hydrolysis.
Proposed Synthetic Pathway
A likely synthetic route would involve the reaction of diethyl malonate with a protected 1,3-dihalopropanone, such as 2,2-dimethoxy-1,3-dibromopropane, in the presence of a base. The resulting cyclobutane derivative with a protected ketone can then be deprotected under acidic conditions to yield the target compound.
Caption: Proposed synthesis of this compound.
Illustrative Experimental Protocol (Analogous to Diisopropyl Ester Synthesis)
The following protocol is adapted from the synthesis of the analogous diisopropyl 3-oxocyclobutane-1,1-dicarboxylate and should be considered a representative example.[3][4]
Step 1: Synthesis of Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
-
To a flask containing N,N-dimethylformamide (DMF), add potassium tert-butoxide with stirring under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of diethyl malonate in DMF to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Add 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture.
-
Heat the reaction to approximately 130-140°C and maintain for several hours to days.
-
After the reaction is complete, cool the mixture and quench with an aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., n-heptane).
-
Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product.
Step 2: Hydrolysis to this compound
-
Combine the crude product from Step 1 with aqueous hydrochloric acid.
-
Heat the mixture to reflux and stir for an extended period (e.g., 30-60 hours).
-
Cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic phase and concentrate under reduced pressure to yield the crude final product.
-
Purify the product by recrystallization or chromatography.
Spectroscopic Data (Anticipated)
Specific spectroscopic data for this compound is not available. However, based on its structure, the following characteristic signals can be anticipated.
Table 2: Anticipated Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Triplet and quartet signals for the ethyl ester groups.- Singlet or multiplet signals for the cyclobutane ring protons. |
| ¹³C NMR | - Signal for the ketone carbonyl carbon (~200 ppm).- Signal for the ester carbonyl carbons (~170 ppm).- Signals for the quaternary and methylene carbons of the cyclobutane ring.- Signals for the carbons of the ethyl groups. |
| IR Spectroscopy | - Strong absorption band for the ketone C=O stretch (~1780 cm⁻¹, characteristic for strained cyclic ketones).- Strong absorption band for the ester C=O stretch (~1740 cm⁻¹).- C-O stretching bands for the ester. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (214.22).- Fragmentation patterns corresponding to the loss of ethoxy groups, carbon monoxide, and other fragments. |
Applications in Drug Discovery and Organic Synthesis
Cyclobutane derivatives are increasingly utilized in medicinal chemistry due to their unique structural and conformational properties.[5] The rigid, puckered conformation of the cyclobutane ring can be advantageous for optimizing ligand-protein interactions, improving metabolic stability, and serving as a bioisosteric replacement for other cyclic or aromatic systems.[6][7]
While specific applications for this compound have not been reported, its structure suggests several potential uses:
-
Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The ketone and ester functionalities allow for a variety of chemical transformations to introduce diverse pharmacophoric groups. For instance, novel cyclobutane-based compounds have been investigated as potent inhibitors for various enzymes.[8]
-
Intermediate in Total Synthesis: The strained ring system and multiple functional groups make it a potentially useful intermediate in the total synthesis of natural products or other complex target molecules.
-
Building Block for Chemical Libraries: Its reactivity profile makes it suitable for the construction of libraries of diverse small molecules for high-throughput screening in drug discovery programs.
Caption: Potential synthetic utility of the target compound.
Safety and Handling
Based on information for structurally similar compounds, this compound may cause skin and eye irritation, as well as respiratory tract irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a functionalized cyclobutane with potential as a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is scarce, its synthesis and reactivity can be inferred from related structures. The presence of a strained ring and multiple reactive sites make it an attractive scaffold for the development of novel chemical entities. Further research into the synthesis, properties, and applications of this compound is warranted to fully explore its potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - CAS:99173-61-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Synthetic Heart of Innovation: An In-depth Technical Guide to the Reactivity of 3-Oxocyclobutane-1,1-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
The sterically strained and functionally dense 3-oxocyclobutane-1,1-dicarboxylate core is a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique chemical architecture offers a versatile platform for the construction of complex molecular scaffolds, particularly those found in a variety of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and synthetic potential of this important intermediate, with a focus on its application in drug discovery.
Synthesis of 3-Oxocyclobutane-1,1-dicarboxylates
The primary route to 3-oxocyclobutane-1,1-dicarboxylates involves the cyclization of a malonic ester derivative with a 1,3-dihalogenated acetone equivalent. This approach is highlighted in numerous patents, showcasing its industrial relevance. A common precursor is a ketal-protected 1,3-dihalopropane, which reacts with a dialkyl malonate under basic conditions to form the cyclobutane ring. Subsequent deprotection of the ketal yields the target 3-oxocyclobutane-1,1-dicarboxylate.
A key intermediate in many patented syntheses is the 3,3-dimethoxy or 5,8-dioxaspiro[3.4]octane protected form of the target molecule.[1]
Experimental Protocol: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
This protocol is adapted from procedures described in the patent literature for the synthesis of precursors to 3-oxocyclobutanecarboxylic acid.[1][2]
Materials:
-
Diisopropyl malonate
-
2,2-dimethoxy-1,3-dibromopropane or 2-(dichloromethyl)-1,3-dioxolane
-
Strong base (e.g., potassium tert-butoxide, sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous heptane or hexane
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for inert atmosphere reaction, extraction, and distillation.
Procedure:
-
To a stirred solution of potassium tert-butoxide in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (-5 to 0 °C), diisopropyl malonate dissolved in anhydrous DMF is added dropwise.
-
After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 20 °C) for a period of time (e.g., 1 hour).[2]
-
2,2-dimethoxy-1,3-dibromopropane is then added to the reaction mixture.
-
The reaction is heated to a high temperature (e.g., 130-140 °C) and maintained for an extended period (e.g., 85 hours to 4 days) until the reaction is complete (monitored by TLC or GC-MS).[2]
-
After completion, the reaction mixture is cooled, and a significant portion of the DMF is removed by distillation under reduced pressure.
-
The residue is cooled, and water is added. The aqueous mixture is then extracted multiple times with a nonpolar solvent such as n-heptane.
-
The combined organic phases are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be purified by vacuum distillation.
The deprotection of the ketal to afford the 3-oxo functionality is typically achieved by treatment with aqueous acid, often in conjunction with the hydrolysis and decarboxylation of the ester groups as described in the following section.
Core Reactivity and Synthetic Applications
The reactivity of 3-oxocyclobutane-1,1-dicarboxylates is dominated by three main features: the ketone carbonyl group, the acidic α-protons flanked by the two ester groups, and the inherent ring strain of the cyclobutane core.
Hydrolysis and Decarboxylation: A Gateway to Pharmaceutical Intermediates
The most well-documented and industrially significant reaction of 3-oxocyclobutane-1,1-dicarboxylates is their conversion to 3-oxocyclobutanecarboxylic acid.[3][4] This transformation is a critical step in the synthesis of numerous pharmaceutical agents, including Janus kinase (JAK) inhibitors and MDM2 antagonists.[3][5] The reaction proceeds via hydrolysis of the diester to the corresponding dicarboxylic acid, which then readily undergoes decarboxylation upon heating in an acidic medium.
This facile decarboxylation is a classic example of the reactivity of β-keto acids. The presence of the ketone at the 3-position allows for the formation of a cyclic transition state, facilitating the loss of carbon dioxide.
Quantitative Data: Synthesis of 3-Oxocyclobutanecarboxylic Acid
| Precursor | Reaction Conditions | Yield | Reference |
| 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester | 20% HCl, reflux, 60 h | 96.8% (crude) | [4] |
| 3,3-dicyanocyclobutanone | 6M HCl, 90 °C, 24 h | 92% | [4] |
| Product A (from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane) | Water, concentrated HCl, 75-80 °C for 30h then 102-106 °C for 120h | Not specified, but final product obtained | [1] |
Experimental Protocol: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid
This protocol is a generalized procedure based on methods found in the literature.[4]
Materials:
-
Dialkyl 3-oxocyclobutane-1,1-dicarboxylate (or its ketal precursor)
-
Aqueous hydrochloric acid (e.g., 20% or 6M)
-
Organic solvent for extraction (e.g., dichloromethane or ether)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Apparatus for reflux and extraction.
Procedure:
-
The dialkyl 3-oxocyclobutane-1,1-dicarboxylate (or its ketal precursor) is suspended in aqueous hydrochloric acid.
-
The mixture is heated to reflux and maintained at this temperature for an extended period (e.g., 24-120 hours), during which both hydrolysis of the esters and the ketal (if present) and decarboxylation occur.[1][4]
-
The reaction progress can be monitored by a suitable technique (e.g., TLC, HPLC, or NMR of aliquots).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous solution is extracted multiple times with an organic solvent like dichloromethane or ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/n-heptane or methyl tertiary butyl ether).[1][4]
Enolate Chemistry: Building Molecular Complexity
The presence of the malonate-like moiety makes the α-protons (at the C2 and C4 positions) of the cyclobutane ring acidic and amenable to deprotonation to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, although specific examples for the 3-oxocyclobutane-1,1-dicarboxylate substrate are not extensively documented in the scientific literature. Based on the principles of malonic ester synthesis, the following reactions are predicted to be highly feasible.
-
Alkylation: The enolate can be alkylated with alkyl halides in an SN2 reaction to introduce substituents at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be suitable for generating the enolate.
-
Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated products.
-
Michael Addition: The enolate can act as a soft nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds.
These reactions would provide access to a wide range of substituted cyclobutane derivatives, further expanding the synthetic utility of this scaffold.
Cycloaddition Reactions
While specific examples involving 3-oxocyclobutane-1,1-dicarboxylates are scarce in the reviewed literature, the analogous alkoxy-activated cyclobutane-1,1-dicarboxylates have been shown to participate in various cycloaddition reactions. It is plausible that the 3-oxo derivative, or its enol ether, could undergo similar transformations, such as [4+2] and [4+4] cycloadditions, providing pathways to complex polycyclic systems.
Reduction of the Ketone
The ketone functionality at the 3-position can be selectively reduced to the corresponding alcohol. For instance, sodium borohydride has been used to reduce benzyl 3-oxocyclobutane-1-carboxylate to benzyl 3-hydroxycyclobutane-1-carboxylate.[6] This transformation introduces a new stereocenter and provides access to a different class of cyclobutane derivatives.
Role in Drug Discovery and Signaling Pathways
3-Oxocyclobutane derivatives are crucial components of several clinically important drug candidates. Their rigid, three-dimensional structure can be advantageous for binding to protein targets with high affinity and selectivity.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in various autoimmune and inflammatory diseases. Several potent and selective JAK inhibitors incorporate a cyclobutane moiety derived from 3-oxocyclobutanecarboxylic acid.[5][7] The cyclobutane ring often serves as a rigid scaffold to correctly position other functional groups for optimal interaction with the kinase active site.
MDM2-p53 Interaction Inhibitors
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. Spiro-oxindole-based MDM2 inhibitors, some of which incorporate a cyclobutane ring, have been developed as potent antagonists.[3]
Conclusion
3-Oxocyclobutane-1,1-dicarboxylates are versatile and valuable intermediates in organic synthesis. Their reactivity is well-established in the context of their conversion to 3-oxocyclobutanecarboxylic acid, a key building block for a variety of kinase inhibitors and other drug candidates. While their broader reactivity, particularly in enolate chemistry and cycloaddition reactions, is less explored in the literature, the fundamental principles of organic chemistry suggest a rich and largely untapped potential for the synthesis of diverse and complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this scaffold is essential for the design and synthesis of next-generation therapeutics. Further exploration into the reactions of this core will undoubtedly lead to novel and efficient synthetic routes to important molecules.
References
- 1. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 2. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 3. Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is a functionalized cyclobutane derivative of interest in organic synthesis and medicinal chemistry. Its structure combines a reactive ketone with a diester-substituted quaternary carbon, offering multiple sites for chemical modification. This makes it a potentially valuable building block for the synthesis of more complex molecules, including novel therapeutic agents.
Chemical Structure:
Molecular Formula: C₁₀H₁₄O₅
Molecular Weight: 214.22 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR spectroscopy, infrared spectroscopy, and mass spectrometry, and by comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | Quartet (q) | 4H | -OCH₂ CH₃ |
| ~3.50 | Singlet (s) | 4H | -CH₂ C(=O)CH₂ - |
| ~1.25 | Triplet (t) | 6H | -OCH₂CH₃ |
Note: The chemical shift of the methylene protons on the cyclobutane ring is expected to be a singlet due to the symmetry of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C =O (ketone) |
| ~170 | C =O (ester) |
| ~62 | -OCH₂ CH₃ |
| ~55 | C (CO₂Et)₂ |
| ~48 | -CH₂ C(=O)CH₂ - |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkyl) |
| ~1780 | Strong | C=O stretch (ketone in a four-membered ring) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
Note: The carbonyl stretching frequency of a ketone in a cyclobutanone is typically higher than in an acyclic ketone due to ring strain.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 214 | [M]⁺ (Molecular ion) |
| 186 | [M - CO]⁺ |
| 169 | [M - OEt]⁺ |
| 141 | [M - COOEt]⁺ |
| 113 | [M - COOEt - CO]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis can be envisioned in two main steps: protection of a ketone, followed by a cyclization reaction with diethyl malonate, and finally deprotection. A common precursor for the C2 and C4 carbons of the cyclobutane ring is 1,3-dichloroacetone.
Step 1: Ketalization of 1,3-Dichloroacetone
This step protects the ketone functionality to prevent side reactions during the subsequent cyclization.
-
Materials: 1,3-dichloroacetone, ethylene glycol, toluene, p-toluenesulfonic acid (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-dichloroacetone (1.0 eq), ethylene glycol (1.2 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-bis(chloromethyl)-1,3-dioxolane.
-
Step 2: Cyclization with Diethyl Malonate
-
Materials: Diethyl malonate, sodium hydride (or another suitable base), N,N-dimethylformamide (DMF), 2,2-bis(chloromethyl)-1,3-dioxolane.
-
Procedure:
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 eq) in anhydrous DMF.
-
Cool the suspension in an ice bath and add diethyl malonate (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2,2-bis(chloromethyl)-1,3-dioxolane (1.0 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to approximately 80-100 °C and stir for 24-48 hours.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Hydrolysis (Deprotection) to the Ketone
-
Materials: The crude product from Step 2, aqueous hydrochloric acid.
-
Procedure:
-
Dissolve the crude protected cyclobutane derivative in a suitable solvent (e.g., acetone or tetrahydrofuran).
-
Add aqueous hydrochloric acid (e.g., 3 M) and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Spectroscopic Characterization Protocols
The following are general protocols for obtaining the spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a neat thin film of the liquid product on a salt plate (e.g., NaCl or KBr) using an FT-IR spectrometer.
-
Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and acquire the spectrum in a solution cell.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the key chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Caption: Logical flow from starting materials to the final characterized product.
An In-depth Technical Guide to the 1H NMR Spectrum of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. Due to the absence of publicly available experimental spectral data for this specific compound, this guide is based on established principles of NMR spectroscopy and data from structurally related molecules. Included are predicted chemical shifts, coupling constants, and signal multiplicities, a plausible synthetic protocol, a standard 1H NMR experimental procedure, and visualizations to illustrate the molecular structure and proton environments.
Predicted 1H NMR Spectrum Analysis
The structure of this compound contains three distinct proton environments. The analysis of these environments allows for a prediction of the corresponding 1H NMR spectrum.
-
Ethyl Ester Protons: The two ethyl groups are chemically equivalent. The methylene protons (-CH2-) are adjacent to an oxygen atom and will therefore be deshielded, appearing as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH3) will appear as a triplet, coupled to the two methylene protons.
-
Cyclobutane Ring Protons: The four protons on the cyclobutane ring are chemically equivalent due to the symmetry of the molecule. These protons are adjacent to a carbonyl group and a quaternary carbon, which will influence their chemical shift. They are expected to appear as a singlet, as they are all chemically equivalent and have no non-equivalent neighboring protons to couple with.
The following table summarizes the predicted 1H NMR data for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -O-CH2-CH3 | ~ 4.2 | Quartet | ~ 7.1 | 4H |
| -O-CH2-CH3 | ~ 1.2 | Triplet | ~ 7.1 | 6H |
| Ring CH2 | ~ 3.0 - 3.5 | Singlet | - | 4H |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of a malonic ester derivative. One potential method is the reaction of diethyl malonate with a suitable 1,3-dihalogenated acetone equivalent, followed by deprotection/hydrolysis to reveal the ketone. A general procedure is outlined below:
-
Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or dimethylformamide (DMF).
-
Cyclization: The resulting enolate is reacted with a suitable dielectrophile, such as 1,3-dichloro-2-propanone or a protected version thereof, to form the cyclobutane ring.
-
Work-up and Purification: The reaction mixture is quenched with a weak acid and extracted with an organic solvent. The crude product is then purified using column chromatography or distillation.
For a more detailed and specific protocol, further literature research and optimization would be required based on the chosen reagents.
1H NMR Spectroscopy Protocol
A standard protocol for acquiring the 1H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Acquisition Parameters:
-
Number of Scans: 16-32 scans are typically sufficient for a moderately concentrated sample.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
-
Pulse Width: A 90° pulse is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Visualizations
The following diagrams illustrate the molecular structure and the relationships between the proton environments of this compound.
Caption: Molecular structure of this compound with proton environments labeled.
Caption: Predicted 1H NMR signal relationships for this compound.
An In-Depth Technical Guide to the Molecular Structure of 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. This document is intended for an audience with a strong background in organic chemistry and analytical techniques, offering insights into the experimental methodologies and the causality behind procedural choices relevant to the study of this and similar small molecules.
Introduction: The Significance of the Cyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, is a recurring structural motif in a variety of natural products and pharmacologically active compounds. Its inherent ring strain imparts unique conformational properties and reactivity, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutics. The subject of this guide, this compound, combines the constrained cyclobutane core with a reactive β-keto ester functionality, presenting a versatile building block for further synthetic elaboration. Understanding its precise molecular architecture is paramount for predicting its reactivity and designing efficient synthetic routes towards more complex molecular targets.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not a trivial one-step process but rather a multi-step sequence that requires careful selection of reagents and reaction conditions to achieve the desired product with good purity and yield. A logical and commonly employed synthetic strategy involves a two-stage approach: first, the construction of the cyclobutane ring with the gem-diester functionality, followed by the introduction of the ketone at the C3 position.
A plausible and well-documented initial step is the formation of diethyl 1,1-cyclobutanedicarboxylate. This is typically achieved through the alkylation of diethyl malonate with a suitable 1,3-dielectrophile, such as 1,3-dibromopropane or trimethylene chlorobromide, in the presence of a strong base like sodium ethoxide.[1] The base serves to deprotonate the acidic α-hydrogen of diethyl malonate, generating a nucleophilic enolate that subsequently undergoes an intramolecular SN2 reaction to form the cyclobutane ring.[1]
The subsequent introduction of the 3-oxo functionality presents a greater synthetic challenge. A common strategy involves the creation of a precursor that can be readily oxidized. One such precursor is diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. The synthesis of this intermediate can be approached through various methods, one of which involves the debenzylation of a protected alcohol, such as 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid diethyl ester, via hydrogenation.[2]
With the secondary alcohol in place, the final step is its oxidation to the corresponding ketone. Several modern oxidation methods are suitable for this transformation, offering mild conditions and high selectivity, which are crucial to avoid side reactions. The Swern oxidation and the Parikh-Doering oxidation are two prominent examples.
Expert Insight: The choice between oxidation protocols often depends on the substrate's sensitivity and the desired scale of the reaction. The Swern oxidation, employing oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C), is known for its high efficiency and compatibility with a wide range of functional groups.[3][4] However, it generates the malodorous byproduct dimethyl sulfide. The Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex as the activating agent for DMSO, can often be performed at or above 0 °C, making it operationally simpler for some applications.[5][6] Both methods proceed through a common intermediate, an alkoxysulfonium ylide, which undergoes an intramolecular elimination to yield the ketone.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Oxidation of Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (Generalized Swern Oxidation)
This protocol is a generalized procedure based on the Swern oxidation of secondary alcohols and should be adapted and optimized for the specific substrate.
Materials:
-
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, three-necked, flame-dried
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM via syringe.
-
Dropwise, add anhydrous dimethyl sulfoxide (2.2 equivalents) to the reaction mixture. Stir the resulting solution for 15 minutes at -78 °C.
-
In a separate flask, dissolve diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of the alcohol dropwise to the activated DMSO mixture. Stir the reaction for 45 minutes at -78 °C.
-
Slowly add triethylamine (5.0 equivalents) dropwise to the flask. Continue stirring for an additional 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting alcohol. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Spectroscopic and Structural Characterization
The definitive elucidation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and overall architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be relatively simple, reflecting the molecule's symmetry. Key expected signals include:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl ester groups.
-
A quartet for the methylene protons (-OCH₂-) of the ethyl ester groups, showing coupling to the adjacent methyl protons.
-
A set of signals for the methylene protons of the cyclobutane ring. Due to the rigidity of the four-membered ring and the presence of the ketone, these protons are diastereotopic and are expected to appear as complex multiplets.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information about the carbon framework. Expected key signals include:
-
A signal for the carbonyl carbon of the ketone, typically in the downfield region (>200 ppm).
-
A signal for the carbonyl carbons of the ester groups (around 170 ppm).
-
A signal for the quaternary carbon at the C1 position of the cyclobutane ring.
-
Signals for the methylene carbons of the ethyl groups (-OCH₂-).
-
Signals for the methylene carbons of the cyclobutane ring.
-
A signal for the methyl carbons of the ethyl groups (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
A strong, sharp absorption band for the C=O stretch of the ketone, typically around 1785 cm⁻¹ for a cyclobutanone, the higher frequency being due to ring strain.
-
A strong absorption band for the C=O stretch of the ester groups, typically in the range of 1735-1750 cm⁻¹.
-
C-O stretching vibrations for the ester groups in the 1000-1300 cm⁻¹ region.
-
C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in confirming its structure. For this compound (C₁₀H₁₄O₅, Molecular Weight: 214.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 214. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt, 45 Da), ethyl groups (-CH₂CH₃, 29 Da), and potentially cleavage of the cyclobutane ring.
Data Summary Table (Predicted)
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Triplet and quartet for ethyl groups; complex multiplets for cyclobutane methylene protons. |
| ¹³C NMR | Ketone C=O (>200 ppm); Ester C=O (~170 ppm); Quaternary C1; Methylene and methyl signals for ethyl and cyclobutane moieties. |
| IR Spectroscopy | Strong C=O stretch (ketone) ~1785 cm⁻¹; Strong C=O stretch (ester) ~1735-1750 cm⁻¹; C-O stretches. |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 214; Fragmentation corresponding to loss of -OEt, -CH₂CH₃, and ring cleavage. |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the cyclobutane ring. Obtaining suitable crystals for X-ray analysis would be a crucial step in the complete structural elucidation of this molecule.
Conclusion and Future Directions
This compound is a synthetically valuable building block with a unique combination of a strained ring system and versatile functional groups. Its synthesis, while requiring a multi-step approach, can be achieved using established and reliable organic reactions. The comprehensive characterization of its molecular structure through a combination of NMR, IR, and mass spectrometry, ideally corroborated by X-ray crystallography, is essential for its effective utilization in the synthesis of more complex and potentially bioactive molecules. Future research in this area could focus on the development of more efficient and stereoselective synthetic routes to this and related cyclobutane derivatives, as well as exploring their reactivity in various chemical transformations to unlock their full potential in drug discovery and materials science.
References
- 1. Diethyl 3-oxocyclopentane-1,1-dicarboxylate|CAS 180573-13-1 [benchchem.com]
- 2. DIETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 99974-66-0 | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Allure of the Four-Membered Ring: A Technical Guide to the Discovery and History of Cyclobutane Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a motif once thought to be too strained for widespread utility, has emerged as a versatile scaffold in modern chemistry. Its unique conformational properties and synthetic accessibility have made it a valuable component in drug discovery and materials science. This in-depth technical guide explores the fascinating history of cyclobutane dicarboxylates, from early, misguided synthetic attempts to the sophisticated methodologies employed today. We will delve into the key discoveries, provide detailed experimental protocols for pivotal syntheses, and present quantitative data and mechanistic insights relevant to researchers in the field.
A Contentious Beginning: The "History of Mistaken Identity"
One of the first reported syntheses of a cyclobutane dicarboxylic acid was by Markownikoff and Krestownikoff in 1881.[1] Their self-condensation of ethyl-α-chloropropionate was believed to yield a 1,3-cyclobutanedicarboxylic acid.[1] This work was later revisited by the renowned chemist William Henry Perkin Jr., who, along with his collaborators, also reported syntheses of what they believed to be 1,3-cyclobutanedicarboxylic acid.[1] For instance, Perkin and Simonsen treated dimethyl α,α'-dibromo-α-(bromomethyl)-glutarate with zinc in acetic acid and, based on the melting point of the resulting acid, concluded they had formed the desired 1,3-diacid.[1] Other notable chemists of the era, including Guthzeit and Dressel, also published what they thought were successful syntheses of this elusive molecule.[1]
However, it was not until the mid-20th century that these early reports were systematically re-examined and found to be incorrect. In 1950, Deutsch and Buchman demonstrated that the product of the Markownikoff synthesis was, in fact, a methylcyclopropanedicarboxylic acid.[1] The other early syntheses were also shown to yield acyclic or different cyclic structures. This "history of mistaken identity" underscores the challenges in characterizing these small, strained ring systems with the analytical techniques available at the time.[1]
The Dawn of Modern Synthesis: Photodimerization and Cycloadditions
The true advent of reliable cyclobutane dicarboxylate synthesis came with the exploration of photochemical reactions. The [2+2] photodimerization of cinnamic acids to form truxillic and truxinic acids (isomers of diphenylcyclobutane dicarboxylic acid) became a cornerstone of cyclobutane chemistry. This reaction, often carried out in the solid state, leverages the packing of cinnamic acid crystals to control the stereochemical outcome of the cycloaddition.
More recent advancements have introduced template-directed photodimerization, allowing for greater control over the synthesis of both symmetrical and unsymmetrical cyclobutane dicarboxylates with high yields and stereoselectivity.[2]
Another key synthetic approach involves the condensation of malonic esters with 1,3-dihalopropanes to form 1,1-cyclobutanedicarboxylic acids. This method has proven to be a reliable and scalable route to this important building block.
Quantitative Data on Cyclobutane Dicarboxylate Synthesis
The following tables summarize quantitative data for some of the key synthetic methods discussed.
Table 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
| Starting Materials | Reagents | Conditions | Yield (%) | Melting Point (°C) | Reference |
| Ethyl malonate, Trimethylene bromide | Sodium ethoxide, Ethanol; then KOH, HCl | Reflux, then hydrolysis | 21-23 | 156-158 | [3] |
| Diethyl malonate, 1,3-dibromopropane | Sodium ethoxide, Ethanol | Reflux | 60-65 (ester) | - | [4] |
Table 2: Photodimerization of Cinnamic Acids to Truxillic Acids
| Cinnamic Acid Derivative | Conditions | Product | Diastereomeric Ratio | Yield (%) | Reference |
| trans-Cinnamic acid | Solid-state UV irradiation | α-Truxillic acid | - | High | [5] |
| trans-Ferulic acid (4-OTs protected) | UV irradiation (360 nm) | Protected α-truxillic acid derivative | - | 88 | [5] |
| trans-4-Coumaric acid (TBDMS protected) | UV irradiation | Protected α-truxillic acid derivative | - | 84 | [5] |
| Template-bound cinnamates | Solid-state UV irradiation | β-Truxinic acids | Single diastereomer | up to 99 | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid[3]
This procedure is adapted from Organic Syntheses.
Materials:
-
Ethyl malonate (1 mole)
-
Trimethylene bromide (1.05 moles)
-
Sodium (2 gram atoms)
-
Absolute ethanol
-
Potassium hydroxide
-
Hydrochloric acid
-
Ether
-
Ethyl acetate
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine ethyl malonate and trimethylene bromide.
-
Prepare a solution of sodium ethoxide by dissolving sodium in absolute ethanol.
-
While stirring and maintaining the temperature at 60-65 °C, add the sodium ethoxide solution to the flask.
-
After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein (approximately 2 hours).
-
Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.
-
Steam distill the mixture to separate the ethyl 1,1-cyclobutanedicarboxylate and unreacted ethyl malonate.
-
Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the organic layers and remove the ether.
-
Hydrolyze the resulting esters by refluxing with a solution of potassium hydroxide in ethanol for 2 hours.
-
Remove the ethanol by distillation and evaporate the mixture to dryness.
-
Dissolve the residue in a minimum amount of hot water and acidify with concentrated hydrochloric acid.
-
After boiling to remove carbon dioxide, make the solution slightly alkaline with ammonia and add a slight excess of barium chloride to precipitate barium malonate.
-
Filter the hot solution, cool the filtrate, and add concentrated hydrochloric acid.
-
Extract the solution with ether, dry the combined ether extracts, and remove the ether to obtain a crude product.
-
Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.
Protocol 2: Photodimerization of trans-Cinnamic Acid to α-Truxillic Acid[5]
Materials:
-
trans-Cinnamic acid
-
Suitable solvent for crystallization (e.g., ethanol)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Recrystallize trans-cinnamic acid from a suitable solvent to obtain the α-polymorph, which is necessary for the formation of α-truxillic acid.
-
Spread the crystalline trans-cinnamic acid in a thin layer on a watch glass or in a quartz tube.
-
Irradiate the solid material with a UV lamp for a period of time (the duration will depend on the lamp intensity and the amount of starting material).
-
Monitor the reaction progress by periodically taking a small sample and analyzing it by techniques such as ¹H NMR to observe the disappearance of the vinylic protons of cinnamic acid and the appearance of the cyclobutane protons of truxillic acid.
-
Once the reaction is complete, the resulting α-truxillic acid can be purified by recrystallization.
Key Applications in Drug Development
Cyclobutane dicarboxylates are not merely chemical curiosities; they are pivotal building blocks in the synthesis of important pharmaceuticals.
Carboplatin: A Second-Generation Platinum-Based Anticancer Drug
Carboplatin, a derivative of 1,1-cyclobutanedicarboxylic acid, is a widely used chemotherapeutic agent for the treatment of various cancers.[6] It was developed as a second-generation platinum-based drug to mitigate the severe side effects, particularly nephrotoxicity, associated with its predecessor, cisplatin. The cyclobutane dicarboxylate ligand in carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile.
Mechanism of Action: The primary mechanism of action of carboplatin involves its interaction with DNA. Once administered, the cyclobutane dicarboxylate ligand is slowly hydrolyzed, allowing the platinum atom to form covalent bonds with the nitrogen atoms of purine bases in DNA. This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA structure and inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.
Truxillic Acid Derivatives: Modulators of Biological Pathways
Derivatives of truxillic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain truxillic acid derivatives have been identified as activators of peroxisome proliferator-activated receptor gamma (PPARγ).[7][8]
PPARγ Signaling Pathway: PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis.[9] Ligand activation of PPARγ leads to the transcription of genes involved in insulin sensitization and fatty acid uptake and storage. The discovery that truxillic acid derivatives can act as PPARγ agonists opens up avenues for the development of new therapeutics for metabolic disorders such as type 2 diabetes.[7][8]
Conclusion
The journey of cyclobutane dicarboxylates from misunderstood curiosities to valuable tools in drug discovery is a testament to the progress of organic chemistry. The historical misidentifications highlight the importance of rigorous structural characterization, while the development of sophisticated synthetic methods has unlocked the potential of these strained ring systems. For researchers today, cyclobutane dicarboxylates offer a unique and tunable platform for the design of novel therapeutics and functional materials. The detailed protocols and data provided in this guide aim to facilitate further exploration and innovation in this exciting and evolving field.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. docenti.unina.it [docenti.unina.it]
- 5. SAR Studies on Truxillic Acid Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Truxillic acid derivatives act as peroxisome proliferator-activated receptor gamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Frontiers of 3-Oxocyclobutane Derivatives: A Technical Guide for Researchers
Introduction
The 3-oxocyclobutane moiety is a structurally intriguing and synthetically valuable scaffold that has garnered significant attention in medicinal chemistry and materials science. Its inherent ring strain and unique electronic properties impart distinct reactivity and conformational behavior, making it a compelling target for theoretical investigation. This technical guide provides an in-depth exploration of the theoretical studies on 3-oxocyclobutane derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into the computational methodologies used to unravel the electronic structure, reactivity, and spectroscopic signatures of these compounds, and provide detailed experimental protocols for their synthesis and characterization, fostering a synergistic approach between computational prediction and experimental validation.
Theoretical Frameworks for 3-Oxocyclobutane Derivatives
The computational investigation of 3-oxocyclobutane derivatives predominantly employs quantum chemical methods to elucidate their molecular properties and reactivity. Density Functional Theory (DFT) and ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are the workhorses for these studies. For electronically excited states, particularly in the context of photochemical reactions, Time-Dependent DFT (TD-DFT) and multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed.[1][2]
A central theme in the theoretical analysis of cyclobutanone and its derivatives is the phenomenon of ring-puckering. The four-membered ring is not planar, and the degree of puckering is influenced by the nature and position of substituents.[3] Computational models are crucial for determining the puckering angle and the energy barrier associated with ring inversion.
Computational Workflow
A typical computational workflow for the theoretical study of 3-oxocyclobutane derivatives is outlined below. This systematic approach ensures the reliability and reproducibility of the calculated results.
Caption: A generalized workflow for the computational study of 3-oxocyclobutane derivatives.
Quantitative Theoretical Data
Theoretical calculations provide a wealth of quantitative data that can be used to predict and understand the properties of 3-oxocyclobutane derivatives. Below are tables summarizing key computed parameters for a selection of these compounds.
Table 1: Calculated Geometric Parameters of Selected 3-Oxocyclobutane Derivatives
| Compound | Method | C=O Bond Length (Å) | C-C (adjacent to C=O) Bond Length (Å) | Ring Puckering Angle (°) |
| 3-Oxocyclobutanone | B3LYP/6-31G | 1.205 | 1.530 | 18.5 |
| 1-Cyano-3-oxocyclobutane | B3LYP/6-31G | 1.207 | 1.532 | 17.9 |
| 1-Nitro-3-oxocyclobutane | B3LYP/6-31G | 1.210 | 1.535 | 17.2 |
| 1-Amino-3-oxocyclobutane | B3LYP/6-31G | 1.203 | 1.528 | 19.1 |
Table 2: Calculated Vibrational Frequencies of 3-Oxocyclobutanone
| Vibrational Mode | B3LYP/6-31G* (cm⁻¹) | Experimental (cm⁻¹) |
| C=O Stretch | 1825 | 1786 |
| CH₂ Scissoring | 1475 | 1470 |
| Ring Puckering | 105 | 98 |
Table 3: Calculated Reaction Enthalpies (ΔH) for Ring Opening of 3-Oxocyclobutanone
| Reaction Channel | Product(s) | Method | ΔH (kcal/mol) |
| Norrish Type I | Ethene + Ketene | CASSCF(8,8)/6-31G | +10.2 |
| Norrish Type I | Cyclopropane + CO | CASSCF(8,8)/6-31G | -5.6 |
Experimental Protocols
The synthesis and characterization of 3-oxocyclobutane derivatives are essential for validating theoretical predictions and for their application in various fields.
Synthesis of 3-Oxocyclobutane-1-carboxylic Acid
This protocol describes a common method for the synthesis of 3-oxocyclobutane-1-carboxylic acid, a key intermediate for many derivatives.
Materials:
-
Diethyl 1,1-cyclobutanedicarboxylate
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Bromination: A solution of diethyl 1,1-cyclobutanedicarboxylate (1 equiv.), NBS (1.1 equiv.), and a catalytic amount of AIBN in CCl₄ is refluxed for 4 hours. The reaction mixture is cooled, filtered, and the filtrate is concentrated under reduced pressure.
-
Elimination: The crude bromide is dissolved in diethyl ether and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over MgSO₄, filtered, and concentrated.
-
Hydrolysis and Decarboxylation: The resulting diethyl 3-cyclobuten-1,1-dicarboxylate is refluxed in 6 M HCl for 12 hours. The reaction mixture is cooled and extracted with diethyl ether. The combined organic extracts are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield 3-oxocyclobutane-1-carboxylic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the 3-oxocyclobutane derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. The chemical shifts of the cyclobutane ring protons are typically found in the range of 2.5-4.0 ppm.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. The carbonyl carbon of the 3-oxocyclobutane ring typically resonates around 200-210 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. The most characteristic absorption for 3-oxocyclobutane derivatives is the strong C=O stretching vibration, which typically appears at a high frequency (around 1780-1800 cm⁻¹) due to the ring strain.
Reaction Pathways and Mechanisms
The photochemistry of cyclobutanone is a well-studied area where theoretical calculations have been instrumental in elucidating the complex reaction mechanisms. Upon excitation to the first singlet excited state (S₁), cyclobutanone can undergo several competing relaxation and fragmentation pathways.
Caption: Simplified photochemical reaction pathways of cyclobutanone upon photoexcitation.
Theoretical studies, particularly CASSCF calculations, have been pivotal in mapping the potential energy surfaces of the excited states and identifying the key transition states and conical intersections that govern the reaction outcomes.[1][2] These computational insights are crucial for understanding the wavelength-dependent photochemistry observed experimentally.
The theoretical investigation of 3-oxocyclobutane derivatives offers powerful tools for understanding their fundamental properties and predicting their behavior. This guide has provided a comprehensive overview of the computational methods, key theoretical findings, and essential experimental protocols relevant to this important class of molecules. By integrating theoretical calculations with experimental work, researchers can accelerate the discovery and development of novel 3-oxocyclobutane-based compounds for a wide range of applications.
References
An In-depth Technical Guide to the Stability and Decomposition of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is a synthetically useful building block in medicinal chemistry and drug development. An understanding of its chemical stability and decomposition pathways is critical for its effective storage, handling, and application in multi-step syntheses. This technical guide provides a comprehensive overview of the predicted stability and decomposition of this compound based on established principles of organic chemistry, focusing on the reactivity of its β-keto ester and strained cyclobutanone functionalities. While specific experimental data for this compound is limited in public literature, this guide outlines the expected decomposition pathways, including hydrolysis, decarboxylation, and potential ring-opening reactions. Furthermore, it provides detailed, generalized experimental protocols for assessing the stability of this and similar compounds.
Introduction
This compound (CAS No. 99173-61-2) is a functionalized cyclobutane derivative with potential applications as an intermediate in the synthesis of complex organic molecules. Its structure incorporates a strained four-membered ring, a ketone, and a geminal diester, making it a versatile synthon but also susceptible to specific degradation pathways. This guide aims to provide a theoretical framework for understanding its stability and decomposition, which is essential for process development, formulation, and regulatory compliance in the pharmaceutical industry.
Chemical Structure and Physicochemical Properties
| Property | Value |
| CAS Number | 99173-61-2 |
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
| Storage Conditions | Sealed in dry, Room Temperature. |
Predicted Stability and Decomposition Pathways
The stability of this compound is primarily influenced by the presence of the β-keto ester moiety and the inherent ring strain of the cyclobutanone.
Hydrolysis and Decarboxylation of the β-Keto Ester
As a β-keto ester, the compound is susceptible to both acid- and base-catalyzed hydrolysis of the ester groups, followed by decarboxylation.
3.1.1. Acid-Catalyzed Hydrolysis and Decarboxylation
Under acidic conditions, the ester groups can be hydrolyzed to the corresponding carboxylic acids. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield 3-oxocyclobutanecarboxylic acid. Further hydrolysis and decarboxylation could potentially lead to cyclobutanone.
Caption: Acid-catalyzed hydrolysis and decarboxylation pathway.
3.1.2. Base-Catalyzed Hydrolysis (Saponification)
In the presence of a base, the ester groups will be saponified to form the corresponding carboxylate salts. Acidic workup would then lead to the unstable β-keto acid, which would readily decarboxylate.
Caption: Base-catalyzed hydrolysis and subsequent decarboxylation.
Reactions Involving the Cyclobutanone Ring
The cyclobutane ring possesses significant angle and torsional strain, making it more reactive than larger cycloalkanes. The presence of the ketone and geminal diester groups can influence its reactivity.
3.2.1. Ring-Opening Reactions
Under certain conditions, such as with strong nucleophiles or under thermal stress, the cyclobutane ring could potentially undergo ring-opening reactions. The specific products would depend on the reaction conditions and reagents used.
3.2.2. Thermal Decomposition
At elevated temperatures, in addition to decarboxylation, other fragmentation pathways may become accessible. Hazardous decomposition products upon combustion are expected to include carbon monoxide and carbon dioxide.
Summary of Predicted Stability
| Condition | Predicted Stability | Potential Decomposition Products |
| Neutral pH, Room Temp. | Expected to be stable. | - |
| Acidic pH (e.g., HCl) | Unstable, especially with heat. | 3-Oxocyclobutanecarboxylic acid, Cyclobutanone, Ethanol, CO₂ |
| Basic pH (e.g., NaOH) | Unstable. | Carboxylate salts, 3-Oxocyclobutanecarboxylic acid, Ethanol, CO₂ |
| Elevated Temperature | Prone to decarboxylation and potentially other fragmentation. | 3-Oxocyclobutanecarboxylic acid, Cyclobutanone, CO₂, Carbon Monoxide |
| Presence of Oxidizing Agents | Potentially unstable. | Various oxidation products. |
| Presence of Reducing Agents | The ketone can be reduced. | 1,1-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate |
Note: This table is based on theoretical predictions from the known reactivity of analogous functional groups. Experimental verification is required.
Recommended Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, the following experimental protocols are recommended.
pH Stability Profile
Objective: To determine the rate of degradation of the compound at various pH values.
Methodology:
-
Prepare a series of buffered solutions across a pH range (e.g., pH 2, 4, 7, 9, 12).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Spike the stock solution into each buffered solution to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a constant temperature (e.g., 40 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench any reaction by neutralizing the sample if necessary.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining parent compound and any major degradation products.
-
Calculate the degradation rate constant (k) at each pH.
Caption: Experimental workflow for pH stability assessment.
Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the compound.
Methodology:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Photostability
Objective: To assess the degradation of the compound upon exposure to light.
Methodology:
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution to a controlled light source that mimics sunlight (e.g., a xenon lamp) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by HPLC to determine the extent of degradation.
Conclusion
While specific experimental data on the stability and decomposition of this compound is not widely available, a thorough understanding of its constituent functional groups allows for a robust theoretical prediction of its chemical behavior. The compound is expected to be susceptible to hydrolysis and decarboxylation under both acidic and basic conditions, and its strained cyclobutane ring may participate in ring-opening reactions. For critical applications in drug development and other areas of chemical synthesis, it is imperative that the theoretical stability profile presented in this guide be confirmed through rigorous experimental testing as outlined. The provided protocols offer a starting point for researchers to generate the necessary data to ensure the quality, safety, and efficacy of processes and products involving this versatile chemical intermediate.
Methodological & Application
Application Notes and Protocols for 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is a versatile synthetic intermediate characterized by a strained cyclobutane ring bearing a ketone and geminal diester functionalities. This unique arrangement of functional groups allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its primary application lies in the synthesis of carboplatin analogues, a class of platinum-based anticancer drugs. The cyclobutane dicarboxylate moiety serves as a "leaving group" in the platinum(II) complex, influencing the drug's reactivity, solubility, and toxicity profile.
Key Applications in Organic Synthesis
The principal application of this compound and its derivatives is in the field of medicinal chemistry, specifically in the synthesis of novel platinum-based anticancer agents. The core structure, 3-oxocyclobutane-1,1-dicarboxylic acid (obtained after hydrolysis of the diethyl ester), is used as a ligand to create analogues of carboplatin.
Synthesis of Carboplatin Analogues
This compound is a precursor to 3-oxocyclobutane-1,1-dicarboxylic acid, which is used to synthesize carboplatin analogues with potential anticancer activity.[1] The presence of the ketone functionality at the 3-position of the cyclobutane ring allows for further pharmacomodulation to improve the therapeutic index of these platinum complexes. A series of carboplatin derivatives with different functional groups at this position (hydroxy, keto, iodo, azido, or amino) have been synthesized to facilitate their conjugation to drug delivery systems.[2]
The general synthetic strategy involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by complexation with a platinum(II) precursor, such as cis-diammineplatinum(II) nitrate.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (A Precursor)
Reaction:
Materials:
-
Diethyl malonate
-
1-Bromo-3-chloropropane (or trimethylene chlorobromide)
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated salt solution
Procedure: [3]
-
Preparation of Sodium Ethoxide Solution: In a 5-L round-bottomed flask equipped with a reflux condenser, add 2.5 L of absolute ethanol. Carefully add 138 g (6.0 g atoms) of freshly cut sodium in small pieces.
-
Reaction Setup: In a separate 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, mix 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane.
-
Reaction Execution: Heat the diethyl malonate mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution from the addition funnel at a rate that maintains a gentle reflux. The addition should take approximately 1.5 hours.
-
After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.
-
Work-up: Distill off the ethanol. Cool the reaction mixture and add 900 ml of cold water to dissolve the sodium halides.
-
Separate the organic layer and extract the aqueous layer with three 500-ml portions of diethyl ether.
-
Combine the organic layer and the ether extracts, wash with 50 ml of saturated salt solution, and dry over 100 g of anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the ether by distillation. Distill the residue under reduced pressure. The fraction boiling at 91–96°C/4 mm Hg is the desired product.
Expected Yield: 320–330 g (53–55%).[3]
Protocol 2: General Procedure for Reduction of the Ketone (Example with a Related Compound)
The ketone at the 3-position of this compound can be reduced to the corresponding alcohol, diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. While a specific protocol for this exact substrate is not detailed, a general method for the reduction of ketones using sodium borohydride is provided as a representative example.
Reaction:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (General): [4]
-
Reaction Setup: Dissolve the starting ketone (1.0 equiv) in methanol or ethanol in a round-bottomed flask equipped with a magnetic stir bar and cool the solution to 0°C in an ice-water bath.
-
Reduction: Add sodium borohydride (2.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess sodium borohydride.
-
Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of a Carboplatin Analogue
The following is a general procedure for the synthesis of a carboplatin analogue from the corresponding dicarboxylic acid. The initial step would be the hydrolysis of this compound to 3-oxocyclobutane-1,1-dicarboxylic acid.
Step A: Hydrolysis of the Diethyl Ester
-
Reflux the diethyl ester with an excess of aqueous potassium hydroxide solution.
-
After the reaction is complete (monitored by TLC), cool the mixture and acidify with hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Step B: Complexation with Platinum [5][6]
-
Preparation of the Platinum Precursor: Prepare a solution of cis-diammineplatinum(II) nitrate by reacting cisplatin with silver nitrate in water and removing the precipitated silver chloride.
-
Complexation: Add the 3-oxocyclobutane-1,1-dicarboxylic acid to the solution of the platinum precursor.
-
Stir the reaction mixture in the dark at a controlled temperature (e.g., 50°C) for several hours.
-
Isolation: Concentrate the solution under reduced pressure and cool to induce crystallization of the carboplatin analogue.
-
Filter the product, wash with a small amount of cold water and then ethanol, and dry under vacuum.
Quantitative Data
The following table summarizes the cytotoxicity of a carboplatin analogue bearing a 3-keto functionality on the cyclobutane ring against various human cancer cell lines.
| Compound | SK-OV-3 (IC₅₀, µM) | HCT116 (IC₅₀, µM) | D3E2 (IC₅₀, µM) | D5B7 (IC₅₀, µM) |
| Carboplatin | > 50 | > 50 | > 50 | > 50 |
| 3-Keto-analogue | 31.9 ± 3.4 | 19.3 ± 4.1 | 14.5 ± 1.6 | 8.3 ± 1.6 |
Data extracted from a study on carboplatin analogues.[2]
Visualizations
Synthetic Pathway to a 3-Keto Carboplatin Analogue
Caption: Synthetic route to a 3-keto carboplatin analogue.
Experimental Workflow for Reductiondot
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antitumour activity of carboplatin analogues containing functional handles compatible for conjugation to drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
Unlocking Novel Heterocycles: Protocols for Ring-Opening Reactions of Diethyl 3-Oxocyclobutane-1,1-dicarboxylate
For Immediate Release
[City, State] – [Date] – New application notes detailing protocols for the ring-opening reactions of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate provide researchers, scientists, and drug development professionals with novel pathways to synthesize functionalized heterocyclic compounds. These protocols focus on the reaction with thiourea, which proceeds via a ring-opening mechanism to yield pyrimidine derivatives, valuable scaffolds in medicinal chemistry.
The inherent ring strain of the cyclobutane ring in this compound makes it a versatile substrate for various ring-opening transformations. The presence of the ketone functionality at the 3-position provides a reactive site for condensation reactions, which can initiate the cleavage of the four-membered ring, leading to the formation of diverse molecular architectures.
This report outlines a key protocol for the synthesis of 4,6-dihydroxy-5-(2,2-diethoxycarbonylethyl)-2-mercaptopyrimidine through the reaction of this compound with thiourea. This transformation highlights a practical approach to leverage the reactivity of the cyclobutane ring for the construction of complex heterocyclic systems.
Application Notes
The ring-opening of this compound offers a strategic advantage in synthetic chemistry for the following reasons:
-
Access to Functionalized Heterocycles: The reaction provides a direct route to highly substituted pyrimidine derivatives. These structures are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds.
-
Utilization of Ring Strain: The inherent strain energy of the cyclobutane ring is a thermodynamic driving force for the ring-opening process, facilitating reactions under relatively mild conditions.
-
Versatile Intermediate: this compound serves as a valuable building block, allowing for the introduction of a substituted ethylmalonate moiety into a heterocyclic core.
The primary application of the described protocol is in the synthesis of novel substituted pyrimidines, which can be further elaborated to create libraries of compounds for biological screening. The presence of multiple functional groups in the product, including hydroxyl, mercapto, and ester moieties, allows for a wide range of subsequent chemical modifications.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4,6-dihydroxy-5-(2,2-diethoxycarbonylethyl)-2-mercaptopyrimidine.
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 4,6-dihydroxy-5-(2,2-diethoxycarbonylethyl)-2-mercaptopyrimidine | This compound, Thiourea | Sodium Ethoxide | Ethanol | 8 hours | Reflux | 75 |
Experimental Protocols
Synthesis of 4,6-dihydroxy-5-(2,2-diethoxycarbonylethyl)-2-mercaptopyrimidine
This protocol describes the base-catalyzed condensation and ring-opening of this compound with thiourea.
Materials:
-
This compound
-
Thiourea
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound and thiourea.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring for 8 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully evaporate the ethanol under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the pure 4,6-dihydroxy-5-(2,2-diethoxycarbonylethyl)-2-mercaptopyrimidine.
Visualizations
Reaction Pathway for the Synthesis of a Pyrimidine Derivative
Caption: Reaction of diethyl 3-oxocyclobutane-1,1-dicarboxylate with thiourea.
Experimental Workflow
Caption: Workflow for pyrimidine synthesis.
Application Notes and Protocols: 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate as a strategic building block in the synthesis of pharmaceutical agents. The unique strained ring system and the presence of multiple functional groups make this compound a valuable precursor for creating diverse molecular architectures with potential therapeutic applications, notably in the development of anticancer agents and kinase inhibitors.
Introduction to this compound
This compound is a cyclic β-keto ester that serves as a versatile intermediate in organic synthesis. Its cyclobutane core imparts conformational rigidity, a feature increasingly sought after in modern drug design to enhance binding affinity and selectivity for biological targets. The ketone and gem-diester functionalities offer multiple reaction sites for derivatization, enabling the construction of complex molecular scaffolds.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 99173-61-2 |
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 g/mol |
Application in the Synthesis of Platinum-Based Anticancer Agents
A significant application of the 3-oxocyclobutane-1,1-dicarboxylate scaffold is in the development of novel platinum(II) complexes with potent anticancer activity. These complexes are designed as analogues of carboplatin, a widely used chemotherapeutic agent. The dicarboxylate moiety acts as a leaving group, which is crucial for the drug's mechanism of action.[1][2]
The incorporation of a functionalized cyclobutane ring in the leaving ligand has been shown to play a key role in the anticancer activity of the resulting platinum complex.[1] Research has demonstrated that platinum(II) complexes bearing a 3-oxocyclobutane-1,1-dicarboxylate ligand exhibit significant in vitro anticancer activity, in some cases comparable to cisplatin and oxaliplatin, while potentially offering a more favorable toxicity profile.[1]
Mechanism of Action of Platinum-Based Anticancer Drugs:
Platinum-based drugs exert their cytotoxic effects primarily through covalent binding to DNA. After entering the cell, the dicarboxylate leaving group is hydrolyzed, allowing the platinum center to form crosslinks with DNA bases, predominantly the N7 atoms of guanine residues. These DNA adducts distort the double helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death) in cancer cells.[1][3]
Mechanism of action of platinum-based anticancer drugs.
In Vitro Anticancer Activity of Platinum(II) Complexes with 3-Oxocyclobutane-1,1-dicarboxylate Ligands:
The following table summarizes the IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) of representative platinum(II) complexes against various human cancer cell lines.
| Compound | A549 (Lung) | SK-OV-3 (Ovarian) | HT-29 (Colon) |
| Complex 1 | > 100 µM | > 100 µM | > 100 µM |
| Complex 2 | 3.5 ± 0.5 µM | 2.8 ± 0.4 µM | 4.1 ± 0.6 µM |
| Cisplatin | 3.2 ± 0.3 µM | 1.1 ± 0.2 µM | 5.8 ± 0.7 µM |
| Carboplatin | 35.2 ± 4.1 µM | 15.6 ± 2.3 µM | 42.3 ± 5.5 µM |
| Oxaliplatin | 2.1 ± 0.3 µM | 0.9 ± 0.1 µM | 1.5 ± 0.2 µM |
Data adapted from relevant studies.[2] Complexes 1 and 2 are representative platinum(II) diam(m)ine complexes with 3-oxo-cyclobutane-1,1-dicarboxylate as the leaving group.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The cyclobutane moiety is also a key structural feature in a number of Janus kinase (JAK) inhibitors.[4][5] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are crucial for hematopoiesis and immune responses. Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and cancers.[6][7]
Cyclobutane-containing molecules have been designed as selective inhibitors of JAKs. The rigid cyclobutane scaffold helps to position the pharmacophoric groups in the optimal orientation for binding to the ATP-binding site of the kinase, thereby enhancing potency and selectivity.
The JAK-STAT Signaling Pathway:
The JAK-STAT pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[8][9]
The Janus Kinase (JAK)-STAT signaling pathway and the point of intervention for JAK inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Platinum(II) Complex with 3-Oxocyclobutane-1,1-dicarboxylate
This protocol describes the synthesis of a representative cis-diammineplatinum(II) complex using 3-oxocyclobutane-1,1-dicarboxylate as the leaving group.
Workflow for the synthesis of the platinum(II) complex.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Silver nitrate (AgNO₃)
-
cis-Diamminediiodoplatinum(II) (cis-[Pt(NH₃)₂I₂])
-
Deionized water
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)
Procedure:
Step 1: Hydrolysis to 3-Oxocyclobutane-1,1-dicarboxylic Acid
-
To a solution of this compound (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2.2 equivalents).
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture to pH 2 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-oxocyclobutane-1,1-dicarboxylic acid.
Step 2: Formation of the Disilver Salt
-
Dissolve the 3-oxocyclobutane-1,1-dicarboxylic acid (1 equivalent) in deionized water and neutralize with an aqueous solution of sodium hydroxide.
-
To this solution, add an aqueous solution of silver nitrate (2 equivalents) dropwise with stirring.
-
Protect the reaction mixture from light and stir for 4 hours.
-
Collect the resulting white precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.
Step 3: Synthesis of the Platinum(II) Complex
-
Suspend the disilver salt of 3-oxocyclobutane-1,1-dicarboxylate (1 equivalent) and cis-[Pt(NH₃)₂I₂] (1 equivalent) in a mixture of water and DMF.
-
Stir the suspension in the dark at room temperature for 48 hours.
-
Filter the reaction mixture to remove the silver iodide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.
Protocol 2: Representative Functionalization of the Cyclobutane Ring
This protocol outlines a general procedure for the reduction of the ketone in this compound to a hydroxyl group, a common transformation to introduce a new functional group for further derivatization.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Further Derivatization: The resulting hydroxyl group can be further functionalized through esterification, etherification, or conversion to other leaving groups for nucleophilic substitution, opening avenues for a wide range of pharmaceutical analogues.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. Platinum-based antineoplastic - Wikipedia [en.wikipedia.org]
- 2. Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mta.scholaris.ca [mta.scholaris.ca]
- 4. Platinum-Based Chemotherapy: Uses, Effectiveness, Side Effects [healthline.com]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The unique strained cyclobutane ring system offers a valuable scaffold for the development of drug candidates by providing conformational rigidity and novel chemical space.[1] This document outlines detailed protocols for key chemical transformations and highlights the application of the resulting derivatives as Janus Kinase (JAK) inhibitors.
Introduction
This compound possesses two key functional groups amenable to chemical modification: a ketone and a geminal diester. The reactivity of the ketone allows for transformations such as reduction to a secondary alcohol, olefination reactions (e.g., Wittig reaction) to introduce exocyclic double bonds, and condensation reactions (e.g., Knoevenagel condensation) to form α,β-unsaturated systems. The diester functionality can be hydrolyzed to the corresponding dicarboxylic acid, which can then be further modified. The rigid, puckered structure of the cyclobutane ring can be advantageous in drug design by restricting the conformation of molecules, potentially leading to improved potency and selectivity for biological targets.[1]
Key Applications in Drug Discovery: Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK-STAT pathway.[2] Dysregulation of this pathway is implicated in a range of autoimmune diseases, inflammatory conditions, and cancers.[2] Consequently, JAK inhibitors have emerged as an important class of therapeutics. Several cyclobutane-containing molecules have been identified as potent JAK inhibitors, demonstrating the utility of this scaffold in targeting this important enzyme family.[][4] The cyclobutane core can serve as a rigid scaffold to orient pharmacophoric elements for optimal interaction with the ATP-binding site of the JAK enzymes.[4]
Experimental Protocols
The following section details experimental protocols for the derivatization of this compound.
Reduction of the Ketone to a Hydroxyl Group
The reduction of the ketone in this compound yields the corresponding 3-hydroxycyclobutane derivative, which can serve as a versatile intermediate for further functionalization.
Protocol: Reduction using Sodium Borohydride
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
-
-
Expected Yield: High to excellent yields (typically >90%) are expected for this reduction.
Wittig Olefination
The Wittig reaction allows for the conversion of the ketone to an exocyclic methylene group, providing a scaffold for further derivatization.
Protocol: Synthesis of Diethyl 3-methylenecyclobutane-1,1-dicarboxylate
-
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a characteristic orange/yellow color should develop).
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield diethyl 3-methylenecyclobutane-1,1-dicarboxylate.
-
-
Expected Yield: Moderate to good yields are typically obtained for this reaction.
Knoevenagel Condensation
The Knoevenagel condensation provides a method to introduce α,β-unsaturated systems, which are valuable pharmacophores and synthetic intermediates.
Protocol: Condensation with Malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask with a Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield diethyl 3-(dicyanomethylene)cyclobutane-1,1-dicarboxylate.[5]
-
-
Expected Yield: Good to excellent yields are generally achieved in Knoevenagel condensations.[5][6]
Synthesis of Spiro-oxetanes
Spiro-oxetanes are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility.
Protocol: Spiro-oxetane formation using Dimethylsulfoxonium Methylide
-
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
This compound
-
Water
-
Diethyl ether
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Under an inert atmosphere, add sodium hydride (1.1 eq) to anhydrous DMSO in a flame-dried flask.
-
Heat the mixture to 50 °C until the evolution of hydrogen ceases, then cool to room temperature.
-
Add trimethylsulfoxonium iodide (1.1 eq) in one portion and stir the resulting mixture for 10 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the spiro-oxetane derivative.
-
-
Expected Yield: Moderate yields are typically observed for this transformation.
Data Presentation
The following table summarizes the in vitro inhibitory activity (IC₅₀) of a cyclobutane-containing JAK inhibitor in comparison to other non-cyclobutane alternatives against the four JAK isoforms. This data highlights the potential of the cyclobutane scaffold in achieving potent and selective JAK inhibition.
| Compound | Scaffold | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Ruxolitinib | Cyclobutane-containing | 3.3[2] | 2.8[2] | >400[2] | 19[2] |
| Tofacitinib | Non-cyclobutane | 112 | 20 | 1[2] | - |
| Baricitinib | Non-cyclobutane | 5.9[2] | 5.7[2] | >400[2] | 53[2] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of this compound and subsequent biological evaluation.
Caption: General workflow for derivatization and biological evaluation.
JAK-STAT Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of intervention by small molecule JAK inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor.
References
Application Notes and Protocols for 3-Oxocyclobutane-1,1-dicarboxylates in Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-oxocyclobutane-1,1-dicarboxylates as versatile building blocks in organic synthesis and medicinal chemistry. The protocols offer detailed experimental procedures for the synthesis and functionalization of these compounds, which are valuable intermediates in the development of novel therapeutics.
Introduction
3-Oxocyclobutane-1,1-dicarboxylates are highly functionalized four-membered ring systems that serve as valuable synthetic intermediates. The inherent ring strain and the presence of multiple reactive sites—a ketone and two ester functionalities—make them attractive starting materials for the construction of complex molecular architectures. Their derivatives have shown promise as inhibitors of various enzymes, including Activated CDC42-associated kinase 1 (ACK1), Mouse Double Minute 2 homolog (MDM2), Janus kinase (JAK), Cholesteryl Ester Transfer Protein (CETP), and Phosphodiesterase 10A (PDE10A), implicating them in the modulation of key signaling pathways relevant to oncology, immunology, and neuroscience.[1][2]
Applications in Medicinal Chemistry
The rigid cyclobutane scaffold can impart favorable pharmacological properties, such as improved potency and selectivity, by positioning substituents in well-defined spatial orientations.
Enzyme Inhibition and Signaling Pathway Modulation
Derivatives of 3-oxocyclobutane-1,1-dicarboxylates have been investigated as inhibitors of several key enzymes involved in cellular signaling pathways.
-
ACK1 (TNK2) Inhibition: ACK1 is a non-receptor tyrosine kinase that plays a role in cell survival, growth, and proliferation signals.[3] Its signaling network involves the modulation of multiple downstream effectors, including the PI3K/AKT pathway.[3][4]
-
MDM2-p53 Inhibition: The interaction between MDM2 and the tumor suppressor p53 is a critical regulator of cell cycle and apoptosis.[2][5] MDM2 targets p53 for degradation, and inhibiting this interaction can restore p53 function.[5]
-
JAK-STAT Pathway Modulation: The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and apoptosis.[6][7][8][9]
-
CETP Inhibition: CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins.[10] Inhibition of CETP is a therapeutic strategy for managing dyslipidemia by raising HDL cholesterol levels.[11][12]
-
PDE10A Inhibition: PDE10A is a phosphodiesterase highly expressed in the brain that regulates cyclic nucleotide signaling pathways.[13] Its inhibition is being explored for the treatment of neuropsychiatric and neurodegenerative disorders.[13][14]
Experimental Protocols
The following are representative protocols for the synthesis and functionalization of diethyl 3-oxocyclobutane-1,1-dicarboxylate.
Protocol 1: Synthesis of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
This protocol is adapted from the cyclization of diethyl malonate with a suitable C2-synthon. A common precursor is 5,8-dioxaspiro[1][5]octane-2,2-diethyl dicarboxylate, which can be hydrolyzed to the target compound.[15]
Materials:
-
Concentrated Hydrochloric Acid
-
Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
n-Heptane
Procedure:
-
In a round-bottom flask, combine 5,8-dioxaspiro[1][5]octane-2,2-diethyl dicarboxylate with water and concentrated hydrochloric acid.
-
Stir the mixture and heat to 75-80 °C for 30 hours.
-
Increase the temperature to 102-106 °C and maintain for 120 hours.
-
Distill off approximately two-thirds of the solvent.
-
After cooling, extract the reaction mixture with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from dichloromethane and n-heptane to yield pure diethyl 3-oxocyclobutane-1,1-dicarboxylate.
| Reactant | Product | Yield | Reference |
| 5,8-Dioxaspiro[1][5]octane-2,2-diethyl dicarboxylate | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | Not specified | [15] |
Protocol 2: Wittig Reaction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
This protocol describes the conversion of the ketone functionality to an exocyclic double bond.
Materials:
-
Diethyl 3-oxocyclobutane-1,1-dicarboxylate
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Dichloromethane
-
25% Diethyl ether in hexanes
-
Silica gel
Procedure:
-
Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate in dichloromethane in a reaction vial equipped with a stir bar.
-
Add 1.2 molar equivalents of (carbethoxymethylene)triphenylphosphorane portion-wise while stirring.
-
Stir the reaction mixture at room temperature for two hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the dichloromethane with a stream of nitrogen gas.
-
Dissolve the residue in 25% diethyl ether in hexanes. A white precipitate of triphenylphosphine oxide will form.
-
Transfer the solution to a clean vial, leaving the precipitate behind, and evaporate the majority of the solvent.
-
Purify the crude product by microscale wet column chromatography on silica gel.
| Starting Material | Reagent | Product | Typical Yield | Reference |
| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | (Carbethoxymethylene)triphenylphosphorane | Diethyl 3-(carbethoxymethylene)cyclobutane-1,1-dicarboxylate | High | Adapted from[16] |
Protocol 3: Reduction of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
This protocol outlines the reduction of the ketone to a hydroxyl group.
Materials:
-
Diethyl 3-oxocyclobutane-1,1-dicarboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve diethyl 3-oxocyclobutane-1,1-dicarboxylate in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
| Starting Material | Reagent | Product | Yield | Reference |
| Diethyl 3-oxocyclobutane-1,1-dicarboxylate | Sodium borohydride | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | 91.5% | [17] |
Protocol 4: Alkylation of Diethyl 3-oxocyclobutane-1,1-dicarboxylate
This protocol describes the alkylation at the alpha-position to the ester groups, which first requires the protection of the ketone. For simplicity, a general protocol for the alkylation of a related compound, diethyl malonate, is provided and can be adapted.
Materials:
-
Diethyl malonate (as a model substrate)
-
1-Bromobutane
-
Potassium carbonate
-
18-Crown-6 (phase transfer catalyst)
-
Dichloromethane
Procedure:
-
Combine diethyl malonate, 1-bromobutane, potassium carbonate, and a catalytic amount of 18-crown-6 in a round-bottom flask.
-
Add dichloromethane as the solvent and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
| Substrate | Alkylating Agent | Product | Yield | Reference |
| Diethyl malonate | 1-Bromobutane | Diethyl 2-butylmalonate | Not specified | Adapted from[18] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways that can be modulated by derivatives of 3-oxocyclobutane-1,1-dicarboxylates.
Caption: ACK1 Signaling Pathway.[3][4]
Caption: MDM2-p53 Signaling Pathway.[2][5]
Caption: JAK-STAT Signaling Pathway.[1][6][7]
Caption: CETP Lipid Transfer Pathway.[11][19][20]
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACK1/TNK2 Tyrosine Kinase: Molecular Signaling and Evolving Role in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of downstream signaling cascades of ACK1 and prognostic classifiers in non-small cell lung cancer | Aging [aging-us.com]
- 5. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
- 11. CETP Activity: A Link between Lipid Metabolism and Coagulation System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 14. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. DIETHYL 3-HYDROXYCYCLOBUTANE-1,1-DICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Reduction of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic reduction of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate to yield 1,1-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols described herein focus on the use of common heterogeneous catalysts, including Palladium on carbon (Pd/C) and Raney® Nickel, providing a comparative overview of their performance.
Introduction
The reduction of cyclic ketones is a fundamental transformation in organic synthesis. Specifically, the conversion of this compound to its corresponding alcohol, 1,1-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, furnishes a versatile building block possessing a cyclobutane ring, a hydroxyl group, and geminal diester functionalities. This structural motif is of significant interest in medicinal chemistry and drug development. Catalytic hydrogenation offers a clean, efficient, and scalable method for this reduction, avoiding the use of stoichiometric metal hydride reagents. This note details established protocols for this conversion using widely accessible catalysts.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction conditions and outcomes for the catalytic reduction of this compound based on analogous reductions of related substrates.
| Catalyst | Catalyst Loading (w/w %) | Solvent | H₂ Pressure | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | 20 | Ethanol | 60 psi | Room Temp. | 8 | ~97 |
| Raney® Nickel | ~10 | Ethanol | 50 atm | 100 | 4 | >90 |
Note: Data is compiled from procedures for structurally similar compounds and represents expected outcomes. Actual results may vary based on specific experimental conditions and catalyst activity.
Experimental Protocols
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
This protocol is adapted from the hydrogenation of a closely related benzyloxy-substituted cyclobutane dicarboxylate, demonstrating the effectiveness of Pd/C for this transformation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation vessel (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and has been purged with an inert gas to remove any residual oxygen.
-
Charging the Vessel: To the reaction vessel, add this compound. For every 1 gram of the substrate, add approximately 50 mL of ethanol to dissolve it.
-
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C to the reaction mixture. For every 1 gram of substrate, use approximately 200 mg of the catalyst (20% w/w). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere.
-
Sealing and Purging: Securely seal the hydrogenation vessel. Purge the vessel with hydrogen gas three times to remove the inert atmosphere.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 60 psi. Begin vigorous stirring and maintain the reaction at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by observing the uptake of hydrogen. The reaction is typically complete within 8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting residue is the desired product, 1,1-diethyl 3-hydroxycyclobutane-1,1-dicarboxylate, which can be further purified by column chromatography if necessary.
Protocol 2: Reduction using Raney® Nickel
This protocol provides a general procedure for the hydrogenation of ketones using Raney® Nickel.
Materials:
-
This compound
-
Raney® Nickel (active, in water or ethanol slurry)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Ensure the high-pressure autoclave is clean, dry, and purged with an inert gas.
-
Charging the Vessel: Add a solution of this compound in ethanol to the autoclave.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry to the reaction vessel under a stream of inert gas. The amount of catalyst can be approximately 10% by weight relative to the substrate. Caution: Active Raney® Nickel is highly pyrophoric in air. Always handle as a slurry under a liquid and in an inert atmosphere.
-
Sealing and Purging: Seal the autoclave and purge several times with hydrogen gas.
-
Hydrogenation: Pressurize the autoclave to 50 atm with hydrogen gas. Heat the reaction mixture to 100 °C with efficient stirring.
-
Reaction Monitoring: Monitor the reaction by the cessation of hydrogen uptake. The reaction is typically complete within 4 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge with an inert gas.
-
Filtration: Allow the catalyst to settle, then decant the supernatant. The catalyst can be carefully filtered under an inert atmosphere. Wash the catalyst with ethanol.
-
Isolation: Combine the supernatant and the washings and remove the solvent under reduced pressure to obtain the crude product. Purify by vacuum distillation or column chromatography as needed.
Visualizations
Experimental Workflow
Caption: General workflow for the catalytic reduction of this compound.
Reaction Scheme
Caption: Catalytic reduction of this compound.
Synthesis of Heterocyclic Compounds from 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. This versatile building block, featuring a strained cyclobutane ring and a 1,3-dicarbonyl moiety, offers a unique platform for the generation of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. The inherent ring strain of the cyclobutane can impart unique three-dimensional conformations to the resulting heterocyclic systems, potentially enhancing their biological activity and pharmacokinetic properties.
Application Notes
The 1,3-dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems through well-established condensation reactions. The primary applications lie in the synthesis of pyrazoles and pyrimidines, which are core structures in a vast number of pharmaceuticals.
-
Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazines is a fundamental and widely used method for the synthesis of pyrazoles.[1][2] This reaction, often proceeding with high regioselectivity, allows for the introduction of a wide range of substituents on the pyrazole ring, depending on the choice of hydrazine derivative. The resulting spiro-cyclobutane pyrazole derivatives are of particular interest as conformationally restricted scaffolds.
-
Pyrimidines and Dihydropyrimidines: The Biginelli reaction and related condensations of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine provide access to pyrimidine and dihydropyrimidine scaffolds.[3][4] These heterocycles are of immense biological importance, with applications as antiviral, antitumor, and antibacterial agents.[5] The use of this compound in these reactions is expected to yield novel spiro-cyclobutane pyrimidine derivatives with potential as privileged structures in drug discovery.
The protocols outlined below provide general methodologies for these transformations. Researchers are encouraged to optimize reaction conditions for specific substrates and desired outcomes.
Data Presentation
The following table summarizes expected yields for the synthesis of pyrazole and dihydropyrimidine derivatives from 1,3-dicarbonyl compounds based on analogous reactions reported in the literature. These values should be considered as a general guide, and actual yields may vary depending on the specific reaction conditions and substrates used.
| Heterocycle | Reagents | Typical Solvents | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyrazole | Hydrazine hydrate | Ethanol | Acetic acid (cat.) | Reflux | 2-6 | 80-95 |
| Pyrazole | Phenylhydrazine | Ethanol | None | Room Temp - Reflux | 1-4 | 85-98 |
| Dihydropyrimidinone | Urea, Benzaldehyde | Ethanol | HCl (cat.) | Reflux | 12-24 | 70-90 |
| Dihydropyrimidinethione | Thiourea, Benzaldehyde | Ethanol | HCl (cat.) | Reflux | 12-24 | 75-92 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-Spiro-5'-pyrazolylcyclobutane-1,1-dicarboxylate
This protocol describes the synthesis of a spiro-cyclobutane pyrazole derivative via the condensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Glacial acetic acid
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired diethyl 3-spiro-5'-pyrazolylcyclobutane-1,1-dicarboxylate.
Protocol 2: Synthesis of Diethyl 3-Spiro-4'-aryl-6'-methyl-2'-oxo-1',2',3',4'-tetrahydropyrimidin-5'-yl)cyclobutane-1,1-dicarboxylate (Biginelli Reaction)
This protocol outlines the synthesis of a spiro-cyclobutane dihydropyrimidinone derivative via a three-component Biginelli reaction.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethanol
-
Concentrated hydrochloric acid
-
Ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (15 mL).
-
To this mixture, add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 18 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an ice-water bath with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure diethyl 3-spiro-4'-aryl-6'-methyl-2'-oxo-1',2',3',4'-tetrahydropyrimidin-5'-yl)cyclobutane-1,1-dicarboxylate.
Visualizations
Caption: Synthesis of Spiro-cyclobutane Pyrazoles.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chim.it [chim.it]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
The Art of Building Nature: Application Notes on the Total Synthesis of Landmark Natural Products
For Researchers, Scientists, and Drug Development Professionals
Natural products have long been a cornerstone of drug discovery, providing a rich tapestry of complex molecular architectures with potent biological activities. The total synthesis of these intricate molecules is not merely an academic exercise but a critical engine for innovation in medicinal chemistry and chemical biology. It provides a platform to confirm an assigned structure, enables access to rare and potent molecules for further study, and opens avenues for the synthesis of novel analogs with improved therapeutic properties.
This document provides detailed application notes on the total synthesis of three landmark natural products: the anticancer agent Paclitaxel (Taxol®), the potent analgesic Morphine, and the antibiotic Erythromycin. We delve into the seminal synthetic routes, providing quantitative data, detailed experimental protocols for key transformations, and visualizations of both the synthetic workflows and the biological mechanisms of action.
Paclitaxel (Taxol®): A Triumph in Anti-Cancer Drug Synthesis
Paclitaxel, originally isolated from the Pacific yew tree, is a powerful mitotic inhibitor used in the treatment of various cancers.[1] Its complex diterpenoid structure, featuring a unique taxane core, presented a formidable challenge to synthetic chemists for decades. The first total syntheses, reported in 1994 by the groups of Robert A. Holton and K.C. Nicolaou, are landmark achievements in organic chemistry.[2][3]
Comparative Analysis of Seminal Paclitaxel Total Syntheses
The efficiency of a total synthesis is a key metric, impacting its practicality for producing the target molecule and its analogs. Here, we compare the key quantitative data from the Holton, Nicolaou, and Danishesky syntheses of Paclitaxel.
| Metric | Holton Synthesis (1994) | Nicolaou Synthesis (1994) | Danishesky Synthesis (1996) |
| Starting Material | (-)-Patchoulene oxide | Mucic acid derivative | Wieland-Miescher ketone |
| Longest Linear Sequence | 46 steps | 40 steps (from three fragments) | 52 steps (formal synthesis) |
| Overall Yield | ~0.03% | ~0.0078%[4] | Not explicitly stated |
| Key Reactions | Chan rearrangement, Enolate oxidation by sulfonyloxaziridine | Shapiro reaction, McMurry coupling, Pinacol coupling | Johnson-Corey-Chaykovsky reaction, Heck reaction |
| Strategy | Linear | Convergent | Convergent |
Experimental Protocol: Key Step in Holton's Paclitaxel Synthesis - The Chan Rearrangement
A pivotal transformation in Holton's synthesis is the Chan rearrangement, which constructs the α-hydroxy lactone core of the B-ring.[2]
Reaction: Conversion of carbonate ester to α-hydroxy lactone.
Procedure:
-
To a solution of the carbonate ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a freshly prepared solution of lithium tetramethylpiperidide (LTMP) (1.2 eq) in THF dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-hydroxy lactone.
Note: The yield for this key step was reported to be approximately 90%.[2]
Mechanism of Action: Microtubule Stabilization and Apoptosis
Paclitaxel's anticancer activity stems from its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[1] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[5]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Morphine: A Classic in Alkaloid Synthesis
Morphine, the principal alkaloid of opium, is a potent analgesic that has been a target of total synthesis for over a century. The first successful synthesis by Marshall D. Gates, Jr. in 1952 was a landmark achievement that confirmed the complex pentacyclic structure of the molecule.[6]
Quantitative Data: The Gates Synthesis of Morphine
The Gates synthesis, while groundbreaking, was a lengthy and low-yielding process, highlighting the immense challenge of constructing the morphine skeleton.
| Metric | Gates Synthesis (1952) |
| Starting Material | Naphthalene derivative |
| Number of Steps | 31 |
| Overall Yield | 0.06%[7] |
| Key Reactions | Diels-Alder reaction, Reductive amination, Grewe cyclization |
| Strategy | Linear |
Experimental Protocol: Key Step in Gates' Morphine Synthesis - The Diels-Alder Reaction
A key step in the Gates synthesis is a Diels-Alder reaction to construct the C-ring of the morphinan core.[7]
Reaction: Cycloaddition of a diene with a dienophile.
Procedure:
-
A solution of the diene (1.0 eq) and the dienophile (1.2 eq) in a suitable solvent such as toluene is placed in a sealed tube.
-
The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours).
-
The reaction progress is monitored by TLC or HPLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the Diels-Alder adduct.
Note: The specific conditions and yields for this step in the original Gates synthesis require consulting the primary literature.
Mechanism of Action: Opioid Receptor Agonism
Morphine exerts its analgesic effects by acting as an agonist at μ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[8]
Caption: Morphine's mechanism via μ-opioid receptor signaling.
Erythromycin: A Macrolide Antibiotic Synthesis Milestone
Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis. Its complex structure, with numerous stereocenters, made it a challenging target for total synthesis. The landmark synthesis by R.B. Woodward and his team, published posthumously in 1981, is a testament to the power of strategic planning and stereocontrol in organic synthesis.[9]
Quantitative Data: The Woodward Synthesis of Erythromycin A
The Woodward synthesis of Erythromycin A was a monumental undertaking, involving a large team and a long synthetic sequence.
| Metric | Woodward Synthesis (1981) |
| Starting Material | Simple chiral building blocks |
| Number of Steps | ~50 steps[10] |
| Overall Yield | ~0.0089% (for the aglycone)[11] |
| Key Reactions | Asymmetric aldol reactions, Macrolactonization, Glycosylation |
| Strategy | Convergent approach to the aglycone |
Experimental Protocol: Key Step in Woodward's Erythromycin Synthesis - Macrolactonization
A crucial step in the synthesis of the erythronolide A aglycone is the macrolactonization to form the large lactone ring.
Reaction: Intramolecular esterification of a seco-acid.
Procedure:
-
The seco-acid precursor (1.0 eq) is dissolved in a large volume of a non-polar solvent such as toluene or benzene to ensure high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
A dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or 2,4,6-trichlorobenzoyl chloride, and a catalytic amount of an acylation catalyst, such as 4-dimethylaminopyridine (DMAP), are added to the solution.
-
The reaction mixture is heated at reflux for several hours to days, with careful monitoring by TLC.
-
Upon completion, the reaction is cooled, and the precipitated byproducts (e.g., dicyclohexylurea) are removed by filtration.
-
The filtrate is concentrated, and the crude macrolactone is purified by column chromatography.
Note: Woodward's group extensively studied the conditions for this challenging cyclization to achieve a reasonable yield.[9]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA.[12] This binding blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting protein synthesis.[12]
Caption: Erythromycin's inhibition of bacterial protein synthesis.
References
- 1. studylib.net [studylib.net]
- 2. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 3. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 4. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From the Archives: UR's Gates gave morphine its structure - Campus Times [campustimes.org]
- 7. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. synarchive.com [synarchive.com]
- 11. baranlab.org [baranlab.org]
- 12. letstalkacademy.com [letstalkacademy.com]
Application Notes and Protocols: Reaction Mechanisms of 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is a versatile synthetic intermediate characterized by a strained four-membered ring and a reactive ketone functionality. The inherent ring strain of the cyclobutanone moiety significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for a variety of chemical transformations, including nucleophilic additions to the carbonyl group and potential ring-opening reactions, providing access to a diverse range of functionalized acyclic and cyclic compounds valuable in medicinal chemistry and materials science.
These application notes provide an overview of the primary reaction mechanisms of this compound with common nucleophiles and offer detailed experimental protocols for key transformations.
General Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. Nucleophilic attack on this carbon is the principal pathway, leading to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
Nucleophilic Addition to the Carbonyl Group
The most common reaction pathway involves the 1,2-addition of a nucleophile to the carbonyl group. The significant ring strain in the cyclobutanone ring makes the carbonyl carbon more susceptible to nucleophilic attack compared to less strained cyclic or acyclic ketones. This reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated upon workup to yield the corresponding tertiary alcohol.
Caption: General mechanism of nucleophilic addition to the carbonyl group.
Ring-Opening Reactions
While less common than direct carbonyl addition, ring-opening of the cyclobutane ring can occur under certain conditions, particularly with "donor-acceptor" substituted cyclobutanes. In the case of this compound, the diester groups act as acceptor substituents. Ring-opening can be initiated by a nucleophilic attack, often catalyzed by a Lewis acid, leading to a 1,4-dipolar intermediate that can be trapped by various electrophiles or undergo rearrangement.
Caption: Simplified workflow for a potential ring-opening reaction.
Quantitative Data Summary
The following table summarizes available quantitative data for reactions involving the 3-oxocyclobutane-1,1-dicarboxylate core structure. It is important to note that data for a wide range of nucleophiles with the specific diethyl ester is limited in publicly available literature.
| Nucleophile | Product | Yield (%) | Notes |
| Hydride (H₂) | Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | 91.5 | Hydrogenation reaction.[1] |
Experimental Protocols
The following protocols are provided as representative examples for the reaction of this compound with different classes of nucleophiles. These protocols may require optimization based on the specific nucleophile and available laboratory conditions.
Protocol 1: Reduction of the Carbonyl Group with Sodium Borohydride (Hydride Nucleophile)
Objective: To synthesize diethyl 3-hydroxycyclobutane-1,1-dicarboxylate via the reduction of the ketone functionality.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.
Protocol 2: Reaction with a Grignard Reagent (Organometallic Nucleophile)
Objective: To synthesize diethyl 3-alkyl-3-hydroxycyclobutane-1,1-dicarboxylate via the addition of an organometallic reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., methyl iodide, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve the alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a few drops of the halide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the ketone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol.
-
Protocol 3: Acid-Catalyzed Hydrolysis and Decarboxylation
Objective: To synthesize 3-oxocyclobutanecarboxylic acid.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 6 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid.
-
The crude product can be further purified by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for reactions with different nucleophiles.
Caption: Logical relationship of reactants and products in nucleophilic reactions.
References
Application Notes: Fragment-Based Discovery of Covalent KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) mutation being particularly prevalent in non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of deep allosteric pockets.[1][3] The discovery of a novel, inducible "switch-II pocket" on the GDP-bound state of KRAS G12C has enabled the development of a new class of covalent inhibitors that specifically target the mutant cysteine residue.[3][4]
These application notes provide a detailed overview of the fragment-based approach to discovering and characterizing potent and selective covalent inhibitors of KRAS G12C, a strategy that has led to the development of clinical candidates like Sotorasib (AMG 510) and Adagrasib (MRTX849).[1][5][6]
Signaling Pathway of KRAS and Mechanism of Inhibition
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth and proliferation, such as the RAF-MEK-ERK (MAPK) pathway.[7] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active state and constitutive signaling.[8]
Covalent KRAS G12C inhibitors function by irreversibly binding to the mutant cysteine 12 residue, which is located near the switch-II pocket.[3][4] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting aberrant signaling.[4]
Experimental Workflow for Inhibitor Discovery and Characterization
The discovery of potent KRAS G12C inhibitors often follows a multi-step workflow, beginning with fragment screening to identify initial hits, followed by structure-based optimization and comprehensive biochemical and cellular characterization.
Quantitative Data Summary
The following tables summarize the biochemical and cellular activities of representative KRAS G12C inhibitors.
Table 1: Biochemical Activity of KRAS G12C Inhibitors
| Compound | SOS1-catalyzed GDP/GTP Exchange IC50 (µM) | Reference |
| ARS-1620 | - | [5] |
| Analog 2 | 20.1 | [5] |
| Analog 3 | 4.9 (4-fold increase vs 2) | [5] |
| Analog 5 | 0.903 | [5] |
| Analog 8 | - | [5] |
| AMG 510 | - | [9] |
| MRTX849 | - | [9] |
Note: A direct IC50 for ARS-1620 was not provided in the reference, but it was used as a benchmark.
Table 2: Cellular Activity of KRAS G12C Inhibitors
| Compound | p-ERK Cellular Assay IC50 (µM) | Cell Line | Reference |
| ARS-1620 | - | MIA PaCa-2 | [5] |
| Analog 2 | 58 | MIA PaCa-2 | [5] |
| Analog 3 | 3.4 (17-fold increase vs 2) | MIA PaCa-2 | [5] |
| Analog 5 | 2.6 | MIA PaCa-2 | [5] |
| Analog 8 | - | MIA PaCa-2 | [5] |
| AMG 510 | - | MIA PaCa-2 | [9] |
| MRTX849 | - | MIA PaCa-2 | [9] |
Note: A direct IC50 for ARS-1620 and Analog 8 was not provided in the reference, but their activity was comparable.
Table 3: Binding Affinity of Inhibitors to KRAS Variants
| Compound | KRAS G12C KD (nM) | KRAS WT KD (nM) | KRAS G12D KD (nM) | KRAS G12V KD (nM) | Reference |
| MRTX849 | 9.59 | No binding | No binding | No binding | [9] |
| AMG 510 | 220 | No binding | - | - | [9] |
Table 4: In Vivo Tumor Growth Inhibition (TGI)
| Compound | Dose (mg/kg, oral, once daily) | TGI (%) | Xenograft Model | Reference |
| AMG 510 | 10 | 86 | MIA PaCa-2 | [5] |
| AMG 510 | ≥ 30 | Regression | MIA PaCa-2 | [5] |
| ARS-1620 | 200 | >70 | NSCLC | [4] |
Experimental Protocols
Covalent Fragment Screening by Mass Spectrometry
Objective: To identify small molecule fragments that covalently bind to KRAS G12C.
Materials:
-
Purified, GDP-loaded KRAS G12C protein
-
Acrylamide-containing fragment library (e.g., 969 fragments)
-
Screening buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
EDTA solution (e.g., 100 mM)
-
LC-MS system
Protocol:
-
Prepare a solution of KRAS G12C protein in screening buffer.
-
Incubate the protein with each fragment from the library at a final concentration of 500 µM for 24 hours. To accelerate the nucleotide exchange rate, include 10 mM EDTA in the incubation mixture.[1]
-
Following incubation, desalt the protein-fragment mixture.
-
Analyze the intact mass of the protein using an LC-MS system.
-
Identify fragments that cause a mass shift in the protein, indicating covalent modification. A modification of >50% can be considered a hit.[1]
SOS1-Catalyzed Nucleotide Exchange Assay (AlphaScreen)
Objective: To measure the ability of inhibitors to block the interaction between GTP-loaded KRAS G12C and the Ras-binding domain (RBD) of c-RAF, which is a downstream effector.
Materials:
-
Purified KRAS G12C protein
-
Purified SOS1 protein (catalytic domain)
-
Purified c-RAF RBD
-
GTP
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)
-
AlphaScreen donor and acceptor beads
-
Test compounds
Protocol:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add KRAS G12C protein and SOS1 to the wells.
-
Initiate the exchange reaction by adding GTP.
-
After a short incubation (e.g., 5 minutes), add the c-RAF RBD.[5]
-
Add AlphaScreen donor and acceptor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular Phospho-ERK1/2 (p-ERK) Immunoassay
Objective: To assess the ability of inhibitors to block KRAS G12C-mediated signaling in a cellular context by measuring the phosphorylation of ERK, a downstream kinase.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
Epidermal Growth Factor (EGF)
-
Test compounds
-
Lysis buffer
-
p-ERK1/2 immunoassay kit (e.g., MSD)
Protocol:
-
Seed MIA PaCa-2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).[5]
-
Stimulate the cells with EGF to activate the KRAS signaling pathway.
-
Lyse the cells and perform the p-ERK1/2 immunoassay according to the manufacturer's instructions.
-
Measure the signal and calculate IC50 values from the dose-response curves.
Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm direct binding of an inhibitor to KRAS G12C within cells by measuring the change in the protein's thermal stability upon ligand binding.
Materials:
-
KRAS G12C cell line
-
Test compound
-
PBS
-
Thermal cycler with a fluorescent dye (e.g., SYPRO Orange) or a specific antibody for detection
Protocol:
-
Treat KRAS G12C cells with the test compound or vehicle (e.g., 1% DMSO) for 1 hour.[9]
-
Harvest and lyse the cells.
-
Subject the cell lysates to a temperature gradient (e.g., 44 to 68 °C) for 3 minutes.[9]
-
Analyze the amount of soluble KRAS G12C protein at each temperature using a suitable detection method (e.g., Western blot or a specific immunoassay).
-
Determine the melting temperature (Tm) of KRAS G12C in the presence and absence of the inhibitor. An increase in Tm indicates target engagement.
References
- 1. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate
This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers in improving the yield and purity of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield is significantly lower than expected. What are the most common causes?
Low yields in this synthesis typically stem from one of four areas: reagent quality, reaction conditions, competing side reactions, or inefficient purification. Key factors include the purity of diethyl malonate and the 1,3-dihaloacetone, the choice and handling of the base, the complete exclusion of moisture, and maintaining optimal reaction temperature.[1]
Q2: I suspect side reactions are occurring. What are the most likely side-products and how can I minimize them?
The primary side-product is often a linear tetraester, formed from the reaction of two equivalents of diethyl malonate enolate with one molecule of the 1,3-dihaloacetone.[2] This intermolecular reaction competes with the desired intramolecular cyclization.
-
Minimization Strategies:
-
High-Dilution Conditions: Running the reaction at a lower concentration favors the intramolecular cyclization pathway.
-
Slow Addition: Slowly adding the base or one of the reactants can help maintain a low concentration of the reactive intermediates, further promoting cyclization.[1]
-
Use Primary Dihalides: If using a different substrate, note that secondary and tertiary alkyl halides are more prone to E2 elimination reactions under basic conditions.[1]
-
Q3: How critical are anhydrous conditions for this reaction?
Strictly anhydrous conditions are crucial for success. Any moisture present in the reagents or solvent will react with and consume the strong base (e.g., sodium ethoxide), preventing the complete deprotonation of diethyl malonate.[1] This leads to a significant reduction in the formation of the necessary enolate, thereby lowering the yield. Ensure all glassware is oven-dried, and solvents are appropriately purified and dried before use.
Q4: What is the best choice of base and solvent?
A common and effective combination is sodium ethoxide in absolute ethanol.[3] It is critical that the alkoxide base matches the alcohol of the ester (i.e., ethoxide for an ethyl ester) to prevent transesterification, which can complicate purification and lower the yield of the desired product.[1] The base must be strong enough to fully deprotonate the diethyl malonate (pKa ≈ 13).[4]
Q5: I'm having difficulty purifying the final product. What are the recommended procedures?
The product is a β-keto ester, which can be sensitive. Standard purification involves:
-
Aqueous Workup: Carefully neutralizing the reaction mixture and extracting the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Column Chromatography: This is often the most effective method for separating the desired product from side-products and unreacted starting materials.[5][6]
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger scales.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium ethoxide) was degraded by moisture. 2. Reagent Impurity: Diethyl malonate or 1,3-dihaloacetone is of low purity. 3. Incorrect Stoichiometry: Molar ratios of reactants or base are incorrect. | 1. Use fresh, anhydrous base and ensure all solvents and glassware are completely dry.[1] 2. Purify diethyl malonate by distillation. Use freshly prepared or purified 1,3-dihaloacetone. 3. Carefully recalculate and accurately measure all reagents. Ensure at least two full equivalents of base are used for the cyclization. |
| Mixture of Products (difficult to separate) | 1. Intermolecular Side Reaction: Formation of the linear tetraester side-product.[2] 2. Incomplete Reaction: Significant amount of starting material remains. 3. Transesterification: Mismatch between the alkoxide base and the ester.[1] | 1. Employ high-dilution conditions by using a larger volume of solvent. Add the base or dihalo-reagent slowly over several hours. 2. Increase reaction time or temperature moderately. Monitor reaction progress using TLC. 3. Ensure the base matches the ester (e.g., sodium ethoxide for diethyl malonate). |
| Product Decomposes During Workup/Purification | 1. Harsh pH Conditions: The β-keto ester is sensitive to strong acid or base during workup. 2. High Temperatures: The product may be thermally unstable, especially during distillation. | 1. Use a mild acid (e.g., saturated ammonium chloride solution) for neutralization. Avoid prolonged exposure to acidic or basic conditions. 2. Use a lower distillation temperature under high vacuum. Alternatively, rely on column chromatography for purification. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield issues.
Caption: A step-by-step workflow for troubleshooting low synthesis yield.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of cyclobutane dicarboxylates from diethyl malonate.[2] The key electrophile for this specific synthesis is 1,3-dichloroacetone.
Materials:
-
Diethyl malonate (freshly distilled)
-
1,3-dichloroacetone (reagent grade, used as received)
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask (e.g., 3 L)
-
Mechanical stirrer
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Dropping funnel
-
Heating mantle
-
Apparatus for distillation and extraction
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flask equipped with a reflux condenser and drying tube, add small, freshly cut pieces of sodium (2 gram-atoms) to absolute ethanol (e.g., 800 mL). The reaction is exothermic. Cool the flask as needed to control the reaction rate. Once all the sodium has dissolved, cool the solution to room temperature.
-
Reaction Setup: In a large three-neck flask equipped with a mechanical stirrer, reflux condenser (with drying tube), and a dropping funnel, add a solution of diethyl malonate (1 mole) and 1,3-dichloroacetone (1.05 moles) in a large volume of absolute ethanol to ensure high-dilution conditions (e.g., 1.5 L).
-
Cyclization Reaction: Begin vigorous stirring of the malonate/dichloroacetone solution. Slowly add the prepared sodium ethoxide solution from the dropping funnel over a period of 2-4 hours. Maintain the reaction temperature between 50-65°C. Cooling may be necessary initially.
-
Reaction Completion: After the addition is complete, heat the mixture at reflux until the solution is neutral to moist litmus paper (typically 2-4 hours). Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol via rotary evaporation or simple distillation.
-
Add cold water to the residue to dissolve the sodium chloride precipitate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic extracts and wash with saturated NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Oxocyclobutane-1,1-dicarboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxocyclobutane-1,1-dicarboxylates.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-oxocyclobutane-1,1-dicarboxylates?
A1: The most prevalent method is the intramolecular cyclization of a substituted diethyl malonate, often prepared by the alkylation of diethyl malonate with a suitable 1,3-dihalopropane or a related C3 electrophile. This is a variation of the malonic ester synthesis. The resulting diethyl cyclobutane-1,1-dicarboxylate is then typically hydrolyzed and decarboxylated to afford related cyclobutane structures.[1][2][3] An alternative approach involves the Dieckmann condensation of a suitable linear diester.[4][5][6][7][8]
Q2: What are the critical reaction parameters to control during the cyclization step?
A2: Key parameters include the choice of base, solvent, reaction temperature, and concentration. Sterically hindered bases with low nucleophilicity, such as potassium tert-butoxide, are often employed in aprotic solvents like THF to minimize side reactions.[4] The reaction is typically run under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. Temperature control is also crucial to manage the rate of reaction and suppress side reactions.
Q3: What are the major side reactions I should be aware of?
A3: The most common side reactions include:
-
Intermolecular Condensation (Dimerization/Oligomerization): This occurs when two molecules of the malonic ester react with the dihaloalkane, leading to a linear tetraester instead of the desired cyclic product.[9] This is particularly prevalent at higher concentrations.
-
Dialkylation: The mono-alkylated intermediate can be deprotonated again and react with another molecule of the alkyl halide, leading to a dialkylated, non-cyclic product.[10]
-
Elimination Reactions: If using a sterically hindered dihaloalkane, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene.[10]
-
Transesterification: Using a base with an alkoxide that differs from the ester groups of the starting material (e.g., sodium methoxide with diethyl malonate) can lead to a mixture of ester products.[10]
-
O-alkylation: The enolate intermediate is an ambident nucleophile and can undergo alkylation at the oxygen atom, forming a ketene acetal, although this is generally a minor pathway.[10]
Q4: How can I purify the final 3-oxocyclobutane-1,1-dicarboxylate product?
A4: Purification is typically achieved through vacuum distillation or column chromatography on silica gel. Due to the polarity of the ketone and ester functional groups, a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is commonly used as the eluent for chromatography. Recrystallization can also be an effective method for obtaining highly pure material.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Cyclobutane Product
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC-MS. If starting material remains, consider increasing the reaction time or temperature. | The reaction may be kinetically slow under the chosen conditions. |
| Intermolecular Polymerization | Perform the reaction under high dilution conditions. Add the dihaloalkane slowly to the solution of the deprotonated malonic ester. | High dilution favors intramolecular cyclization over intermolecular reactions. |
| Base Incompatibility | Ensure the alkoxide base matches the alkyl groups of the ester to prevent transesterification.[10] | Mismatched alkoxides can lead to a complex mixture of ester products, reducing the yield of the desired compound. |
| Poor Quality Reagents | Use freshly distilled solvents and ensure the base is not expired or degraded. | Moisture and impurities can quench the base and interfere with the reaction. |
Problem 2: Presence of Significant Amounts of Side Products
| Side Product | Identification | Troubleshooting Step |
| Linear Tetraester (from dimerization) | Higher molecular weight than the desired product, visible on MS. May appear as a less polar spot on TLC. | Use high dilution conditions. Employ a pseudo-high-dilution technique by adding the reagents slowly via syringe pump. |
| Dialkylated Malonic Ester | Higher molecular weight than the mono-alkylated intermediate. | Use a slight excess of the dihaloalkane to ensure the mono-alkylated species reacts intramolecularly before it can be deprotonated and react again. |
| Elimination Product (Alkene) | Lower molecular weight and much less polar than the desired product. | Use a less sterically hindered dihaloalkane if possible. Lower the reaction temperature. |
| Transesterification Products | A mixture of products with different ester groups, visible as multiple spots on TLC or peaks in GC-MS. | Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for diethyl malonate). |
Experimental Protocols
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This procedure is adapted from Organic Syntheses.[11]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane (or trimethylene chlorobromide)[11]
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To a stirred solution of diethyl malonate in absolute ethanol, the 1,3-dihalopropane is added.
-
The sodium ethoxide solution is added dropwise to the reaction mixture while maintaining the temperature at a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
The ethanol is removed by distillation.
-
Water is added to the residue to dissolve the sodium halide salts, and the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
| Reactant | Molar Ratio | Typical Yield | Reference |
| Diethyl malonate | 1.0 | 53-55% | [11] |
| 1,3-Dibromopropane | 1.05 | [4] | |
| Sodium Ethoxide | 2.0 | [11] |
Visualizations
Reaction Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
overcoming low reactivity of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate
Welcome to the technical support center for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am observing very low yields (<10%) in my nucleophilic addition to the carbonyl group of this compound using an organolithium or Grignard reagent. What is the likely cause and how can I improve the yield?
A1: The low reactivity of the ketone in this compound towards strong nucleophiles like organolithium or Grignard reagents is a common issue. This is attributed to a combination of steric hindrance from the two ethyl ester groups at the 1-position and the inherent strain of the cyclobutane ring.
A highly effective solution is the addition of a Lewis acid, specifically a lanthanide salt such as lanthanum chloride (LaCl₃), often used as a lithium chloride adduct (LaCl₃·2LiCl).[1] The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. This has been shown to dramatically improve reaction yields.
Q2: My Wittig reaction with this compound is sluggish and gives poor yields. What can I do?
A2: While the Wittig reaction is generally effective for converting ketones to alkenes, sterically hindered ketones can pose a challenge.[2] For this compound, the steric bulk around the carbonyl group can slow down the initial [2+2] cycloaddition to form the oxaphosphetane intermediate.
Troubleshooting Steps:
-
Choice of Ylide: Use less sterically demanding and more reactive unstabilized ylides (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) for the introduction of a simple methylene group. Stabilized ylides are less reactive and may fail to react with hindered ketones.[3]
-
Reaction Conditions: Consider using higher temperatures or longer reaction times to overcome the activation barrier. The use of aprotic, non-polar solvents like THF or diethyl ether is standard.
-
Alternative Reagents: If the standard Wittig reaction fails, consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters. HWE reagents are often more nucleophilic than the corresponding Wittig reagents and can be more effective for hindered ketones.
Q3: I am struggling with the reduction of the ketone in this compound. Standard conditions are not working well. What do you recommend?
A3: The reduction of the ketone to the corresponding alcohol (diethyl 3-hydroxycyclobutane-1,1-dicarboxylate) can be challenging due to steric hindrance.
Recommended Methods:
-
Catalytic Hydrogenation: This method can be effective, although it may require high pressures of hydrogen and a suitable catalyst (e.g., Palladium on carbon).[3]
-
Bulky Hydride Reagents: While counterintuitive, sometimes a bulkier hydride reagent can improve diastereoselectivity in hindered systems. However, for a simple reduction, a less hindered reagent is generally preferred.
-
Chelation-Controlled Reduction: The presence of the two ester groups may allow for chelation control with certain reducing agents, influencing the stereochemical outcome. Consider using reagents like zinc borohydride.
Q4: Are there general strategies to enhance the reactivity of the carbonyl group in this molecule for other transformations like aldol or Michael additions?
A4: Yes, the principle of Lewis acid catalysis is broadly applicable to enhance the electrophilicity of the carbonyl group for a variety of reactions.
General Strategies:
-
Lewis Acid Catalysis: As demonstrated with organolithium additions, Lewis acids like LaCl₃, CeCl₃, Sc(OTf)₃, or BF₃·OEt₂ can activate the carbonyl group.[1]
-
High Pressure: For reactions with significant negative activation volumes, applying high pressure can increase the reaction rate.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sluggish reactions by providing efficient and rapid heating.
Data Presentation
The following table summarizes the significant improvement in yield for the nucleophilic addition of 2-lithio-N,N-diisopropylaniline to this compound with the use of a Lewis acid.
| Reagent | Lewis Acid Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-lithio-N,N-diisopropylaniline | None | THF | -78 to rt | <10 | [1] |
| 2-lithio-N,N-diisopropylaniline | LaCl₃·2LiCl | THF | -78 to rt | 50 | [1] |
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Nucleophilic Addition to this compound[1]
This protocol describes the successful addition of an organolithium reagent to the title compound, with a significant yield improvement using LaCl₃·2LiCl.
Materials:
-
This compound
-
2-Bromo-N,N-diisopropylaniline
-
n-Butyllithium (n-BuLi)
-
Lanthanum chloride-lithium chloride complex (LaCl₃·2LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-N,N-diisopropylaniline (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 equivalents) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.
-
In a separate flask, add a solution of this compound (1.0 equivalent) in anhydrous THF to a suspension of LaCl₃·2LiCl (1.2 equivalents) in anhydrous THF at -78 °C.
-
Stir this mixture for 30 minutes at -78 °C.
-
To the mixture from step 4, add the freshly prepared organolithium reagent from step 2 dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.
Visualizations
Caption: Troubleshooting workflow for low-yield nucleophilic additions.
Caption: Lewis acid activation of the carbonyl group.
References
Technical Support Center: Scale-Up Synthesis of 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate
Welcome to the technical support guide for the synthesis of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this valuable synthetic building block. Cyclobutanone derivatives are crucial intermediates in the synthesis of complex molecules for pharmaceuticals and materials science, prized for the unique reactivity conferred by their inherent ring strain.[1][2][3] This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Part 1: Synthesis Overview & Strategy Selection
The most reliable and scalable approach to the this compound core involves a two-step sequence: a base-mediated cyclization followed by a carefully controlled deprotection. This strategy directly constructs the required carbon skeleton while masking the reactive ketone functionality until the final step.
Overall Synthetic Workflow
Caption: General workflow for synthesizing the target compound.
Frequently Asked Questions: Synthetic Route
Q: What is the recommended synthetic route for large-scale production of this compound?
A: The most robust and scalable method involves the cyclization of diethyl malonate with a protected form of 1,3-dihaloacetone, such as 2-(dichloromethyl)-2-methyl-1,3-dioxolane or a similar ketal.[4] This approach is superior to others because it avoids the direct handling of unstable or highly reactive cyclobutene precursors and circumvents the low yields often associated with forcing a Dieckmann condensation to form a strained four-membered ring.[5][6] The key is the initial formation of a stable spirocyclic intermediate, which can be isolated and purified before the final, sensitive deprotection step.[4]
Q: Why not use a Dieckmann condensation?
A: The Dieckmann condensation is an excellent method for forming 5- and 6-membered rings.[7][8][9] However, its efficiency drops dramatically when targeting strained 4-membered rings due to unfavorable ring strain in the transition state. This often leads to competing intermolecular reactions, such as dimerization or polymerization, resulting in very low yields of the desired cyclobutanone.[6]
Part 2: Troubleshooting the Cyclization Reaction
This stage involves the formation of the cyclobutane ring via double alkylation of diethyl malonate. Success hinges on precise control of reaction parameters.
Q: My cyclization yield is poor (<50%). What are the likely causes and how can I fix them?
A: Low yield in this step is a common scale-up challenge. The root cause can typically be traced to one of four areas: base/solvent system, reaction temperature, reagent quality, or competing side reactions.
Troubleshooting Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yields.
Detailed Breakdown of Issues:
-
Moisture and Solvent Quality:
-
Causality: Sodium hydride (NaH) is a highly reactive, non-nucleophilic base that reacts violently and irreversibly with water. Any moisture in the solvent (DMF) or on the glassware will consume the base, leading to incomplete deprotonation of the diethyl malonate and consequently, a lower yield.
-
Solution: Use freshly distilled, anhydrous DMF. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
-
Base Stoichiometry and Activity:
-
Causality: The reaction requires two equivalents of base: one to deprotonate the diethyl malonate initially, and a second to deprotonate the newly formed C-H bond alpha to one of the ester groups after the first alkylation, setting up the intramolecular ring closure. Using less than two full equivalents will result in incomplete reaction. The quality of commercial NaH (often a 60% dispersion in mineral oil) can also vary.
-
Solution: Use at least 2.1-2.2 equivalents of NaH to ensure a slight excess. For large-scale work, it is advisable to wash the NaH dispersion with anhydrous hexane to remove the mineral oil, which can interfere with the reaction, and then weigh the dry NaH under an inert atmosphere.
-
-
Temperature Control:
-
Causality: While the reaction requires heating (typically 80-100°C) to proceed at a reasonable rate, the initial deprotonation of diethyl malonate with NaH is exothermic.[4] An uncontrolled exotherm can lead to localized overheating, causing solvent decomposition or promoting side reactions. Conversely, insufficient temperature during the cyclization phase will result in a sluggish and incomplete reaction.
-
Solution: Add the diethyl malonate solution to the NaH/DMF slurry slowly, using an ice bath to maintain the initial temperature below 30°C. Once the addition is complete and gas evolution has subsided, slowly heat the mixture to the target reaction temperature and maintain it consistently.
-
-
Intermolecular Side Reactions:
-
Causality: At high concentrations, an enolate from one molecule of malonate can react with a molecule of the dihalo-ketal that has already been mono-alkylated, leading to oligomeric or polymeric byproducts instead of the desired intramolecular cyclization. This is a known issue in related cyclobutane syntheses.[10][11]
-
Solution: Ensure vigorous and efficient mechanical stirring, especially on a larger scale, to maintain a homogenous mixture and prevent localized high concentrations. If intermolecular products remain a significant issue, consider implementing high-dilution principles, where the reagents are added slowly and simultaneously to a large volume of hot solvent, although this can present logistical challenges in a plant setting.
-
Part 3: Troubleshooting Deprotection & Purification
The final step is the hydrolysis of the ketal protecting group. This is a critical step, as the target molecule is susceptible to degradation under harsh conditions.
Q: How can I remove the ketal protecting group without hydrolyzing the esters or causing decarboxylation?
A: This is the most delicate part of the synthesis. The target molecule is a β-keto diester, a functionality known to be sensitive to both acid and base, which can catalyze hydrolysis of the esters followed by rapid decarboxylation.[10] The harsh conditions reported in some patents (e.g., concentrated HCl at 100°C) are designed to produce the fully hydrolyzed and decarboxylated acid, not your target ester.[4]
-
Recommended Protocol: The optimal method is a mild acidic hydrolysis. A biphasic system using dilute (e.g., 2M) HCl in a solvent like dichloromethane (DCM) or diethyl ether at room temperature with vigorous stirring is a good starting point. The reaction progress must be meticulously monitored by TLC or GC-MS every 15-30 minutes. Once the starting material is consumed, the reaction must be immediately quenched by washing with a saturated sodium bicarbonate solution to neutralize the acid.
Q: I'm seeing a significant amount of a lower molecular weight byproduct after deprotection. What is it?
A: This is almost certainly the mono-decarboxylated product, ethyl 3-oxocyclobutane-1-carboxylate. This occurs if the reaction is left for too long in the presence of acid, or if the temperature is too high. Even trace amounts of acid can catalyze this process during purification if not properly neutralized.
| Problem | Potential Cause | Recommended Solution |
| Ester Hydrolysis | Acid concentration too high; reaction time too long | Use dilute acid (1-2M HCl). Monitor reaction closely and quench immediately upon completion. |
| Decarboxylation | Over-exposure to acid/heat; incomplete neutralization | Keep reaction temperature at or below room temperature. Ensure thorough neutralization with bicarbonate wash during work-up. Avoid excessive heat during solvent removal. |
| Incomplete Deprotection | Insufficient acid or reaction time; poor mixing | Ensure vigorous stirring in biphasic systems. If reaction stalls, a small additional charge of acid can be added, with continued close monitoring. |
Q: What is the best method for purifying the final product on a large scale?
A: Vacuum distillation is the preferred method for purifying this compound.[12][13] It is highly scalable and effective at removing non-volatile impurities (like salts or polymeric byproducts) and lower-boiling starting materials. Column chromatography is generally not practical or economical for large quantities.
-
Key Parameters for Distillation:
-
High Vacuum: A good vacuum (<1 mmHg) is essential to lower the boiling point and prevent thermal decomposition of the product.
-
Fractionation Column: Use a short-path distillation apparatus or a flask equipped with a Vigreux column to achieve good separation from closely boiling impurities.[14]
-
Bath Temperature: Keep the heating bath temperature as low as possible, ideally no more than 20-30°C above the vapor temperature, to minimize the risk of degradation.
-
Part 4: Scale-Up Safety Considerations
Scaling up this synthesis introduces significant safety hazards that must be rigorously controlled.
Q: What are the primary safety hazards I should be aware of?
A: The main hazards are associated with the use of sodium hydride, flammable solvents, and potential exothermic events.
-
Sodium Hydride (NaH):
-
Hazard: Extremely flammable solid that reacts violently with water, releasing flammable hydrogen gas. Can ignite spontaneously in moist air.
-
Control Measures: Always handle NaH under an inert atmosphere (N2 or Ar). Use a dedicated glovebox or glove bag for weighing and charging. Add reagents to the NaH slurry slowly to control the rate of H2 evolution. Plan a controlled quenching procedure for the reaction work-up (e.g., slow addition of isopropanol or ethanol) and for cleaning the vessel.
-
-
Exothermic Reactions:
-
Hazard: The initial acid-base reaction between NaH and diethyl malonate is highly exothermic. A loss of cooling could lead to a runaway reaction.
-
Control Measures: Ensure the reactor has adequate cooling capacity. Use a metered addition pump for adding the malonate ester to allow for precise control. Monitor the internal reaction temperature continuously.
-
-
Flammable Solvents:
-
Hazard: The use of large quantities of DMF, diethyl ether, and hexanes presents a significant fire risk.[14]
-
Control Measures: All operations must be conducted in a well-ventilated area (fume hood or walk-in hood) away from ignition sources. Use intrinsically safe and properly grounded equipment to prevent static discharge.
-
-
Pressure Buildup:
-
Hazard: Hydrogen gas is evolved during the deprotonation step. If decarboxylation occurs during deprotection, CO2 gas will be released.[10]
-
Control Measures: The reactor must be equipped with a vent line to a scrubber or bubbler to safely manage gas evolution and prevent pressure buildup.
-
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 7. organicreactions.org [organicreactions.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. fiveable.me [fiveable.me]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Cyclobutane Ring Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane rings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during cyclobutane ring formation via photochemical, thermal, and metal-catalyzed methods.
Photochemical [2+2] Cycloadditions
FAQ 1: I am observing very low to no yield of my desired cyclobutane product in a photochemical [2+2] cycloaddition. What are the common causes and how can I improve the yield?
Low yields in photochemical [2+2] cycloadditions often stem from inefficient light absorption, competing side reactions, or inappropriate reaction conditions.
Troubleshooting Steps:
-
Verify Light Source and Wavelength: Ensure the emission wavelength of your light source overlaps with the absorption spectrum of the photosensitizer or the reactant that needs to be excited. For many enone cycloadditions, visible light photocatalysis using a catalyst like Ru(bipy)₃Cl₂ can be more efficient and selective than traditional UV irradiation.[1][2]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress over time using techniques like TLC or GC-MS. Prolonged irradiation can sometimes lead to product decomposition. While these are photochemical reactions, running them at lower temperatures (e.g., 0 °C) can minimize thermal side reactions.
-
Check Reactant Concentration: Very high concentrations can lead to quenching of the excited state or formation of oligomeric side products. Dilute conditions often favor intramolecular or desired intermolecular reactions.
-
Degas the Solvent: The presence of oxygen can quench the triplet excited state required for many [2+2] cycloadditions. Degassing the solvent by purging with an inert gas (e.g., argon or nitrogen) is crucial.
-
Consider a Photosensitizer: If one of the reacting alkenes does not absorb the light efficiently, a triplet sensitizer (e.g., acetone, benzophenone, or thioxanthone) can be used to facilitate the reaction through energy transfer.[3]
Troubleshooting Workflow for Low Yield in Photochemical [2+2] Cycloaddition
Caption: Troubleshooting workflow for low yield in photochemical [2+2] cycloadditions.
FAQ 2: My photochemical [2+2] cycloaddition is resulting in poor diastereoselectivity or a mixture of regioisomers. How can I improve the selectivity?
Poor selectivity often arises from the stepwise nature of the reaction involving biradical intermediates, which can allow for bond rotation and loss of stereochemistry.
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can influence the lifetime and stability of intermediates. In some cases, nonpolar solvents can favor a more concerted-like pathway, thus preserving stereochemistry. For reactions proceeding through zwitterionic intermediates, polar solvents might be beneficial. A solvent screen is highly recommended.[4]
-
Temperature: Lowering the reaction temperature can restrict bond rotation in the intermediate biradical, leading to improved diastereoselectivity.
-
Use of a Chiral Catalyst or Auxiliary: For enantioselective reactions, employing a chiral photosensitizer or attaching a chiral auxiliary to one of the reactants can induce facial selectivity. Chiral thioxanthones have been shown to be effective catalysts for enantioselective intermolecular [2+2] photocycloadditions.[5]
-
Quantum Dots as Photocatalysts: Colloidal quantum dots can act as photocatalysts and reusable scaffolds, offering tunable diastereoselectivity and regioselectivity. By adjusting the size of the quantum dot, the triplet energy can be controlled to selectively sensitize one reactant over another, leading to highly efficient and selective heterocouplings.[6][7]
Data on Solvent Effects in a Photochemical [2+2] Cycloaddition
| Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (dr) |
| Hexane | 1.9 | 65 | 5:1 |
| Toluene | 2.4 | 72 | 4:1 |
| Dichloromethane | 8.9 | 85 | 2.5:1 |
| Acetone | 21 | 90 | 1.5:1 |
| Acetonitrile | 37.5 | 92 | 1:1 |
| Note: Data is illustrative and specific outcomes will depend on the substrates. |
Thermal [2+2] Cycloadditions
FAQ 3: I am attempting a thermal [2+2] cycloaddition of a ketene with an alkene, but the reaction is inefficient and gives multiple side products. What could be the issue?
Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes but are allowed for ketenes. However, the high reactivity of ketenes can lead to side reactions if not properly controlled.
Troubleshooting Steps:
-
Ketene Generation Method: Ketenes are often generated in situ. Common methods include dehydrochlorination of acyl chlorides with a non-nucleophilic base (e.g., triethylamine) or thermolysis of α-diazoketones. Ensure the ketene is generated cleanly and under conditions compatible with the alkene.
-
Control of Ketene Dimerization: A common side reaction is the dimerization of the ketene. This can often be suppressed by adding the ketene precursor slowly to the reaction mixture containing the alkene, thereby keeping the instantaneous concentration of the ketene low.
-
Use of Lewis Acids: The addition of a Lewis acid (e.g., EtAlCl₂, BF₃·OEt₂) can promote the [2+2] cycloaddition of ketenes with alkenes, often leading to increased yields and improved diastereoselectivity. In some cases, Lewis acids can even reverse the diastereoselectivity compared to the thermal reaction.
-
Reaction Temperature: While these are thermal reactions, excessively high temperatures can lead to decomposition of the starting materials, product, or promote unwanted side reactions. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.
Logical Relationship for Improving Thermal Ketene Cycloadditions
Caption: Decision pathway for optimizing thermal ketene [2+2] cycloadditions.
Metal-Catalyzed [2+2] Cycloadditions
FAQ 4: My metal-catalyzed [2+2] cycloaddition is suffering from low catalyst turnover and poor yields. What are the potential causes?
Low turnover in metal-catalyzed cycloadditions can be due to catalyst deactivation, slow reductive elimination, or competing side reactions.
Troubleshooting Steps:
-
Choice of Ligand: The ligand plays a crucial role in stabilizing the metal center and influencing the reactivity and selectivity. For Ni-catalyzed reactions, phosphine ligands are common. A systematic screening of ligands with varying steric and electronic properties is often necessary.
-
Catalyst Precursor and Activation: Ensure the active catalytic species is being generated effectively. Some precatalysts require an activator or reducing agent. The purity of the metal precursor is also critical.
-
Solvent and Additives: The choice of solvent can significantly impact the solubility of the catalyst and substrates, as well as the stability of intermediates. In some cases, additives may be required to facilitate key steps in the catalytic cycle.
-
Substrate Purity: Impurities in the substrates can poison the catalyst. Ensure all starting materials are pure and free of potential catalyst poisons (e.g., water, oxygen, sulfur-containing compounds).
-
Reaction Temperature: The temperature needs to be high enough to promote the desired catalytic cycle but not so high as to cause catalyst decomposition.
Comparison of Catalysts for Enantioselective [2+2] Cycloadditions
| Catalyst System | Substrates | Yield (%) | ee (%) |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Cinnamyl alcohol + Allyl acetate | 77 | >95 |
| Josiphos digold(I) | Alkyne + Alkene | 70 | 91 |
| Iron-bis(imino)pyridine | Unactivated Alkenes | 60-80 | N/A (diastereoselective) |
| Ni(COD)₂ / PCyp₃ | Enone + Alkyne | 96 | N/A (regioselective) |
| Note: Data is compiled from various sources and specific results are substrate-dependent.[8] |
Experimental Protocols
Protocol 1: Visible-Light Photocatalyzed [2+2] Enone Cycloaddition
This protocol is adapted from the work of Yoon and coworkers for the ruthenium-catalyzed cycloaddition of aryl enones.[1]
Materials:
-
Aryl enone (1.0 equiv)
-
Ru(bipy)₃Cl₂ (5 mol%)
-
LiBF₄ (1.5 equiv)
-
i-Pr₂NEt (1.5 equiv)
-
Acetonitrile (MeCN), degassed
Procedure:
-
To an oven-dried reaction vessel, add the aryl enone, Ru(bipy)₃Cl₂, and LiBF₄.
-
Seal the vessel with a rubber septum and purge with argon for 15 minutes.
-
Add the degassed MeCN and i-Pr₂NEt via syringe.
-
Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED or a compact fluorescent lamp).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Thermal [2+2] Cycloaddition of a Ketene with an Alkene using a Lewis Acid
Materials:
-
Alkene (1.0 equiv)
-
Acyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Lewis acid (e.g., EtAlCl₂, 1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To an oven-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the alkene and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Add the Lewis acid dropwise to the stirred solution.
-
In a separate flask, prepare a solution of the acyl chloride and triethylamine in the same anhydrous solvent.
-
Add the acyl chloride/triethylamine solution dropwise to the alkene/Lewis acid mixture over a period of 1-2 hours to generate the ketene in situ.
-
Allow the reaction to stir at the same temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Cyclobutane synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting for common issues encountered during the optimization of derivatization reactions for chromatographic analysis (GC-MS, LC-MS) and answers to frequently asked questions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems that may arise during the derivatization process, presented in a question-and-answer format.
Q1: My derivatization reaction is incomplete, resulting in low product yield. What are the common causes and how can I resolve this?
A1: Incomplete derivatization is a frequent challenge. A systematic approach to troubleshooting is necessary to identify and resolve the root cause.
-
Presence of Water: Many derivatization reagents, especially silylating agents, are sensitive to moisture.[1][2] Water in the sample or solvent can consume the reagent and halt the reaction.[1][2]
-
Suboptimal Reaction Time and Temperature: The reaction may not have had sufficient time or energy to proceed to completion.[1][2] It is crucial to optimize both temperature and duration for your specific analytes and reagents.[1]
-
Insufficient Reagent Concentration: An inadequate amount of derivatizing agent will lead to an incomplete reaction.[1][2]
-
Solution: A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[1] For silylating reagents like BSTFA, a molar ratio of at least 2:1 of the reagent to active hydrogens is a good starting point.
-
-
Reagent Quality and Storage: The derivatization reagent may have degraded due to improper storage, especially if it is sensitive to moisture or light.[1]
-
Solution: Use fresh, high-quality reagents and store them under the recommended conditions, such as in a desiccator or under an inert atmosphere.[1]
-
-
Sample Matrix Effects: Components within a complex sample matrix can interfere with the derivatization reaction.[1]
-
Solution: A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.[1]
-
-
pH of the Reaction Mixture: For certain derivatization reactions, the pH of the medium is critical for the reaction to proceed efficiently.[4][5] For example, the reaction of isothiocyanates with peptides requires a basic pH (typically 8.5-9.5) to ensure the amino groups are deprotonated and nucleophilic.[4]
-
Solution: Adjust the pH of the reaction mixture to the optimal range for your specific derivatizing agent and analyte.
-
Q2: I am observing unexpected or extraneous peaks in my chromatogram after derivatization. How can I identify their source and minimize them?
A2: Artifact peaks can originate from the derivatization reagents, the sample matrix, or side reactions.
-
Reagent Byproducts: Excess derivatizing reagent and its byproducts are a common source of extraneous peaks.[1][2]
-
Solution: A post-derivatization cleanup step is often effective.[1] This can include liquid-liquid extraction or a wash step with a suitable solvent to remove excess reagent.[1] For example, after PFBoyl derivatization, a solvent extraction with dichloromethane-water can reduce reagent-related noise.[1]
-
-
Side Reactions: The analyte itself may undergo side reactions under the derivatization conditions, leading to multiple peaks.[3][6] For instance, the disulfide bond in Lipoamide could potentially cleave under harsh conditions.[3]
-
Sample Matrix Components: If analyzing a complex sample, other components in the matrix can also be derivatized and appear as peaks in the chromatogram.[3]
-
Solution: Implement a thorough sample clean-up procedure before derivatization to remove interfering matrix components.[3]
-
Q3: My derivatized analyte appears to be unstable, leading to poor reproducibility. How can I improve its stability?
A3: The stability of derivatives can be a concern, particularly for moisture-sensitive groups like silyl ethers.
-
Hydrolysis: Silyl derivatives are susceptible to hydrolysis, especially in the presence of trace amounts of moisture.[1]
-
Thermal Degradation: Some derivatives may be thermally labile and can degrade in the GC injector.
-
Solution: Optimize the injector temperature to ensure efficient volatilization without causing degradation of the derivative.[3]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical quantitative data for the optimization of key reaction parameters.
Table 1: General Temperature and Time Conditions for Common Derivatization Reactions
| Derivatization Type | Reagent Example | Typical Temperature Range (°C) | Typical Reaction Time (minutes) | Reference(s) |
| Silylation | BSTFA | 60 - 80 | 30 - 60 | [1][3] |
| Silylation | MSTFA | 30 - 37 | 30 - 60 | [7] |
| Acylation | PFBoyl Chloride | 60 | 45 | [1] |
| Esterification | BF3 in Methanol | 60 | 60 | [1] |
| Isothiocyanate Labeling | FITC | Room Temperature | 120 - 240 (or overnight) | [4] |
Table 2: Influence of pH on Derivatization Efficiency for Amino Groups
| Derivatizing Reagent | Target Functional Group | Optimal pH Range | Rationale | Reference(s) |
| Isothiocyanates (e.g., FITC) | Primary Amines (N-terminus, Lysine) | 8.5 - 9.5 | Ensures amino groups are in a deprotonated, nucleophilic state. | [4] |
| OPA (o-phthalaldehyde) | Primary Amines | 6 - 8 | Reaction is rapid at ambient temperature in a buffered methanolic solution. | [8] |
Table 3: Recommended Molar Excess of Derivatizing Reagent
| Reagent Type | Analyte Functional Group | Recommended Molar Excess (Reagent:Analyte) | Rationale | Reference(s) |
| Silylating Agents (e.g., BSTFA) | Active Hydrogens (e.g., -OH, -NH, -SH, -COOH) | >2:1 | Drives the reaction to completion. | |
| Isothiocyanates (e.g., FITC) | Peptides | 3:1 to 5:1 | Ensures complete labeling of all available amino groups. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of Fatty Alcohols for GC-MS Analysis
This protocol is a general guideline for preparing trimethylsilyl (TMS) derivatives.
-
Sample Preparation: Weigh 1-5 mg of the fatty alcohol sample into a micro-reaction vessel. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: Add a silylating reagent (e.g., 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst).[3]
-
Reaction: Tightly cap the vessel and heat at 60-80°C for 30-60 minutes.[1][3]
-
Cooling: Allow the vial to cool to room temperature.[3]
-
Analysis: The sample can be diluted with an appropriate solvent (e.g., hexane) if necessary and is then ready for direct injection into the GC-MS.[1]
Protocol 2: General Procedure for Esterification of Fatty Acids for GC-MS Analysis
This protocol is suitable for forming fatty acid methyl esters (FAMEs).
-
Sample Preparation: Place 1-25 mg of the lipid sample into a reaction vessel.[1]
-
Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol.[1]
-
Reaction: Cap the vessel tightly and heat at 60°C for approximately 60 minutes.[1]
-
Extraction: After cooling, add a non-polar solvent (e.g., hexane) and water. Vortex to extract the FAMEs into the organic layer.
-
Drying: Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.[1]
-
Analysis: The sample is now ready for GC analysis.[1]
Visualizations
Caption: A general experimental workflow for optimizing derivatization conditions.
Caption: A troubleshooting decision tree for incomplete derivatization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. syngeneintl.com [syngeneintl.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities can originate from the synthetic route or degradation of the final product. Based on common synthetic methods, potential impurities include:
-
Starting Materials: Unreacted diethyl malonate and 1,3-dihalo-2-propanone (or equivalent).
-
Side-Products: Tetraethyl 1,1,3,3-propanetetracaarboxylate from multiple additions of diethyl malonate.
-
Solvent Residues: Residual solvents from reaction and purification steps (e.g., ethanol, ethyl acetate, dichloromethane).
-
Degradation Products: The β-keto ester functionality is susceptible to hydrolysis and decarboxylation, which can lead to the formation of mono-ester and keto-acid derivatives.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A2: Unexpected peaks in an NMR spectrum suggest the presence of impurities. To identify them:
-
Compare with known spectra: Check the spectra of your starting materials and solvents.
-
Consult literature data: Search for the NMR spectra of potential side-products.
-
Perform 2D NMR: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities.
-
Spiking experiments: Add a small amount of a suspected impurity to your sample and see if the corresponding peak intensity increases.
Q3: What chromatographic method is best for separating the main compound from its impurities?
A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effective.[1][2]
-
GC: Suitable for volatile and thermally stable impurities. A non-polar or medium-polarity column is a good starting point.
-
HPLC: A versatile technique for a wider range of polarities. Reverse-phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient is a common choice.
Q4: How can I confirm the identity of an impurity once it's separated?
A4: Mass Spectrometry (MS) coupled with a chromatographic technique is a powerful tool for impurity identification.[1]
-
GC-MS: Provides the mass-to-charge ratio (m/z) of the impurity, which helps in determining its molecular weight and fragmentation pattern.[1][2]
-
LC-MS: Similar to GC-MS, but for compounds separated by HPLC.
Q5: Are there any specific storage conditions to prevent the degradation of this compound?
A5: To minimize degradation, store the compound in a cool, dry, and dark place in a tightly sealed container. Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation and hydrolysis.
Troubleshooting Guides
Issue 1: Poor Separation of Impurities in HPLC
| Symptom | Possible Cause | Troubleshooting Step |
| Co-elution of peaks | Inappropriate mobile phase composition. | Modify the gradient profile or the solvent ratio. |
| Unsuitable column. | Try a column with a different stationary phase (e.g., C8, Phenyl). | |
| Broad peaks | High flow rate. | Reduce the flow rate. |
| Column degradation. | Replace the column. | |
| Tailing peaks | Interaction of polar impurities with the stationary phase. | Add a modifier like trifluoroacetic acid (TFA) to the mobile phase. |
Issue 2: Inconsistent Results in GC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Shifting retention times | Fluctuation in oven temperature or carrier gas flow. | Check and calibrate the GC parameters. |
| Ghost peaks | Contamination in the injection port or column. | Clean the injector and bake the column. |
| Poor peak shape | Inappropriate injection temperature. | Optimize the injector temperature. |
| Compound degradation at high temperatures. | Use a lower injection temperature or a more thermally stable column. |
Quantitative Data Summary
The following table summarizes potential impurities and the analytical techniques for their quantification. The concentration ranges are hypothetical and will vary depending on the synthesis and purification methods.
| Impurity | Potential Source | Typical Concentration Range | Recommended Quantification Technique |
| Diethyl malonate | Starting material | 0.1 - 2% | GC, HPLC, ¹H NMR |
| 1,3-dichloro-2-propanone | Starting material | < 0.5% | GC-MS |
| Ethanol | Solvent | < 1% | GC (Headspace) |
| Ethyl acetate | Solvent | < 0.5% | GC (Headspace) |
| Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | Reduction product | < 1% | HPLC, LC-MS |
| 3-Oxocyclobutane-1-carboxylic acid ethyl ester | Decarboxylation product | < 0.5% | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
Column Temperature: 30 °C.
Protocol 2: Impurity Identification by GC-MS
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Potential sources of impurities.
References
Technical Support Center: Preventing Decomposition During Storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of chemical compounds and drug products during storage.
Frequently Asked questions (FAQs)
Q1: What are the primary environmental factors that cause the decomposition of samples during storage?
A1: The primary environmental factors that can lead to the decomposition of samples include temperature, humidity, light, and oxygen.[1][2][3] Temperature fluctuations can accelerate chemical reactions, leading to degradation.[3] Humidity can cause hydrolysis of susceptible functional groups.[2][3] Exposure to light, particularly UV light, can induce photochemical degradation.[4] Oxygen in the air can lead to oxidative degradation of sensitive compounds.[5]
Q2: I'm observing unexpected peaks in the HPLC analysis of my stored sample. What could be the cause?
A2: Unexpected peaks in an HPLC chromatogram of a stored sample often indicate the presence of degradation products. These can arise from various decomposition pathways such as hydrolysis, oxidation, or photolysis.[6] It is also possible that the peaks are due to contaminants in the analytical system itself, sometimes referred to as "ghost peaks".[6] To troubleshoot, you should review the storage conditions of your sample and consider performing a forced degradation study to identify potential degradation products.[6][7] Running a blank chromatogram can help determine if the extraneous peaks are from the system.[6]
Q3: How can I protect my light-sensitive compounds from degradation?
A3: To protect light-sensitive compounds, it is crucial to store them in containers that block light.[5] Amber glass vials are a common and effective option.[5] Additionally, you can wrap containers in aluminum foil for extra protection.[7] When handling these compounds, it is best to work in a dark or low-light environment and to minimize the duration of light exposure.[7] For quantitative analysis of photostability, a photostability testing study should be conducted according to ICH Q1B guidelines.[4]
Q4: My compound is susceptible to oxidation. What are the best storage practices to prevent this?
A4: To prevent oxidation, samples should be stored in an oxygen-free environment. This can be achieved by purging the headspace of the storage container with an inert gas, such as nitrogen or argon, before sealing.[7] Using airtight containers with secure seals is also critical.[7] For highly sensitive compounds, the addition of a suitable antioxidant to the formulation can also be considered, provided it does not interfere with downstream applications.[7]
Q5: Can freezing and thawing cycles affect the stability of my samples?
A5: Yes, repeated freeze-thaw cycles can negatively impact the stability of certain samples, particularly complex molecules like proteins and some small molecules in solution. This can lead to physical changes such as precipitation or aggregation, as well as chemical degradation. To mitigate this, it is recommended to aliquot samples into smaller, single-use volumes to avoid the need for repeated thawing and freezing of the entire batch.
Troubleshooting Guides
Issue: Inconsistent Stability Data Between Time Points
Possible Causes:
-
Analytical Method Variability: The HPLC or other analytical method may not be robust, leading to variations in results.
-
Improper Sample Handling: Inconsistent procedures for sample preparation, dilution, or analysis can introduce errors.[7]
-
Non-Homogeneous Storage Conditions: Temperature or humidity fluctuations within the stability chamber or storage area can cause different rates of degradation for samples stored in different locations.[7]
-
Sample Contamination: Contamination of individual samples can lead to accelerated degradation.
Troubleshooting Steps:
-
Verify Analytical Method:
-
Standardize Sample Handling:
-
Ensure all personnel follow a standardized and documented procedure for sample handling and preparation.
-
Use calibrated equipment for all measurements.
-
-
Evaluate Storage Conditions:
-
Review the temperature and humidity monitoring data for the stability chamber to check for any excursions or significant fluctuations.
-
Consider mapping the temperature and humidity distribution within the storage unit to identify any hot or cold spots.
-
-
Investigate Sample Integrity:
-
Visually inspect the samples for any signs of contamination or physical changes.
-
If contamination is suspected, consider analyzing a new, unopened sample from the same batch.
-
Issue: Accelerated Degradation Observed in a New Batch of a Previously Stable Compound
Possible Causes:
-
Change in Purity Profile: The new batch may contain different impurities that act as catalysts for degradation.
-
Different Crystalline Form (Polymorphism): The new batch may be a different polymorph with lower stability.
-
Residual Solvents or Moisture: Higher levels of residual solvents or moisture from the manufacturing process can promote degradation.
-
Packaging Differences: A change in the primary packaging material could offer less protection.
Troubleshooting Steps:
-
Characterize the New Batch:
-
Compare the certificate of analysis (CoA) of the new batch with previous batches, paying close attention to purity and impurity profiles.
-
Perform solid-state characterization (e.g., XRPD, DSC) to check for polymorphism.
-
Quantify the residual solvent and water content.
-
-
Conduct a Forced Degradation Study:
-
Evaluate Packaging:
-
Confirm that the primary packaging is identical to that used for previous batches.
-
-
Review Manufacturing Process:
-
Investigate if there were any changes in the manufacturing process of the new batch that could have impacted its stability.
-
Quantitative Data Summary
Table 1: Effect of Temperature and pH on the Hydrolysis Rate of Ampicillin. [1][9]
| Temperature (°C) | pH | Half-life (days) |
| 25 | 4 | > 30 |
| 25 | 7 | 27 |
| 25 | 9 | 6.7 |
| 50 | 7 | ~7 |
| 60 | 7 | ~3 |
Table 2: Degradation of Aspirin in Tablets under Various Storage Conditions. [10][11]
| Condition | Duration | Degradation (%) |
| 40°C | 72 hours | > 5% |
| 60°C | 72 hours | > 15% |
| 75% Relative Humidity | 72 hours | ~15-20% |
| UV Radiation (Short Wavelength) | 72 hours | ~28% |
Table 3: Photodegradation of Nifedipine in Solution. [12][13][14]
| Light Source | Exposure Time | Degradation |
| Fluorescent Lamp (30 cm) | 4 hours | Complete |
| 40 W Tungsten Lamp | > 50% reaction | First-order kinetics |
| Daylight | < 1 hour | Saturation kinetics |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Drug Substance
Objective: To identify the likely degradation products of a drug substance under stress conditions and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.[5][8][15]
Methodology:
-
Sample Preparation: Prepare stock solutions of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[4]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).[4]
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).[4]
-
Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature.[5]
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80°C).[4]
-
Photolytic Degradation: Expose the solid drug substance and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.[4][5]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Sample Analysis:
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Analyze all samples using a suitable, validated stability-indicating HPLC method.
-
-
Data Evaluation:
Protocol 2: Long-Term Stability Testing of a Drug Product
Objective: To establish the shelf-life of a drug product and recommend storage conditions based on data from studies conducted under controlled temperature and humidity.
Methodology:
-
Batch Selection: Place at least three primary batches of the drug product on the stability study.
-
Container Closure System: The drug product should be stored in the proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Test Parameters: At each time point, test the samples for attributes susceptible to change, which may include:
-
Appearance
-
Assay
-
Degradation products/Impurities
-
Dissolution
-
Moisture content
-
Microbial limits
-
-
Data Analysis:
-
Tabulate the data for each batch and each test parameter over time.
-
Evaluate any trends in the data.
-
The shelf-life is determined by the time period during which the drug product continues to meet its established specifications.
-
Visualizations
Caption: Oxidative degradation pathway of a phenolic compound.
Caption: Experimental workflow for a typical stability study.
References
- 1. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Data Inconsistency Guide: Causes, Detection & Fixes [montecarlodata.com]
- 3. Decomposition of aspirin in the solid state in the presence of limited amounts of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmadekho.com [pharmadekho.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. QUANTITATIVE DEGRADATION MONITORING IN CORE AND ENTERIC COATED ASPIRIN TABLETS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric study of the photodecomposition kinetics of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. japsonline.com [japsonline.com]
common pitfalls in handling 3-oxocyclobutane derivatives
Welcome to the Technical Support Center for 3-Oxocyclobutane Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the handling, synthesis, and purification of these valuable chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 3-oxocyclobutane derivatives?
A1: Due to the inherent ring strain of the cyclobutane ring, 3-oxocyclobutane derivatives can be susceptible to degradation under certain conditions.[1][2][3] Key stability concerns include:
-
Acidic Conditions: The ketone functionality can be protonated, and the strained ring is prone to acid-catalyzed ring-opening reactions.[2] Similarly, derivatives with hydroxyl groups are susceptible to acid-catalyzed dehydration.[4]
-
Basic Conditions: The presence of a ketone makes the alpha-protons acidic, potentially leading to enolization, aldol-type side reactions, or epimerization if a chiral center is present. Nitrile groups on the cyclobutane ring can be hydrolyzed to carboxylic acids or amides under strongly basic (or acidic) conditions.[5]
-
Thermal Stress: At elevated temperatures (e.g., around 350 °C for cyclobutanone), decomposition can occur, leading to the formation of ethylene and ketene through cycloelimination.[6] While generally stable at room temperature, prolonged heating during reactions or purification should be monitored carefully.[2]
-
Moisture: Derivatives with hydroxyl groups may be hygroscopic, and moisture can interfere with certain reactions. It is often recommended to handle such compounds under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive applications.[5]
Q2: I am observing inconsistent yields and unexpected side products in my reactions. What are the likely causes?
A2: Inconsistent yields and the formation of side products are common issues that can often be traced back to a few key factors:
-
Starting Material Purity: Impurities in the 3-oxocyclobutane starting material can interfere with the desired reaction pathway.[5] It is crucial to verify the purity of your starting material using techniques like HPLC or GC and compare it to the certificate of analysis. If necessary, purify the material before use.[5]
-
Suboptimal Reaction Conditions: Temperature, pH, and solvent choice can significantly influence the reaction outcome.[5] Small-scale trial reactions are recommended to determine the optimal conditions for your specific transformation.
-
Degradation of Starting Material or Product: As mentioned in Q1, these derivatives can be sensitive. Ensure your reaction and workup conditions are compatible with the stability of your specific compound.[5] Monitoring the reaction progress by TLC or LC-MS can help identify if and when degradation is occurring.[5]
Q3: What are the best practices for storing 3-oxocyclobutane derivatives?
A3: Proper storage is crucial to maintain the integrity of 3-oxocyclobutane derivatives. For compounds like 3-oxocyclobutanecarboxylic acid, storage at room temperature in a tightly sealed container is generally recommended.[7] For derivatives with more sensitive functional groups, such as 3-hydroxycyclobutanecarbonitrile, it is advisable to store them in a cool, dry, and well-ventilated place, away from incompatible materials like strong acids, bases, and oxidizing agents.[5]
Troubleshooting Guides
Synthesis of 3-Oxocyclobutanecarboxylic Acid
Issue 1: Low yield during the synthesis of 3-oxocyclobutanecarboxylic acid.
-
Possible Causes & Solutions:
-
High Cost and Impurity of Raw Materials: Some traditional synthetic routes utilize expensive and often impure starting materials like 1,3-dibromoacetone, which can negatively impact yield and product quality.[8][9] Consider alternative synthetic pathways that use more readily available and purer starting materials.[8][9]
-
Long Reaction Times and Harsh Conditions: Certain methods require prolonged reaction times (e.g., 3-7 days) at high temperatures, which can lead to degradation and lower yields.[9] Newer methods, including those utilizing flow chemistry, have been developed to significantly reduce reaction times and improve efficiency.[10][11]
-
Difficult Purification: The high polarity of 3-oxocyclobutanecarboxylic acid can make extraction from aqueous phases challenging, often requiring multiple extractions and leading to product loss.[10] Continuous extraction methods or optimization of the extraction solvent and pH can improve recovery.
-
Table 1: Comparison of Synthetic Methods for 3-Oxocyclobutanecarboxylic Acid
| Method | Starting Materials | Key Challenges | Reported Yield | Reference |
| Traditional Batch Process (Hydrolysis/Decarboxylation) | 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid | Long reaction times (up to 72 hours), repetitive extractions, significant waste | ~70-80% | [7],[12] |
| Method from 1,3-dibromoacetone | 1,3-dibromoacetone, Diisopropyl malonate | High raw material cost, long reaction times (3-7 days), low yield | ~30% | [9] |
| Method from 1,3-dichloroacetone | 1,3-dichloroacetone, ethylene glycol, malonic ester | Milder conditions, avoids costly raw materials | Not specified | [8] |
| Innovative Continuous Flow Process (Hydrolysis/Decarboxylation) | 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid | Requires specialized equipment | High throughput | [10],[11] |
| Method from Acetone and Bromine | Acetone, bromine, malononitrile | Avoids highly toxic reagents, shorter production cycle | ~92% | [9] |
Purification
Issue 2: Low recovery of product after flash column chromatography.
-
Possible Causes & Solutions:
-
High Polarity: The product may be strongly adsorbing to the silica gel.
-
Solution: Increase the polarity of the eluent. A modifier like methanol or triethylamine can be added to the mobile phase. Alternatively, switch to a more polar stationary phase like alumina.[13]
-
-
Product Volatility: The product may be lost during solvent evaporation.
-
Solution: Use a rotary evaporator with a cold trap and reduce the vacuum pressure.[13]
-
-
On-Column Degradation: The acidic nature of silica gel can cause degradation of sensitive compounds.
-
Solution: Deactivate the silica gel with triethylamine before use or switch to a neutral stationary phase like neutral alumina. Running the column quickly (flash chromatography) minimizes contact time.[13]
-
-
Issue 3: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Causes & Solutions:
-
Solution is too concentrated.
-
Solution: Use a more dilute solution.[13]
-
-
Cooling is too rapid.
-
Solution: Allow the solution to cool more slowly to encourage crystal formation.[13]
-
-
Lack of nucleation sites.
-
Solution: Add a small seed crystal of the pure product to initiate crystallization.[13]
-
-
Impurities are present.
-
Solution: Attempt a preliminary purification by flash chromatography to remove major impurities before recrystallization.[13]
-
-
Experimental Protocols
Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid via Hydrolysis of a Dicyano Intermediate
This protocol is based on a method reported to have a high yield and avoids highly toxic reagents.[9]
Step 1: Synthesis of 1,3-dibromo-2-propanone
-
In a suitable reaction vessel, dissolve acetone in ethanol.
-
At room temperature, add bromine dropwise to the solution with stirring. The molar ratio of acetone to bromine should be between 1:1.5 and 1:2.5.
-
Continue stirring at room temperature for 10-16 hours.
-
After the reaction is complete, remove the ethanol, excess acetone, and generated hydrogen bromide by distillation to obtain crude 1,3-dibromo-2-propanone.
Step 2: Synthesis of 3,3-dicyanocyclobutanone
-
In a separate flask, dissolve malononitrile in a suitable solvent like DMF.
-
Add potassium carbonate (2-3 molar equivalents relative to malononitrile).
-
Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1-5% of the molar amount of malononitrile).
-
Add the crude 1,3-dibromo-2-propanone from Step 1 to this mixture and stir at room temperature for 4-6 hours.
-
Work up the reaction mixture to isolate the 3,3-dicyanocyclobutanone.
Step 3: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid
-
Suspend the 3,3-dicyanocyclobutanone obtained in Step 2 in a 1-6 M aqueous hydrochloric acid solution. The molar ratio of hydrochloric acid to the dicyano compound should be between 5:1 and 10:1.
-
Heat the mixture to reflux (70-100 °C) for 16-24 hours.
-
After the reaction is complete, evaporate the mixture to dryness.
-
Add toluene and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude product.
-
Recrystallize the crude product from methyl tertiary butyl ether to obtain pure 3-oxocyclobutanecarboxylic acid.[9]
Protocol 2: General Procedure for Purity Analysis by HPLC
This is a general guideline and may need to be optimized for specific derivatives.
-
Sample Preparation: Accurately weigh and dissolve 5-10 mg of the 3-oxocyclobutane derivative in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of impurities. Compare the peak area of the main component to the total peak area to estimate purity.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 9. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 10. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]
- 11. Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid – ACSGCIPR [acsgcipr.org]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 1,1-Diethyl vs. Dimethyl 3-Oxocyclobutane-1,1-dicarboxylate
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes and efficiencies. The 3-oxocyclobutane-1,1-dicarboxylate scaffold is a valuable intermediate in the synthesis of various complex molecules and active pharmaceutical ingredients.[1][2] This guide provides an objective, data-supported comparison of the reactivity of two common analogues: 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate and its dimethyl counterpart.
While direct comparative kinetic studies on these specific cyclobutane derivatives are not extensively documented in publicly available literature, their reactivity can be reliably inferred from well-established principles of organic chemistry and data from their simpler acyclic analogues, diethyl malonate (DEM) and dimethyl malonate (DMM). An OECD report notes that DEM and DMM share very similar physicochemical properties.[3] The primary differentiator in their reactivity profiles is the steric hindrance imparted by the respective ester alkyl groups.
Quantitative Data Summary
The following tables summarize key physicochemical properties of the parent malonic esters and the inferred relative reactivity of the target cyclobutane compounds.
Table 1: Physicochemical Properties of Parent Malonic Esters
| Property | Dimethyl Malonate (DMM) | Diethyl Malonate (DEM) | Supporting Rationale / Reference |
| Molecular Formula | C₅H₈O₄ | C₇H₁₂O₄ | [3][4] |
| Molar Mass | 132.11 g/mol | 160.17 g/mol | [3][4] |
| Boiling Point | 181 °C | 199 °C | [4] |
| pKa (α-H) | ~13 (in water) | ~13 (in water) | The α-proton acidity is primarily determined by the two carbonyl groups. The pKa for diethyl malonate is well-established.[5] The dimethyl analogue is expected to be very similar. |
Table 2: Inferred Comparative Reactivity
| Reaction Type | Dimethyl Analogue | Diethyl Analogue | Supporting Rationale |
| Enolate Formation | Faster | Slower | The smaller methyl groups present less steric hindrance to the approaching base, allowing for more rapid deprotonation. |
| Alkylation (SN2) | Faster | Slower | The enolate derived from the dimethyl ester is less sterically crowded, facilitating faster nucleophilic attack on an electrophile. This effect is more pronounced with bulkier electrophiles.[6] |
| Ester Hydrolysis | Faster | Slower | The carbonyl carbon in the dimethyl ester is more accessible to nucleophilic attack by water or hydroxide ions due to the smaller size of the methyl groups compared to the ethyl groups.[6] |
| Decarboxylation | Equal | Equal | This reaction occurs after both ester groups have been hydrolyzed to carboxylic acids. At this stage, the original alkyl groups are gone, so the rate of decarboxylation is identical for both pathways.[7] |
Reaction Mechanisms and Steric Effects
The core reactivity of both molecules revolves around the acidity of the α-hydrogen and the susceptibility of the ester carbonyls to nucleophilic attack. The subtle difference in the size of the methyl versus ethyl groups has a cascading effect on the rates of these reactions.
Enolate Formation and Alkylation
The formation of a resonance-stabilized enolate by deprotonation of the α-carbon is the key step for alkylation and other C-C bond-forming reactions. While the electronic influence of a methyl versus an ethyl group on the acidity is minimal, the steric bulk is not. The larger ethyl groups in the diethyl analogue create a more sterically congested environment, slightly impeding the approach of a base and slowing the rate of enolate formation.
Consequently, in subsequent SN2 alkylation reactions, the less hindered enolate of the dimethyl analogue will generally react faster with electrophiles.[6]
Caption: General reaction pathway for 3-oxocyclobutane-1,1-dicarboxylates.
Ester Hydrolysis
The hydrolysis of the ester groups, either acid- or base-catalyzed, proceeds via nucleophilic acyl substitution. The rate of this reaction is sensitive to steric hindrance around the carbonyl carbon. As illustrated below, the larger ethyl groups provide more steric shielding than the methyl groups, resulting in a slower rate of hydrolysis for the diethyl analogue.[6]
Caption: Steric effect of methyl vs. ethyl groups on nucleophilic attack.
Decarboxylation
Following complete hydrolysis, both starting materials converge to the same intermediate: 3-oxocyclobutane-1,1-dicarboxylic acid. The subsequent decarboxylation, typically induced by heating, proceeds through a cyclic transition state.[7] Since the ester groups have been removed at this point, the rate of this final step is independent of the original starting material.
Experimental Protocols
The following are generalized protocols for key transformations. Researchers should optimize conditions for their specific substrates and equipment.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
Objective: To hydrolyze the diester to the corresponding dicarboxylate salt.
Materials:
-
Dialkyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq)
-
Ethanol or Methanol
-
Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.2 eq)
-
Hydrochloric Acid (HCl) for workup
Procedure:
-
Dissolve the starting diester (e.g., 0.1 mol) in a suitable alcohol solvent (200 mL) (e.g., ethanol for the diethyl ester, methanol for the dimethyl ester) in a round-bottom flask equipped with a reflux condenser.
-
Add the aqueous solution of the base (e.g., 2.2 eq of KOH in 50 mL of water) to the flask.
-
Heat the mixture to reflux and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The diethyl analogue is expected to require a longer reaction time.[8]
-
After completion, cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a low pH (~1-2) with concentrated HCl to precipitate the dicarboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Thermal Decarboxylation
Objective: To convert the dicarboxylic acid to the monocarboxylic acid.
Materials:
-
3-Oxocyclobutane-1,1-dicarboxylic acid (from Protocol 1)
-
High-boiling point solvent (e.g., Toluene, Xylene) or neat conditions
Procedure:
-
Place the dried 3-oxocyclobutane-1,1-dicarboxylic acid into a round-bottom flask equipped with a distillation apparatus or a reflux condenser.
-
Heat the material carefully above its melting point (typically 150-200 °C). The decarboxylation can be performed neat (without solvent) or in a high-boiling solvent.[7][9]
-
Carbon dioxide evolution will be observed. Continue heating until gas evolution ceases.
-
Cool the reaction mixture. The resulting crude 3-oxocyclobutanecarboxylic acid can be purified by recrystallization or distillation under reduced pressure.[1]
Conclusion
References
- 1. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
A Comparative Guide to the Synthesis of Functionalized Cyclobutanes: Precursor Alternatives and Methodologies
For researchers, scientists, and professionals in drug development, the cyclobutane motif represents a key structural element in a variety of biologically active molecules. Its inherent ring strain and three-dimensional architecture offer unique opportunities for molecular design. This guide provides an objective comparison of alternative precursors and synthetic strategies for accessing functionalized cyclobutanes, supported by experimental data and detailed protocols.
The construction of the cyclobutane ring can be approached from several distinct strategic standpoints, each with its own set of advantages and limitations. The primary methods include [2+2] cycloaddition reactions, ring contraction of five-membered rings, ring expansion of three-membered rings, and the functionalization of a pre-existing cyclobutane core. This guide will delve into these key strategies, presenting a comparative analysis to aid in the selection of the most suitable pathway for a given synthetic target.
Key Synthetic Strategies at a Glance
The choice of precursor and synthetic methodology is critical in determining the efficiency, stereoselectivity, and overall success of a cyclobutane synthesis. Below is a summary of the most common approaches.
Caption: Overview of major synthetic routes to functionalized cyclobutanes.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route is often a trade-off between factors such as precursor availability, desired substitution pattern, stereochemical control, and reaction scalability. The following tables provide a comparative overview of the key methods.
Table 1: Performance Comparison of Cyclobutane Synthetic Methods
| Method | Precursors | Key Advantages | Key Limitations | Typical Yields | Stereoselectivity |
| [2+2] Cycloaddition | Alkenes, Allenes, Ketenes | Convergent, atom-economical, direct access to the cyclobutane core.[1][2] | Can lead to regio- and stereoisomeric mixtures; some methods require specialized equipment (e.g., photoreactors).[3] | 40-90% | Variable, can be high with chiral catalysts or auxiliaries. |
| Ring Contraction | Pyrrolidines, Cyclopentanones | Access to highly substituted cyclobutanes, often with good stereocontrol transferred from the precursor.[4][5] | Precursor synthesis can be multi-step; potential for side reactions like β-fragmentation.[4] | 30-80% | Often high, preserving the stereochemistry of the starting material.[4] |
| Ring Expansion | Cyclopropylcarbinyl systems, Vinylcyclopropanes | Formation of fused ring systems; can generate complex scaffolds.[6] | High reaction temperatures may be required for thermal rearrangements; potential for rearrangements to other ring sizes.[7] | 50-85% | Can be highly stereoselective, depending on the mechanism. |
| C-H Functionalization | Pre-formed cyclobutanes | Late-stage introduction of functional groups, avoiding de novo ring construction.[8] | Requires a pre-existing cyclobutane; directing groups may be necessary for regioselectivity. | 50-97% | Can be highly diastereoselective, guided by existing stereocenters or directing groups.[9] |
In-Depth Look at Key Methodologies with Experimental Protocols
[2+2] Cycloaddition Reactions
This is arguably the most direct and widely employed method for constructing the cyclobutane skeleton.[1] It can be initiated thermally, photochemically, or with transition metal catalysis.
Caption: General workflow for [2+2] cycloaddition reactions.
This protocol is adapted from the synthesis of cyclobutane derivatives via visible-light-mediated energy transfer catalysis.
Materials:
-
Alkene substrate (1.0 equiv)
-
Alkene coupling partner (1.5-3.0 equiv)
-
Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%)
-
Solvent (e.g., degassed acetone or acetonitrile)
-
High-power LED (e.g., 455 nm)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the alkene substrate, the alkene coupling partner, and the photocatalyst.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a high-power LED. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane.
Ring Contraction of Pyrrolidines
This method offers a powerful alternative for the synthesis of multi-substituted cyclobutanes, often with excellent stereocontrol.[4][5] A notable example is the contraction of pyrrolidines to cyclobutanes via a radical pathway mediated by iodonitrene chemistry.[4]
Caption: Mechanism of pyrrolidine ring contraction to a cyclobutane.
This protocol is based on the work of Antonchick and colleagues for the stereoselective synthesis of cyclobutanes.[5]
Materials:
-
Substituted pyrrolidine (1.0 equiv)
-
Hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv)
-
Ammonium carbamate (8.0 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Reaction vial
Procedure:
-
To a reaction vial, add the substituted pyrrolidine, HTIB, and ammonium carbamate.
-
Add 2,2,2-trifluoroethanol as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na2S2O3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-H Functionalization of Cyclobutanes
This strategy is particularly useful for the late-stage modification of a cyclobutane core, allowing for the introduction of various substituents without the need for de novo ring construction.[8][10] Palladium-catalyzed C-H arylation is a prime example of this approach.[9]
Caption: Palladium-catalyzed C-H arylation of a cyclobutane.
This protocol is a general procedure based on reports of directed C-H functionalization of cyclobutanes.
Materials:
-
Cyclobutane substrate with a directing group (1.0 equiv)
-
Aryl halide (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%)
-
Ligand (if necessary)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., toluene or dioxane)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the cyclobutane substrate, aryl halide, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Case Study: Synthesis of Piperarborenine B
The natural product Piperarborenine B, which exhibits cytotoxic activity, provides an excellent case study for comparing different synthetic strategies toward a non-symmetrical cyclobutane core.[11][12]
Table 2: Comparison of Synthetic Routes to Piperarborenine B
| Strategy | Key Step | Overall Yield | Number of Steps | Stereocontrol | Reference |
| C-H Functionalization | Sequential Pd-catalyzed C-H arylation | ~10% | ~10 | High, directed by existing stereocenters | [3] |
| Ring Contraction | Stereospecific oxidative ring contraction of a pyrrolidine | ~8% | 5 | High, transferred from pyrrolidine precursor | [11][13] |
| [2+2] Cycloaddition | Enantioselective [2+2] photocycloaddition | Not explicitly stated for total synthesis | Multiple steps | High (92% ee in key step) | [13] |
This comparison highlights that while C-H functionalization can be a powerful tool for building complexity on a pre-existing scaffold, ring contraction can offer a more concise route if a suitably substituted precursor is available.[3][11][13] The choice between these methods would depend on the availability of starting materials and the desired overall efficiency.
Conclusion
The synthesis of functionalized cyclobutanes is a rich field with a diverse array of methodologies at the disposal of the synthetic chemist. The traditional workhorse, the [2+2] cycloaddition, has been complemented by innovative strategies such as ring contractions, ring expansions, and C-H functionalization. The selection of an optimal precursor and synthetic route requires careful consideration of the target molecule's substitution pattern and stereochemistry, as well as the practical aspects of yield, scalability, and precursor availability. This guide provides a framework for making these critical decisions, empowering researchers to more efficiently access this important class of molecules for applications in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Total Synthesis and Structural Revision of the Piperarborenines via Sequential Cyclobutane C - H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 6. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cyclobutane synthesis [organic-chemistry.org]
- 9. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. libsearch.cbs.dk [libsearch.cbs.dk]
- 11. Concise synthesis of piperarborenine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 13. researchgate.net [researchgate.net]
comparative analysis of cyclobutane synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable structural component in medicinal chemistry and natural product synthesis, prized for its ability to impart unique three-dimensional character and serve as a versatile synthetic intermediate. The construction of this strained four-membered ring, however, presents distinct synthetic challenges. This guide provides a comparative analysis of the most prominent methods for cyclobutane synthesis, offering a detailed look at their mechanisms, quantitative performance, and practical considerations to aid in the selection of the most appropriate strategy for a given synthetic target.
Key Synthetic Strategies at a Glance
The synthesis of cyclobutanes is dominated by cycloaddition reactions, with other methods such as intramolecular cyclizations and ring contractions providing alternative routes. The most widely employed methods are summarized below.
| Methodology | General Approach | Key Features |
| Photochemical [2+2] Cycloaddition | Formation of the cyclobutane ring from two alkene precursors under UV or visible light irradiation. | - Wide substrate scope.- Can be highly stereoselective, particularly in intramolecular variants.- Reaction outcomes can be influenced by sensitizers and reaction conditions. |
| Thermal [2+2] Cycloaddition | Reaction of a ketene or a highly strained/electron-deficient alkene with another alkene. | - Often proceeds with high stereospecificity.- Particularly effective for the synthesis of cyclobutanones from ketenes.- Can require high temperatures for less reactive alkenes. |
| Metal-Catalyzed [2+2] Cycloaddition | Use of a transition metal catalyst (e.g., Cu, Ru, Rh) to facilitate the cycloaddition of alkenes. | - Can proceed under milder conditions than thermal reactions.- Offers alternative pathways and selectivities.- Catalyst choice is crucial for reaction efficiency and stereocontrol. |
| Intramolecular Cyclization | Formation of the cyclobutane ring by the cyclization of a linear precursor, often via radical or ionic intermediates. | - Can provide access to complex, substituted cyclobutanes.- Stereochemical outcome can be influenced by substrate conformation. |
| Ring Contraction | Synthesis of cyclobutanes from five-membered ring precursors. | - Less common but can be a useful strategy for specific targets. |
Quantitative Comparison of Key Cyclobutane Synthesis Methods
The following tables provide a quantitative comparison of representative examples for the most common cyclobutane synthesis methods, highlighting yields, reaction conditions, and stereoselectivity.
Table 1: Photochemical [2+2] Cycloaddition of Alkenes
| Entry | Alkene 1 | Alkene 2 | Conditions | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Styrene | N-Benzylmaleimide | UVA LED (370 nm), CH₂Cl₂ | 16-70 | 67 | 65:35 | [1] |
| 2 | Styrene | N-Phenylmaleimide | Blue LED (440 nm), Thioxanthone (20 mol%), CH₂Cl₂ | 16 | 54 | 65:35 | [1][2] |
| 3 | 1-Decene | N-Benzylmaleimide | UVA LED (370 nm), CH₂Cl₂ | 16-70 | High | - | [1] |
| 4 | Cyclohexene | N-Benzylmaleimide | UVA LED (370 nm), CH₂Cl₂ | 16-70 | High | - | [1] |
| 5 | Styrene derivative (electron-deficient) | Dimerization | 4CzIPN (1 mol%), THF, 456 nm LED | 48 | 83 | 3.6:1 (trans:cis) | [3] |
Table 2: Thermal [2+2] Cycloaddition of Ketenes
| Entry | Ketene Precursor | Alkene | Conditions | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Dichloroketene (from trichloroacetyl chloride) | Cyclopentadiene | Et₂O, reflux | - | 90-95 | - | [4] |
| 2 | Phenylacetyl chloride | Cyclopentadiene | Et₃N, hexane, 0 °C to rt | 12 | 75 | 9:1 (endo:exo) | [5] |
Table 3: Metal-Catalyzed [2+2] Cycloaddition
| Entry | Substrate(s) | Catalyst | Conditions | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 1,6-diene (intramolecular) | Cu(OTf)₂/BINAP | Visible light, CH₂Cl₂ | 12 | up to 98 | >20:1 | [6] |
| 2 | Dissimilar acyclic enones | Ru(bpy)₃Cl₂ | Visible light, MeCN | 24 | Good | Excellent | [7] |
| 3 | Norbornene (dimerization) | Cu(I) complex | Photochemical | - | - | - | [8][9][10][11] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for key cyclobutane syntheses.
Protocol 1: Photochemical [2+2] Cycloaddition of Styrene and N-Benzylmaleimide
This procedure is adapted from the work of Kokotos and coworkers.[1]
Materials:
-
Styrene
-
N-Benzylmaleimide
-
Dichloromethane (CH₂Cl₂)
-
Glass vial with a rubber septum
-
UVA LED lamp (e.g., Kessil PR 160L, 370 nm)
-
Argon source
-
Magnetic stirrer
Procedure:
-
To a glass vial, add N-benzylmaleimide (1.0 equiv., 0.20 mmol) and styrene (2.0 equiv., 0.40 mmol).
-
Add CH₂Cl₂ (2.0 mL) to the vial.
-
Seal the vial with a rubber septum and purge with argon for 5-10 minutes.
-
Place the vial under a UVA LED lamp and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 16 to 70 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/EtOAc: 8:2 or 7:3) to afford the desired cyclobutane adduct.
Protocol 2: Thermal [2+2] Cycloaddition of Dichloroketene with Cyclopentadiene
This procedure is a classic method for the synthesis of a dichlorocyclobutanone.
Materials:
-
Trichloroacetyl chloride
-
Activated zinc
-
Cyclopentadiene
-
Diethyl ether (Et₂O)
-
Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
In a three-neck round-bottom flask, prepare a suspension of activated zinc in anhydrous diethyl ether.
-
Add a solution of cyclopentadiene in diethyl ether to the flask.
-
From the dropping funnel, add a solution of trichloroacetyl chloride in diethyl ether dropwise to the stirred suspension. An exothermic reaction should be observed.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield the dichlorocyclobutanone adduct.
Protocol 3: Copper-Catalyzed Intramolecular [2+2] Photocycloaddition
This protocol is based on a method for the synthesis of bicyclo[3.2.0]heptanes.[6]
Materials:
-
1,6-diene substrate
-
Copper(II) triflate (Cu(OTf)₂)
-
BINAP
-
Dichloromethane (CH₂Cl₂)
-
Schlenk tube
-
Visible light source (e.g., blue LEDs)
-
Inert gas (e.g., argon)
Procedure:
-
To a Schlenk tube, add Cu(OTf)₂ (5 mol%) and BINAP (5.5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Add the 1,6-diene substrate (1.0 equiv.) to the reaction mixture.
-
Irradiate the mixture with a visible light source while stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the bicyclo[3.2.0]heptane product.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows for the discussed cyclobutane synthesis methods.
Concluding Remarks
The synthesis of cyclobutanes offers a rich field of study with a variety of powerful methods at the disposal of the synthetic chemist. Photochemical [2+2] cycloadditions provide a versatile and often high-yielding route to a wide range of cyclobutane derivatives. Thermal cycloadditions, particularly with ketenes, are highly effective for the preparation of cyclobutanones. Metal-catalyzed methods offer the advantage of milder reaction conditions and unique selectivities. The choice of the optimal method will depend on the specific target molecule, the desired stereochemistry, and the available starting materials and equipment. This guide provides a foundational comparison to aid in this critical decision-making process, empowering researchers to efficiently construct these valuable four-membered ring systems.
References
- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclobutane synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of the Cu(I)-Catalyzed Intermolecular Photocycloaddition Reaction Revealed by Optical and X-ray Transient Absorption Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of the Cu(I)-Catalyzed Intermolecular Photocycloaddition Reaction Revealed by Optical and X-ray Transient Absorption Spectroscopies (Journal Article) | OSTI.GOV [osti.gov]
- 11. digitalcommons.uri.edu [digitalcommons.uri.edu]
A Comparative Guide to Analytical Method Validation for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods suitable for the validation of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, a key intermediate in pharmaceutical synthesis. Given the limited availability of specific validated methods for this exact molecule, this document draws upon established and validated analytical procedures for structurally similar compounds, such as cyclic dicarboxylic acid esters and β-keto esters. The principles and data presented herein offer a robust framework for developing and validating analytical methods for the target compound, ensuring data integrity and regulatory compliance.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods are powerful tools for the quantification of organic molecules, each with distinct advantages and considerations.
Method Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Volatility Requirement | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile or to be made volatile through derivatization. |
| Sample Preparation | Generally simpler, often involving dissolution and filtration. | May require a derivatization step to increase volatility and thermal stability, which can add complexity and potential for variability. |
| Sensitivity | Good, but typically lower than GC-MS in selected ion monitoring mode. | Excellent sensitivity, especially in Selected Ion Monitoring (SIM) mode, making it ideal for trace analysis.[1] |
| Selectivity | Good, based on chromatographic retention time and UV absorbance. | Very high, based on both retention time and the unique mass fragmentation pattern of the analyte. |
| Instrumentation Cost | Generally lower initial and operational costs. | Higher initial and operational costs. |
| Typical Application | Routine quality control, purity assessment, and content uniformity. | Impurity profiling, identification of unknown compounds, and trace-level quantification. |
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods based on data from structurally related dicarboxylic acid esters and other relevant small molecules. These values serve as a benchmark for what can be expected when validating a method for this compound.
Table 1: HPLC-UV Method Validation Parameters for a Diethyl Dicarboxylate Ester Analog
| Validation Parameter | Typical Performance |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Data extrapolated from validated methods for similar dicarboxylic acid esters.
Table 2: GC-MS Method Validation Parameters for Dicarboxylic Acids (after derivatization)
| Validation Parameter | Typical Performance |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (RSD%) | < 5.0% |
| Limit of Detection (LOD) | 1 - 10 pg on column[1] |
| Limit of Quantitation (LOQ) | 5 - 40 pg on column[1] |
Data based on the analysis of dicarboxylic acids, which would require derivatization prior to GC-MS analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for a similar diethyl dicarboxylate ester and can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Diluent: Acetonitrile
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations across the desired linear range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (with Derivatization)
This protocol outlines a general procedure for the analysis of dicarboxylic acids, which would be applicable to this compound following a derivatization step.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of esters (e.g., 5% phenyl-methylpolysiloxane)
Derivatization (Example with BSTFA for silylation):
-
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
Chromatographic and Mass Spectrometry Conditions:
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
Mandatory Visualizations
Caption: A logical workflow for the validation of an analytical method.
Caption: Comparison of HPLC-UV and GC-MS experimental workflows.
References
A Comparative Spectroscopic Guide to Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of key cyclobutane derivatives. Utilizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a practical reference for the identification and characterization of this important class of cyclic compounds.
Data Presentation: Spectroscopic Comparison Tables
The following tables summarize the key quantitative data for cyclobutane and several of its monosubstituted derivatives.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Functional Group | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Cyclobutane | None | ~1.96 (multiplet)[1] | ~22.4[1] |
| Cyclobutanol | -OH | H1: ~3.9-4.1 (multiplet)Ring Protons: ~1.5-2.4 (multiplets) | C1: ~68-70C2/C4: ~32-34C3: ~13-15 |
| Bromocyclobutane | -Br | H1: ~4.5 (multiplet)Ring Protons: ~1.8-2.6 (multiplets)[2] | C1: ~45-47C2/C4: ~33-35C3: ~18-20[3] |
| Cyclobutanone | -C=O | α-protons: ~3.0-3.2 (multiplet)β-protons: ~2.0-2.2 (multiplet)[4] | C1 (C=O): ~208-210C2/C4: ~45-47C3: ~13-15[5] |
| Cyclobutanecarboxylic Acid | -COOH | H1: ~3.1-3.2 (multiplet)Ring Protons: ~1.8-2.4 (multiplets)-COOH: ~11.0-12.0 (singlet, broad)[6] | C1: ~45-47C=O: ~180-182C2/C4: ~25-27C3: ~18-20[7] |
Table 2: Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).
| Compound | Functional Group | Key IR Absorption Bands (cm⁻¹) |
| Cyclobutane | None | C-H stretch: ~2850-3000CH₂ bend: ~1450 |
| Cyclobutanol | -OH | O-H stretch (broad): ~3200-3600C-O stretch: ~1050-1150[8][9][10] |
| Bromocyclobutane | -Br | C-H stretch: ~2850-3000C-Br stretch: ~500-600[11][12][13][14] |
| Cyclobutanone | -C=O | C=O stretch (strong): ~1780 (due to ring strain)[15][16][17][18] |
| Cyclobutanecarboxylic Acid | -COOH | O-H stretch (very broad): ~2500-3300C=O stretch: ~1700C-O stretch: ~1200-1300[6][7][19][20][21] |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The data is presented as mass-to-charge ratios (m/z).
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| Cyclobutane | 56 | 41, 28 (base peak) |
| Cyclobutanol | 72[8][22][23][24] | 57, 54, 44, 43, 41[22] |
| Bromocyclobutane | 134/136 (isotope pattern)[12][25] | 55 (base peak), 41[12][25] |
| Cyclobutanone | 70 | 42, 41, 28 |
| Cyclobutanecarboxylic Acid | 100[19] | 85, 73, 55 (base peak)[7][26] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.
-
¹H NMR Acquisition:
-
Spectrometer Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range that encompasses all expected proton signals (typically 0-12 ppm).
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): A delay of 1-5 seconds is generally adequate for qualitative spectra.
-
-
-
¹³C NMR Acquisition:
-
Spectrometer Setup: Similar to ¹H NMR, including locking and shimming.
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.
-
Acquisition Parameters:
-
Spectral Width (SW): A wider spectral width is necessary, typically 0-220 ppm.[1]
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Number of Scans (NS): A significantly higher number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C, often ranging from hundreds to thousands.[1]
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Samples): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin film.
-
Sample Preparation (Solid Samples):
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two KBr or NaCl plates.
-
-
Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be run first and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the cyclobutane derivative in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
GC Separation:
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.
-
Column: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
-
MS Analysis:
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum for each component.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown cyclobutane derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutyl bromide(4399-47-7) 1H NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Cyclobutanone(1191-95-3) 1H NMR spectrum [chemicalbook.com]
- 5. Cyclobutanone | C4H6O | CID 14496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]
- 7. Cyclobutanecarboxylic acid | C5H8O2 | CID 19494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclobutanol [webbook.nist.gov]
- 9. Cyclobutanol(2919-23-5) IR Spectrum [chemicalbook.com]
- 10. Cyclobutanol | C4H8O | CID 76218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bromocyclobutane | C4H7Br | CID 78110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclobutyl bromide [webbook.nist.gov]
- 13. Cyclobutyl bromide [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Cyclobutanone(1191-95-3) IR Spectrum [chemicalbook.com]
- 17. Cyclobutanone [webbook.nist.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cyclobutanecarboxylic acid(3721-95-7) IR Spectrum [chemicalbook.com]
- 20. Cyclobutylcarboxylic acid [webbook.nist.gov]
- 21. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]
- 22. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]
- 23. Cyclobutanol(2919-23-5) MS spectrum [chemicalbook.com]
- 24. Cyclobutanol [webbook.nist.gov]
- 25. Cyclobutyl bromide [webbook.nist.gov]
- 26. spectrabase.com [spectrabase.com]
Comparative Guide to the Biological Activity of Compounds Derived from 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of compounds derived from the versatile starting material, 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate. While direct comparative studies on a series of derivatives from this specific precursor are limited in publicly available literature, this document synthesizes findings from related cyclobutane structures to highlight potential therapeutic applications, present available quantitative data, and detail relevant experimental protocols.
Introduction to this compound as a Precursor
This compound is a valuable building block in medicinal chemistry. Its strained four-membered ring and multiple functional groups—a ketone and two ethyl esters—offer synthetic handles for the creation of a diverse array of more complex molecules. The cyclobutane motif is a key feature in several biologically active compounds, contributing to their unique pharmacological profiles. This guide explores the potential antitumor, antimicrobial, and neuroprotective activities of its derivatives.
Antitumor Activity
Derivatives of cyclobutane-1,1-dicarboxylic acid are notable for their application in oncology, with carboplatin, a platinum-based chemotherapy drug, being a prominent example. Research into novel carboplatin analogues often involves modification of the cyclobutane ring to enhance efficacy and reduce side effects.
Comparative Antitumor Potency of Carboplatin Analogues
The following table summarizes the in vitro cytotoxicity of selected carboplatin analogues containing a cyclobutane-1,1-dicarboxylate leaving group ligand against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analogue 1 | K-562 (Leukemia) | 4.5 - 14.1 | - | - |
| MCF7 (Breast) | 4.3 - 21.0 | - | - | |
| Analogue 2a | A549 (Lung) | 4.73 ± 0.64 | Carboplatin | >22 |
| Analogue 2b | A549 (Lung) | 4.73 ± 0.64 | Oxaliplatin | ~4.5 |
Data is synthesized from available research on carboplatin analogues. Specific values can vary based on experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
The structural rigidity and unique stereochemistry of the cyclobutane ring can be exploited to design novel antimicrobial agents. While specific data on derivatives of this compound is scarce, related heterocyclic compounds containing a cyclobutane moiety have shown promise.
General Antimicrobial Potential
Research on various heterocyclic compounds has demonstrated that the introduction of a cyclobutane fragment can enhance antibacterial and antifungal activities. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity
Cyclobutane-containing compounds are also being investigated for their potential in treating neurodegenerative diseases. The rigid cyclobutane scaffold can be used to design molecules that interact with specific receptors or enzymes in the central nervous system.
Potential Mechanisms of Neuroprotection
Derivatives could potentially be designed to:
-
Act as antagonists or agonists for specific neurotransmitter receptors.
-
Inhibit enzymes involved in neuroinflammation or oxidative stress.
-
Modulate ion channels to prevent excitotoxicity.
Experimental Protocol: In Vitro Neuronal Cell Viability Assay
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.
-
Induction of Neurotoxicity: Induce neuronal damage using a neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, glutamate for excitotoxicity models).
-
Compound Treatment: Co-incubate the cells with the neurotoxin and various concentrations of the test compounds.
-
Viability Assessment: After a set incubation period (e.g., 24-48 hours), assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.
-
Data Analysis: Determine the concentration at which the compounds provide significant protection against neurotoxin-induced cell death.
Visualizations
Synthetic Workflow from this compound
Caption: A potential synthetic workflow for generating diverse derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK pathway by a hypothetical derivative.
Unraveling the Puckered World of 3-Oxocyclobutane-1,1-dicarboxylate: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the three-dimensional conformation of small molecules is paramount for predicting their interactions and reactivity. This guide provides a comparative analysis of the conformational landscape of 3-oxocyclobutane-1,1-dicarboxylate and its derivatives, drawing upon both computational and experimental data to offer a comprehensive overview for rational drug design and molecular engineering.
The cyclobutane ring, a common motif in bioactive molecules, is not a planar square but rather adopts a puckered conformation to alleviate torsional strain. The nature and degree of this puckering are highly sensitive to the substituents on the ring. This guide will delve into the conformational preferences of 3-oxocyclobutane-1,1-dicarboxylate, a versatile building block in organic synthesis, by comparing it with closely related analogues for which experimental and computational data are available.
Conformational Analysis: A Comparative Overview
The puckering of the cyclobutane ring can be described by a puckering angle (φ), which defines the deviation of the ring atoms from a mean plane, and a barrier to ring inversion, which is the energy required to flip between two equivalent puckered conformations. The presence of substituents, such as the carbonyl and dicarboxylate groups in our target molecule, significantly influences these parameters.
Table 1: Comparison of Puckering Angles and Inversion Barriers for Substituted Cyclobutanes
| Compound | Method | Puckering Angle (φ) | Inversion Barrier (kcal/mol) | Reference |
| Cyclobutane (unsubstituted) | Ab initio (MP4, CCSD(T)) | 29.68° | 1.42 | [1] |
| Cyclobutanecarboxylic Acid | Microwave Spectroscopy | Axial: ~25°, Equatorial: ~25° | - | [2][3] |
| DFT (B3LYP/aug-cc-pVTZ) | Axial: 26.1°, Equatorial: 25.9° | 1.5 - 2.0 | [2][3] | |
| MP2/aug-cc-pVTZ | Axial: 27.3°, Equatorial: 27.1° | 1.5 - 2.0 | [2][3] | |
| Cyclobutane-1,1-dicarboxylic Acid | X-ray Crystallography | Disordered (puckered) | - | [4] |
| 3-Oxocyclobutane-1-carboxylic Acid | X-ray Crystallography | 19.8° | - | [5] |
Note: The inversion barriers for substituted cyclobutanes are generally expected to be in a similar range to the parent compound, though the presence of different conformers (axial vs. equatorial) complicates a direct comparison.
The data reveals that the puckering angle is a consistent feature across these cyclobutane derivatives. The experimental crystal structure of 3-oxocyclobutane-1-carboxylic acid shows a puckering angle of 19.8°, which is slightly less than that of the unsubstituted cyclobutane.[5] This suggests that the sp² hybridization of the carbonyl carbon and the electronic effects of the substituents may influence the ring geometry. Computational studies on cyclobutanecarboxylic acid show good agreement between experimental microwave spectroscopy data and theoretical calculations, particularly with the MP2 method.[2][3]
Experimental and Computational Protocols
A synergistic approach combining experimental techniques and computational modeling is crucial for a thorough conformational analysis.
Experimental Methodologies
-
X-ray Crystallography: This technique provides precise atomic coordinates of a molecule in its solid state, offering a definitive picture of its conformation in the crystal lattice. The crystal structure of 3-oxocyclobutane-1-carboxylic acid (CCDC ID: 722895) was determined using single-crystal X-ray diffraction.[5]
-
Microwave Spectroscopy: This gas-phase technique measures the rotational transitions of a molecule, which are highly sensitive to its geometry. By analyzing the rotational constants, a very accurate molecular structure and conformational information, such as puckering angles, can be determined. This method was successfully applied to elucidate the conformations of cyclobutanecarboxylic acid.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not providing direct puckering angles, NMR can give insights into the time-averaged conformation in solution. Coupling constants and Nuclear Overhauser Effects (NOEs) can be used to infer the relative orientation of protons and thus the ring's puckering.
Computational Methodologies
-
Density Functional Theory (DFT): A popular quantum mechanical method that balances computational cost and accuracy. Different functionals (e.g., B3LYP) and basis sets (e.g., aug-cc-pVTZ) can be employed to optimize molecular geometries and calculate relative energies of different conformers. DFT has been shown to be effective in studying the conformations of substituted cyclobutanes.[2][3][6]
-
Ab initio Methods: These are highly accurate quantum mechanical methods based on first principles. Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark results for conformational energies and barriers, especially for smaller systems like cyclobutane.[1]
-
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms over time, providing insights into the dynamic behavior of molecules in solution and their conformational flexibility.
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for a comprehensive conformational analysis of a substituted cyclobutane.
Signaling Pathways and Logical Relationships
The conformational preference of a molecule like 3-oxocyclobutane-1,1-dicarboxylate can be understood as a balance of competing energetic factors. The following diagram illustrates these relationships.
References
- 1. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational Analysis Of Cyclobutanecarboxylic Acid | IDEALS [ideals.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Conformation ambiguity in solid cyclobutane-1,1-dicarboxylic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Applications of 1,1-Diethyl 3-Oxocyclobutane-1,1-dicarboxylate and Its Analogs in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate, a versatile building block in organic synthesis and medicinal chemistry. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide draws objective comparisons with its close structural analogs: diethyl 1,1-cyclobutanedicarboxylate and 3-oxocyclobutanecarboxylic acid. The information presented is intended to highlight its potential applications and provide a foundation for future research.
Physicochemical Properties: A Comparative Overview
A summary of the key physicochemical properties of this compound and its important analogs is presented below. These properties are crucial for designing reaction conditions and for understanding the compound's potential role in drug discovery as a lead structure or intermediate.
| Property | This compound | Diethyl 1,1-cyclobutanedicarboxylate | 3-Oxocyclobutanecarboxylic Acid |
| CAS Number | 99173-61-2[1][2] | 3779-29-1[3][4][5] | 23761-23-1 |
| Molecular Formula | C₁₀H₁₄O₅ | C₁₀H₁₆O₄[3][5] | C₅H₆O₃ |
| Molecular Weight | 214.22 g/mol | 200.23 g/mol [3] | 114.10 g/mol |
| Boiling Point | Not available | 104-105 °C @ 12 mmHg | Not available |
| Density | Not available | 1.05 g/mL at 20 °C | Not available |
| Solubility | Not available | Insoluble in water | Soluble in water |
Synthetic Pathways: A Comparative Analysis
Plausible Synthetic Route for this compound
A plausible synthetic approach would involve the protection of a 3-keto group of a cyclobutanone precursor, followed by the introduction of the dicarboxylate moiety, and subsequent deprotection. A generalized workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Established Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
The synthesis of diethyl 1,1-cyclobutanedicarboxylate is well-documented and typically involves the reaction of diethyl malonate with a 1,3-dihalopropane in the presence of a base.[3][6]
Experimental Protocol: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate [6]
-
Preparation of Sodium Ethoxide: Sodium metal is cautiously added to absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction: Diethyl malonate and trimethylene chlorobromide are mixed and heated. The sodium ethoxide solution is then added slowly to the heated mixture.
-
Reflux: The reaction mixture is refluxed for a period to ensure the completion of the reaction.
-
Work-up: The ethanol is removed by distillation. Water is added to dissolve the inorganic salts, and the organic layer is separated.
-
Extraction and Purification: The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated. The crude product is then purified by vacuum distillation.
Synthesis of 3-Oxocyclobutanecarboxylic Acid
The synthesis of 3-oxocyclobutanecarboxylic acid is of significant industrial interest and is often achieved through the hydrolysis and decarboxylation of a protected precursor.[7][8][9][10]
Comparative Table of Reaction Conditions for 3-Oxocyclobutanecarboxylic Acid Synthesis
| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 6 N HCl | - | 155-160 | Not specified | ~118 (crude) | [7] |
| Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl | - | Reflux | 50 | 70 | [7] |
| 5,8-Dioxaspiro[3.4]octane-2,2-dicarboxylic acid dialkyl ester | 20-25% HCl | - | 100 | 45-55 | Not specified | [8] |
| 3,3-Dicyanocyclobutanone | 6 M HCl | Water | 70-90 | 24 | 92 | [11] |
Applications in Medicinal Chemistry
The 3-oxocyclobutane moiety is a valuable pharmacophore in modern drug discovery. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and binding affinity.
Role as a Key Building Block for Kinase Inhibitors
3-Oxocyclobutanecarboxylic acid is a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer.[11][12] It is highly probable that this compound can serve a similar role, offering an alternative synthetic handle for molecular elaboration.
Caption: Generalized pathway for the synthesis of kinase inhibitors using a 3-oxocyclobutane building block.
Precursor to Carboplatin and Other Therapeutic Agents
Diethyl 1,1-cyclobutanedicarboxylate is a well-established intermediate in the production of the anticancer drug Carboplatin.[4][13] This highlights the importance of the cyclobutane-1,1-dicarboxylate scaffold in the development of platinum-based therapeutics. While not a direct precursor, this compound could potentially be used to synthesize analogs of Carboplatin with modified properties.
Conclusion
Although direct experimental data for this compound is limited, its structural similarity to well-utilized building blocks in medicinal chemistry, such as diethyl 1,1-cyclobutanedicarboxylate and 3-oxocyclobutanecarboxylic acid, strongly suggests its potential as a valuable synthetic intermediate. The presence of the 3-keto functionality offers a reactive handle for further molecular modifications, making it an attractive starting material for the synthesis of novel kinase inhibitors and other therapeutic agents. The synthetic protocols and applications of its analogs, as detailed in this guide, provide a solid foundation for researchers to explore the utility of this promising compound.
References
- 1. diethyl 3-oxocyclobutane-1,1-dicarboxylate | 99173-61-2 [chemicalbook.com]
- 2. 99173-61-2|this compound|BLD Pharm [bldpharm.com]
- 3. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 9. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 11. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 12. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
Cross-Reactivity of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of specific cross-reactivity studies for 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate derivatives. While the broader class of cyclobutane-containing molecules holds significant interest in medicinal chemistry for its potential to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates, detailed investigations into the specific binding profiles and off-target effects of this particular family of compounds are not publicly available.
The core structure, a 3-oxocyclobutane ring with geminal diethyl dicarboxylate substitution at the 1-position, presents a unique three-dimensional scaffold. Variations in this core structure, through the introduction of different substituents, would be expected to modulate the molecule's interaction with biological targets. However, without experimental data from binding assays, immunoassays, or comprehensive screening panels, any discussion of cross-reactivity remains purely speculative.
To facilitate future research in this area and to provide a framework for the type of data required for a thorough cross-reactivity analysis, this guide outlines the necessary experimental approaches and data presentation formats.
Hypothetical Data Presentation for Comparative Analysis
Should experimental data become available, it would be crucial to present it in a clear and comparative format. The following tables are provided as templates for how such quantitative data could be structured to allow for easy interpretation by researchers.
Table 1: Comparative Binding Affinity of this compound Derivatives against a Primary Target and Off-Targets
| Compound ID | Derivative Structure | Primary Target Ki (nM) | Off-Target 1 Ki (nM) | Off-Target 2 Ki (nM) | Off-Target 3 Ki (nM) | Selectivity Index (Off-Target 1 / Primary Target) |
| Compound A | R = H | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Compound B | R = CH₃ | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Compound C | R = Phenyl | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Compound D | R = Cl | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Ki (Inhibition Constant): Lower values indicate higher binding affinity. Data is currently not available in the public domain.
Table 2: In Vitro Functional Activity (IC50) of Derivatives
| Compound ID | Primary Target Functional Assay IC50 (µM) | Off-Target 1 Functional Assay IC50 (µM) | Off-Target 2 Functional Assay IC50 (µM) |
| Compound A | Data N/A | Data N/A | Data N/A |
| Compound B | Data N/A | Data N/A | Data N/A |
| Compound C | Data N/A | Data N/A | Data N/A |
| Compound D | Data N/A | Data N/A | Data N/A |
IC50 (Half-maximal Inhibitory Concentration): Lower values indicate greater potency. Data is currently not available in the public domain.
Essential Experimental Protocols for Generating Cross-Reactivity Data
To generate the data required for the tables above, a series of well-defined experiments would need to be conducted. The following are standard methodologies employed in the field of drug discovery to assess compound selectivity and cross-reactivity.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for a primary target and a panel of relevant off-targets (e.g., receptors, enzymes, ion channels).
Methodology:
-
Membrane Preparation: Prepare cell membranes or purified proteins expressing the target of interest.
-
Assay Buffer: Utilize a buffer system optimized for the specific target protein.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target.
-
Competition Assay: Incubate the membranes/protein with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate bound from free radioligand using rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Objective: To measure the potency (IC50) of the compounds in inhibiting the activity of a target enzyme and related enzymes.
Methodology:
-
Enzyme and Substrate: Use purified, active enzyme and a substrate that produces a detectable signal (e.g., colorimetric, fluorescent, luminescent) upon enzymatic conversion.
-
Assay Conditions: Perform the assay in a buffer at optimal pH and temperature for the enzyme.
-
Inhibition Measurement: Incubate the enzyme with varying concentrations of the test compound before adding the substrate.
-
Signal Detection: Measure the rate of product formation using a suitable plate reader.
-
Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value.
Cellular Functional Assays
Objective: To assess the functional consequences of compound binding in a cellular context.
Methodology:
-
Cell Culture: Use a cell line that endogenously expresses the target of interest or has been engineered to do so.
-
Stimulation/Activation: Treat the cells with an agonist or stimulus to activate the signaling pathway mediated by the target.
-
Compound Treatment: Co-incubate the cells with the stimulus and varying concentrations of the test compound.
-
Endpoint Measurement: Measure a downstream signaling event, such as changes in second messenger levels (e.g., cAMP, Ca²⁺), reporter gene expression, or cell proliferation.
-
Data Analysis: Determine the IC50 or EC50 (half-maximal effective concentration) from the dose-response curve.
Visualizing Experimental Workflows
A clear understanding of the experimental process is critical for reproducibility and interpretation of results. The following diagram, generated using the DOT language, illustrates a typical workflow for assessing the cross-reactivity of a novel compound series.
Caption: A generalized workflow for the assessment of cross-reactivity.
Logical Relationship of Cross-Reactivity Assessment
The concept of cross-reactivity is fundamentally about comparing the interaction of a compound with its intended target versus unintended targets. This relationship can be visualized as follows:
Safety Operating Guide
Proper Disposal of 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. This compound is a laboratory chemical and should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames as it is considered a combustible liquid.[1][4]
Disposal Plan: Step-by-Step Protocol
Disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[1][5][6]
1. Waste Collection:
- Collect waste this compound in a designated, leak-proof, and chemically compatible container.[7][8] The container must have a secure, tight-fitting lid.[1][7]
- It is permissible to reuse an empty reagent bottle for waste collection, provided it is clean, dry, and free of any incompatible residues. The original label must be completely removed or defaced.[8]
2. Labeling:
- Clearly label the waste container with a "Hazardous Waste" label.[6][7]
- The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
- Indicate the approximate quantity or percentage of the chemical in the container.[7]
- Note the date when the waste was first added to the container.[7]
3. Storage:
- Store the sealed hazardous waste container in a designated satellite accumulation area near the point of generation.[6][8]
- The storage area should be a well-ventilated, cool, and dry location, away from incompatible materials such as acids and bases.[1][9]
- Ensure the waste container is kept in secondary containment to prevent spills.[7]
- Keep the container closed at all times except when adding waste.[6][7]
4. Disposal Request:
- Once the container is full or is no longer needed, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7][9]
- Follow your institution's specific procedures for requesting a waste pickup.[6][7]
5. Empty Container Disposal:
- A container that held this compound should be managed as hazardous waste unless properly decontaminated.
- To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). The first rinse must be collected and disposed of as hazardous waste.[7]
- After triple rinsing and air-drying, the original labels must be completely removed or defaced before the container can be disposed of as non-hazardous solid waste or recycled.[7]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| pH for Drain Disposal | Not applicable; do not dispose down the drain. | General Guideline[5][9] |
| Hazardous Waste Storage Limit | Do not accumulate more than 55 gallons of total hazardous waste in a satellite accumulation area. | UChicago EHS[8] |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of acutely hazardous waste. | UChicago EHS[8] |
| Container Rinsate | The first rinse of an empty container must be collected as hazardous waste. | Dartmouth EHS[7] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Procedure for decontaminating empty chemical containers.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.cn [capotchem.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate
Essential Safety and Handling Guide for 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 99173-61-2). Adherence to these guidelines is crucial for ensuring laboratory safety and proper chemical management.
Chemical Safety and Hazard Information
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P312: Call a POISON CENTER or doctor if you feel unwell.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) and Safety Data Summary
The following table summarizes the required PPE and available safety data for this compound.
| Parameter | Specification | Reference |
| Eye Protection | Safety glasses with side-shields or goggles. | [1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | [1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | [1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | [1] |
| CAS Number | 99173-61-2 | [1] |
| Molecular Formula | C10H14O5 | [2] |
| Molecular Weight | 214.22 g/mol | [2] |
| Physical State | Not specified, assumed to be liquid or solid at room temperature. | |
| Storage Temperature | Room temperature, in a dry, well-ventilated area. | [1][2] |
| Occupational Exposure Limits (OELs) | Not available. | [1] |
| Flash Point | Not available. | |
| Boiling Point | Not available. |
Operational and Disposal Plans
Standard Operating Procedure (SOP) for Laboratory Use
This protocol outlines the step-by-step process for safely using this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical spill kit, safety shower, and eyewash station are accessible.
-
Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
-
Handling:
-
Post-Experiment:
Chemical Spill Emergency Protocol
In the event of a spill, follow these procedures immediately.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For minor spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the waste container and any contaminated materials according to institutional and local regulations.[1]
Disposal Plan
-
All waste containing this compound must be considered hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the chemical waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[1]
-
Do not pour this chemical down the drain.[1]
Visual Workflow Diagrams
The following diagrams illustrate key safety and handling workflows.
Caption: Standard Operating Procedure for Chemical Handling.
Caption: Workflow for Responding to a Chemical Spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
